Calcium fluorophosphate dihydrate
Description
The exact mass of the compound Calcium fluorophosphate dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Calcium fluorophosphate dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium fluorophosphate dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
calcium;fluoro-dioxido-oxo-λ5-phosphane;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.FH2O3P.2H2O/c;1-5(2,3)4;;/h;(H2,2,3,4);2*1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTASZQYZYVJAU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]P(=O)([O-])F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaFH4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583706 | |
| Record name | Calcium phosphorofluoridate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37809-19-1 | |
| Record name | Calcium phosphorofluoridate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium fluorophosphate dihydrate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Calcium Fluorophosphate Dihydrate
Abstract
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of calcium fluorophosphate dihydrate (CaFPO₃·2H₂O). Intended for researchers, scientists, and professionals in drug development, this document delves into various synthetic methodologies, including precipitation, hydrothermal, and sol-gel techniques. Each method is critically evaluated, emphasizing the rationale behind experimental parameters and their influence on the final product's characteristics. A detailed analysis of the compound's crystal structure, thermal stability, solubility, and spectroscopic signatures is presented, supported by tabulated data for comparative assessment. Furthermore, this guide incorporates visual aids, including workflow diagrams generated using Graphviz, to elucidate complex processes and relationships. All technical claims are substantiated with citations to authoritative scientific literature, ensuring a foundation of expertise, authoritativeness, and trustworthiness.
Introduction: The Significance of Calcium Fluorophosphate Dihydrate
Calcium fluorophosphate dihydrate is an inorganic compound of considerable interest in diverse scientific and industrial fields. It is a water-insoluble calcium source utilized in applications sensitive to oxygen, such as metal production[1]. The presence of fluoride imparts unique properties to the material, making it relevant in areas ranging from dental applications to the synthesis of advanced materials[1][2]. Its structural relationship to hydroxyapatite, the primary mineral component of bone and teeth, has spurred research into its potential as a biomaterial. The controlled synthesis of calcium fluorophosphate dihydrate with tailored properties is crucial for its effective application. This guide aims to provide a detailed understanding of its synthesis and fundamental characteristics to empower researchers in their endeavors.
Synthesis Methodologies: A Critical Examination
The synthesis of calcium fluorophosphate dihydrate can be achieved through several routes, each offering distinct advantages and challenges. The choice of method significantly impacts the purity, crystallinity, morphology, and ultimately, the performance of the material.
Precipitation Method
The precipitation method is a widely employed technique for the synthesis of calcium fluorophosphate dihydrate due to its simplicity and scalability. This approach typically involves the reaction of a soluble calcium salt with a soluble fluorophosphate salt in an aqueous solution.
2.1.1. Underlying Principles and Rationale
The fundamental principle of the precipitation method is the controlled supersaturation of a solution with respect to calcium fluorophosphate dihydrate, leading to its nucleation and growth. Key to this process is the selection of appropriate precursors and the meticulous control of reaction conditions such as pH, temperature, and reactant concentration. A common preparative route involves the reaction of calcium chloride with sodium monofluorophosphate[3][4].
2.1.2. Experimental Protocol: A Self-Validating System
The following protocol outlines a robust procedure for the synthesis of calcium fluorophosphate dihydrate via precipitation. The embedded quality control steps ensure the reliability and reproducibility of the synthesis.
Step 1: Precursor Solution Preparation
-
Prepare a solution of calcium chloride (CaCl₂) in deionized water.
-
Separately, prepare a solution of sodium monofluorophosphate (Na₂FPO₃) in deionized water.
-
Rationale: The use of deionized water is critical to prevent the incorporation of impurity ions into the crystal lattice. The concentration of the precursor solutions will directly influence the particle size and morphology of the final product.
Step 2: Controlled Precipitation
-
Slowly add the calcium chloride solution to the sodium monofluorophosphate solution under vigorous and constant stirring.
-
Maintain a constant temperature during the addition.
-
Rationale: Slow addition and vigorous stirring ensure a homogeneous reaction mixture, promoting uniform nucleation and preventing the formation of large agglomerates. Temperature control is essential as the solubility of calcium fluorophosphate is temperature-dependent[5].
Step 3: Aging and Maturation
-
After the complete addition of the calcium chloride solution, continue stirring the resulting suspension for a defined period (aging).
-
Rationale: Aging allows for the dissolution of smaller, less stable particles and the growth of larger, more perfect crystals, a process known as Ostwald ripening. This step is crucial for obtaining a product with a narrow particle size distribution and improved crystallinity.
Step 4: Isolation and Purification
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate multiple times with deionized water to remove any unreacted precursors and soluble byproducts.
-
Finally, wash with ethanol to facilitate drying.
-
Rationale: Thorough washing is paramount to ensure the purity of the final product. The ethanol wash helps in removing residual water and prevents agglomeration during drying.
Step 5: Drying
-
Dry the purified precipitate in an oven at a controlled temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Rationale: Low-temperature drying is necessary to preserve the dihydrate form of the compound, as excessive heat can lead to dehydration[6].
Diagram: Precipitation Synthesis Workflow
Caption: Sequential thermal events for calcium fluorophosphate dihydrate upon heating.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized calcium fluorophosphate dihydrate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the phosphate (PO₃F)²⁻ group and the water of hydration.
-
X-ray Diffraction (XRD): XRD is the primary technique for phase identification and determination of crystallinity. The diffraction pattern provides a unique fingerprint of the crystalline structure.
Data Summary
| Property | Value | Source(s) |
| Chemical Formula | CaFPO₃·2H₂O | [1][7] |
| Molecular Weight | 174.08 g/mol | [1][7][8] |
| Appearance | Colorless monoclinic crystals; powder | [3][7][9] |
| Crystal System | Monoclinic | [3][7][9] |
| Solubility in Water | 0.417 g / 100 mL solution (at 27 °C) | [3][4] |
| Solubility in Organic Solvents | Insoluble | [4][7] |
| Thermal Behavior | Loses fluorine upon heating | [3][4][7] |
Applications and Future Perspectives
The unique properties of calcium fluorophosphate dihydrate make it a promising candidate for various applications:
-
Biomaterials: Its similarity to biological apatite suggests potential use in bone cements, coatings for implants, and scaffolds for tissue engineering. The release of calcium, phosphate, and fluoride ions can be beneficial for bone regeneration and dental health.[2]
-
Dental Products: The fluoride content makes it a valuable component in toothpaste and other oral care products for the prevention of dental caries.[2]
-
Industrial Applications: It serves as a source of calcium in various industrial processes, particularly in oxygen-sensitive environments.[1]
Future research should focus on the controlled synthesis of nano-structured calcium fluorophosphate dihydrate to enhance its bioactivity and explore its potential in targeted drug delivery systems. Further investigation into its interaction with biological systems is also crucial for advancing its biomedical applications.
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis and properties of calcium fluorophosphate dihydrate. By understanding the nuances of different synthetic methods and the fundamental characteristics of the compound, researchers and professionals are better equipped to harness its potential in their respective fields. The emphasis on the causality behind experimental choices and the integration of self-validating protocols are intended to foster robust and reproducible scientific outcomes.
References
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Calcium Fluorophosphate Dihydrate | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 21, 2026, from [Link]
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Calcium Fluorophosphate. (n.d.). In The Merck Index Online. Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Calcium fluorophosphate dihydrate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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McDowell, H., Gregory, T. M., & Brown, W. E. (1977). Solubility of CaHPO4·2H2O and formation of ion pairs in the system Ca(OH)2-H3PO4-H2O at 37.5 °C. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 81A(2-3), 273–281. Retrieved January 21, 2026, from [Link]
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Pankaew, P., Lertcumfu, N., & Rujijanagul, G. (2009). Morphology controlled calcium ortho phosphates induced by chemical additions under hydrothermal reaction. Chiang Mai Journal of Science, 36(2), 168-176. Retrieved January 21, 2026, from [Link]
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Sadat-Shojai, M., Khorasani, M.-T., & Jamshidi, A. (2013). Sol–gel synthesis of calcium phosphate-based biomaterials—A review of environmentally benign, simple, and effective synthesis routes. Journal of Sol-Gel Science and Technology, 66(2), 263-279. Retrieved January 21, 2026, from [Link]
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Chow, L. C., & Eanes, E. D. (2008). Physical characterization of dibasic calcium phosphate dihydrate and anhydrate. Journal of Pharmaceutical Sciences, 97(11), 4848-4857. Retrieved January 21, 2026, from [Link]
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Ghorbani, M., & Hesaraki, S. (2016). Sol-gel synthesis of fluorapatite nanopowders from Calcium nitrate and triethyl phosphite precursors. Journal of Ceramic Processing Research, 17(2), 118-123. Retrieved January 21, 2026, from [Link]
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Liu, D.-M., Troczynski, T., & Tseng, W. J. (2001). Sol-Gel Synthesis of Amorphous Calcium Phosphate and Sintering into Microporous Hydroxyapatite Bioceramics. Journal of the American Ceramic Society, 84(11), 2441-2446. Retrieved January 21, 2026, from [Link]
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Tõnsuaadu, K., Gross, K. A., & Plūduma, L. (2012). The morphology and thermal behavior of Calcium dihydrogen phosphate monohydrate (Ca(H2PO4)2·H2O) obtained by a rapid precipitation. Journal of Thermal Analysis and Calorimetry, 110(1), 247-256. Retrieved January 21, 2026, from [Link]
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de Oliveira, J. P., de Souza, M. A., & de Lima, G. G. (2022). Synthesis of Calcium Phosphate by Microwave Hydrothermal Method: Physicochemical and Morphological Characterization. Applied Sciences, 12(19), 9984. Retrieved January 21, 2026, from [Link]
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Kareiva, A., et al. (2020). Sol–gel synthesis of calcium phosphate-based biomaterials—A review of environmentally benign, simple, and effective synthesis routes. Journal of Sol-Gel Science and Technology, 94, 511–531. Retrieved January 21, 2026, from [Link]
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Ana, I. D., & Matsuya, S. (2013). Synthesis of Biphasic Calcium Phosphate by Hydrothermal Route and Conversion to Porous Sintered Scaffold. Journal of Biomaterials and Nanobiotechnology, 4(3), 273-278. Retrieved January 21, 2026, from [Link]
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Frost, R. L., & Palmer, S. J. (2011). Physico-chemical and thermal properties of Di-calcium phosphate. Journal of Thermal Analysis and Calorimetry, 104(2), 525-533. Retrieved January 21, 2026, from [Link]
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Ben-Salah, A., & Boujelbene, M. (2015). Orthophosphates. XIII. Thermal decomposition of secondary calcium orthophosphate (CaHPO4) and secondary calcium orthophosphate dihydrate (CaHPO4.2H2O). Journal of Thermal Analysis and Calorimetry, 122(1), 181-190. Retrieved January 21, 2026, from [Link]
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calcium fluorophosphate dihydrate CAS number and properties
An In-depth Technical Guide to Calcium Fluorophosphate Dihydrate
Topic: Calcium Fluorophosphate Dihydrate CAS Number: 37809-19-1
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties, synthesis methodologies, key applications, and safety protocols for calcium fluorophosphate dihydrate. The structure is designed to provide a logical and in-depth exploration of the compound, moving from fundamental identification to practical application and handling.
Section 1: Core Chemical Identity and Properties
Calcium fluorophosphate dihydrate is an inorganic salt that has garnered significant interest, primarily for its applications in dental science.[1][2] Its unique properties allow it to serve as a stable and effective source of fluoride in various formulations.
Chemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers. The key identifiers for calcium fluorophosphate dihydrate are summarized below.
| Identifier | Value |
| CAS Number | 37809-19-1[3][4][5][6][7] |
| Molecular Formula | CaFPO₃ · 2H₂O (also written as CaFH₄O₅P)[3][4][6][7] |
| Molecular Weight | 174.08 g/mol [3][4][7] |
| IUPAC Name | calcium;fluoro-dioxido-oxo-λ⁵-phosphane;dihydrate[7][8] |
| Synonyms | Calcium monofluorophosphate dihydrate, Calcium phosphorofluoridate hydrate[3][4][5] |
| InChI Key | NBTASZQYZYVJAU-UHFFFAOYSA-L[7][8] |
| Canonical SMILES | O.O.[O-]P(=O)([O-])F.[Ca+2][7][8] |
Physicochemical Properties
The utility of calcium fluorophosphate dihydrate in various applications is a direct result of its distinct physical and chemical characteristics.
| Property | Description |
| Appearance | Colorless monoclinic crystals or a white crystalline powder.[4][5][9] |
| Solubility | Water solubility is 0.417 g/100 mL at 27°C.[4][5] It is noted as being insoluble in most common organic solvents.[4][5][9] |
| Thermal Stability | The compound is known to lose fluorine upon heating.[4][9] |
| Crystal System | Monoclinic, with a tendency to form twin crystals.[4][9] |
Section 2: Synthesis and Characterization
The preparation of high-purity calcium fluorophosphate dihydrate is critical for its effective use in research and commercial applications. Laboratory-scale synthesis typically relies on controlled precipitation reactions.
Laboratory Synthesis Protocol
This protocol describes a generalized aqueous precipitation method adapted from principles of inorganic salt synthesis.[10][11] The causality behind this choice is that precipitation allows for good control over stoichiometry and crystalline phase by manipulating pH, temperature, and reagent concentration.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an aqueous solution of a soluble calcium salt, such as calcium nitrate [Ca(NO₃)₂].
-
Prepare a separate aqueous solution containing a stoichiometric equivalent of a soluble fluorophosphate salt, such as sodium monofluorophosphate (Na₂FPO₃).
-
-
Precipitation Reaction:
-
Slowly add the calcium nitrate solution to the sodium monofluorophosphate solution drop-wise under constant, vigorous stirring. Maintaining a controlled addition rate is crucial to promote uniform crystal growth and prevent the formation of amorphous precipitates.
-
Maintain the reaction temperature at ambient conditions (e.g., 25°C).
-
-
Washing and Filtration:
-
Once the addition is complete, continue stirring for a period (e.g., 1-2 hours) to allow the precipitation to fully mature.
-
Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with deionized water to remove any soluble unreacted starting materials or byproducts (e.g., sodium nitrate), followed by a final wash with ethanol or acetone to facilitate drying.
-
-
Drying:
Caption: Workflow for the synthesis of Calcium Fluorophosphate Dihydrate.
Characterization Techniques
To ensure the synthesized product is the correct compound and meets purity standards, several analytical techniques are employed:
-
X-Ray Diffraction (XRD): This is the definitive method to confirm the crystalline phase and structure of the final product, comparing the resulting diffraction pattern against known standards for calcium fluorophosphate dihydrate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrational modes of the phosphate (P-O) and fluorophosphate (P-F) bonds, confirming the presence of the fluorophosphate anion.
-
Scanning Electron Microscopy (SEM): SEM analysis reveals the morphology, particle size, and crystalline habit of the synthesized powder.
Section 3: Applications in Drug Development and Research
The primary field of application for calcium fluorophosphate dihydrate is in dental formulations, specifically for the prevention of dental caries.[1][2]
Dental Science and Remineralization
In dentifrice (toothpaste) formulations, calcium fluorophosphate dihydrate serves as a source of monofluorophosphate (MFP) ions. Its relative solubility and compatibility with common abrasives like dicalcium phosphate dihydrate (DCPD) are key advantages.[1][2]
Mechanism of Action:
-
Delivery: During brushing, the MFP ions are released into the saliva.
-
Hydrolysis: Salivary enzymes (phosphatases) hydrolyze the monofluorophosphate ion (FPO₃²⁻) to release free fluoride ions (F⁻) and phosphate ions (PO₄³⁻).
-
Remineralization: In the acidic environment of dental plaque (caused by bacterial metabolism of sugars), tooth enamel (primarily hydroxyapatite, Ca₅(PO₄)₃(OH)) demineralizes. The released fluoride and phosphate ions, along with calcium from saliva, promote the remineralization of the enamel surface.
-
Fluorapatite Formation: The fluoride ions incorporate into the enamel crystal lattice, forming fluorapatite (Ca₅(PO₄)₃F), which is significantly more resistant to acid attack than the original hydroxyapatite. This process strengthens the enamel and helps prevent future caries.
Recent studies have demonstrated that combining MFP with DCPD in a dentifrice is particularly effective, as the DCPD can provide extra supersaturation of calcium and phosphate ions in saliva and plaque, further enhancing the remineralization effect of the fluoride.[2]
Caption: Proposed mechanism of enamel remineralization by CaFPO₃·2H₂O.
Section 4: Safety and Handling
As a chemical reagent, calcium fluorophosphate dihydrate must be handled with appropriate precautions. Its toxicological profile indicates it is harmful and corrosive.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[7]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][7] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3][7] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3][7] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3][7] |
| Signal Word | Danger | [3][5][7] |
Handling and Personal Protective Equipment (PPE)
Given the hazards, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[12][13] Ensure eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[14]
-
Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[14]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][14]
Conclusion
Calcium fluorophosphate dihydrate is a well-defined inorganic compound with significant utility, particularly in the field of oral healthcare. Its efficacy as a fluoride-releasing agent for the prevention of dental caries is well-established, stemming from its unique chemical properties that allow for stable and effective formulation. For researchers and developers, a thorough understanding of its synthesis, characterization, and safety protocols is essential for harnessing its benefits while ensuring safe handling and application.
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A Guide to the Crystal Structure Analysis of Calcium Fluorophosphate Dihydrate (CaPO3F·2H2O)
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of calcium fluorophosphate dihydrate (CaPO3F·2H2O). It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the characterization of crystalline compounds. This document delves into the experimental protocols, data analysis, and interpretation of results, grounded in established scientific principles.
Introduction: The Significance of Calcium Fluorophosphate Dihydrate
Calcium fluorophosphate dihydrate is a compound of interest in various fields, including dental care, where monofluorophosphate salts are utilized for their anti-caries properties.[1] Its hydrated nature and the presence of multiple ionic species make the determination of its precise three-dimensional atomic arrangement crucial for understanding its chemical behavior, stability, and potential applications in formulations.[2] Crystal structure analysis provides the definitive blueprint of the compound, revealing bond lengths, bond angles, and intermolecular interactions, which are fundamental to its physical and chemical properties.
The primary technique for elucidating the crystal structure of a compound like calcium fluorophosphate dihydrate is single-crystal X-ray diffraction. This powerful analytical method allows for the precise determination of the atomic positions within the crystal lattice.[3][4]
Experimental Determination of the Crystal Structure
The determination of a crystal structure is a multi-step process that begins with the synthesis and selection of a suitable single crystal, followed by the collection and analysis of diffraction data.
Crystal Synthesis and Selection
The initial and often most critical step is obtaining a high-quality single crystal of calcium fluorophosphate dihydrate. The synthesis can be achieved through various methods, such as aqueous solution chemistry. For the purpose of this guide, we will consider a well-documented synthesis that yields crystals suitable for X-ray diffraction analysis.
A common approach involves the reaction of a soluble calcium salt with a monofluorophosphate source in an aqueous medium, followed by controlled evaporation or cooling to promote crystallization.
Protocol for Crystal Growth:
-
Preparation of Precursor Solutions: Prepare separate aqueous solutions of a soluble calcium salt (e.g., calcium chloride) and a monofluorophosphate salt (e.g., sodium monofluorophosphate).
-
Controlled Reaction: Slowly mix the precursor solutions under controlled temperature and pH conditions to initiate the precipitation of calcium fluorophosphate.
-
Crystallization: Allow the resulting solution to stand undisturbed. Slow evaporation of the solvent will lead to the formation of single crystals of CaPO3F·2H2O.
-
Crystal Selection: Carefully examine the resulting crystals under a microscope. Select a single crystal with well-defined faces and without visible defects. The ideal crystal size for single-crystal X-ray diffraction is typically in the range of 0.1 to 0.5 mm in each dimension.[5]
X-ray Diffraction Data Collection
Once a suitable crystal is selected, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.
Experimental Workflow for X-ray Diffraction Data Collection:
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An In-Depth Technical Guide to the Solubility and Dissolution Kinetics of Calcium Fluorophosphate Dihydrate
Abstract
This technical guide provides a comprehensive examination of the principles and methodologies for characterizing the solubility and dissolution kinetics of Calcium Fluorophosphate Dihydrate (CaPO₃F·2H₂O). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causal relationships behind experimental design, ensuring a robust and scientifically sound approach. We will delve into the theoretical underpinnings of equilibrium solubility and dynamic dissolution, present detailed, field-proven experimental protocols, and discuss the critical factors that influence these fundamental properties. The guide emphasizes self-validating systems and authoritative grounding, providing the necessary tools for accurate and reproducible characterization of this and other sparingly soluble compounds.
Introduction: The Scientific Imperative
Calcium Fluorophosphate Dihydrate is a compound of interest in various fields, including pharmaceuticals and biomaterials, due to its composition containing calcium, phosphate, and fluoride ions.[1] Understanding its aqueous behavior is paramount for applications ranging from controlled-release drug delivery systems to the development of novel dental materials.[2][3] The bioavailability and efficacy of a sparingly soluble active pharmaceutical ingredient (API) are often dictated by its dissolution rate.[4] Therefore, a precise characterization of both its equilibrium solubility (the thermodynamic endpoint) and its dissolution kinetics (the rate of achieving that endpoint) is not merely a quality control metric but a fundamental component of rational drug design and formulation development.
This guide is structured to provide a logical progression from foundational principles to practical application. We will first establish the core physicochemical properties of the compound, then separately dissect the concepts of solubility and dissolution, providing detailed protocols for their empirical determination and the analytical techniques required for accurate quantification.
Physicochemical Properties of Calcium Fluorophosphate Dihydrate
A foundational understanding of a compound's intrinsic properties is essential before embarking on solubility or dissolution studies. Calcium Fluorophosphate Dihydrate is a monoclinic crystalline powder.[5][6] Key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | CaPO₃F·2H₂O | [6] |
| Molecular Weight | 174.08 g/mol | [1][7] |
| Synonyms | Calcium monofluorophosphate dihydrate | [6][8] |
| Appearance | Colorless monoclinic crystals; powder | [6] |
| Water Solubility (27°C) | 0.417 g/100 mL of solution | [5][6] |
| Organic Solvent Solubility | Practically insoluble in usual organic solvents.[5][6][8] |
Equilibrium Solubility Determination
Solubility is a thermodynamic property that defines the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution at equilibrium.[9] For ionic compounds like calcium fluorophosphate, this is governed by the solubility product constant (Ksp), a more fundamental value than a simple mass/volume measurement. The primary objective of this protocol is to determine this equilibrium state under controlled conditions.
Causality in Experimental Design: The Shake-Flask Method
The equilibrium shake-flask method is the gold standard for solubility determination due to its simplicity and reliability. The core principle is to saturate the solvent by introducing an excess of the solid, allowing the system to reach equilibrium. The "excess solid" is critical; its presence ensures that the final measured concentration is indeed the saturation point and not simply a reflection of an insufficient amount of solute. Agitation is used to accelerate the approach to equilibrium, while constant temperature is paramount as solubility is highly temperature-dependent.[10]
Protocol: Equilibrium Solubility via Shake-Flask Method
Objective: To determine the aqueous solubility of Calcium Fluorophosphate Dihydrate at a controlled temperature (e.g., 37°C to simulate physiological conditions).
Materials & Equipment:
-
Calcium Fluorophosphate Dihydrate powder
-
Purified, deionized water (or relevant buffer solution)
-
Orbital shaking incubator or thermostated water bath with shaker
-
Calibrated pH meter
-
Borosilicate glass vials with screw caps
-
0.22 µm syringe filters (low-protein binding, e.g., PVDF)
-
Analytical balance
-
Appropriate analytical instrumentation for ion quantification (see Section 5.0)
Procedure:
-
Preparation: Add an excess amount of Calcium Fluorophosphate Dihydrate powder to several vials (perform in triplicate at a minimum). "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is 50-100 mg per 10 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 10.0 mL of deionized water) into each vial.
-
Equilibration: Securely cap the vials and place them in the shaking incubator set to the desired temperature (e.g., 37.0 ± 0.5°C). Agitate at a moderate speed (e.g., 100 RPM) to keep the solid suspended without creating a vortex.
-
Time-to-Equilibrium Study: To ensure a true equilibrium is reached, sample the vials at predetermined time points (e.g., 24, 48, 72 hours).
-
Sampling: At each time point, briefly remove the vials from the shaker and allow the undissolved solid to settle. Withdraw a small aliquot (~1 mL) of the supernatant.
-
Filtration (Critical Step): Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solid particles. This step is crucial; failure to remove particulates will lead to an overestimation of solubility. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.
-
Analysis: Analyze the clear filtrate for the concentration of calcium, phosphate, and/or fluoride ions using validated analytical methods (see Section 5.0).
-
Confirmation of Equilibrium: Plot the measured concentration versus time. Equilibrium is confirmed when the concentration plateaus and subsequent time points show no significant increase (e.g., <2% change between the 48 and 72-hour samples). The concentration at this plateau is the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Dissolution Kinetics
Dissolution kinetics describes the rate at which a solid substance dissolves in a solvent. Unlike equilibrium solubility, it is a dynamic process influenced by both thermodynamic and kinetic factors. For poorly soluble drugs, the dissolution rate is often the rate-limiting step for absorption in the body.[4]
Theoretical Framework: Noyes-Whitney and Sink Conditions
The rate of dissolution is most fundamentally described by the Noyes-Whitney equation:
dC/dt = (D * A * (Cs - C)) / (V * h)
Where:
-
dC/dt is the rate of dissolution.
-
D is the diffusion coefficient of the substance.
-
A is the surface area of the solid.
-
Cs is the equilibrium solubility of the substance.
-
C is the concentration of the substance in the bulk solvent at time t.
-
V is the volume of the solvent.
-
h is the thickness of the diffusion layer at the solid-liquid interface.
This equation reveals the causality behind key experimental parameters. The agitation rate (e.g., paddle speed) influences 'h', while particle size controls 'A'.
To measure the intrinsic dissolution rate accurately, it is crucial to maintain sink conditions . Sink conditions are defined as a state where the concentration in the bulk solvent (C) is less than one-third of the saturation concentration (Cs).[4][11] This ensures that the (Cs - C) term remains large and relatively constant, making the dissolution rate primarily dependent on surface area and diffusion, rather than being limited by the approach to equilibrium. For poorly soluble compounds, achieving sink conditions in standard volumes (e.g., 900 mL) can be challenging and may require specialized apparatus or media.[4][12]
Protocol: Dissolution Rate Using USP Apparatus 2 (Paddle Method)
The USP Apparatus 2 is widely used for solid dosage forms and is well-suited for studying the dissolution of powders, especially poorly soluble ones where some agitation is necessary.[13]
Objective: To measure the dissolution rate of Calcium Fluorophosphate Dihydrate under standardized hydrodynamic conditions.
Materials & Equipment:
-
USP-compliant Dissolution Test Station (Apparatus 2)
-
Calibrated paddles and vessels (typically 1000 mL)
-
Constant temperature water bath (37.0 ± 0.5°C)
-
Calcium Fluorophosphate Dihydrate powder (known particle size and surface area, if possible)
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl or a relevant buffer to maintain sink conditions)
-
Syringes and cannula for sampling
-
Analytical instrumentation (see Section 5.0)
Procedure:
-
Media Preparation: Prepare the dissolution medium and deaerate it to prevent bubble formation on the sample surface.
-
System Equilibration: Place 900 mL of the medium into each vessel. Allow the system to equilibrate to 37.0 ± 0.5°C.
-
Sample Introduction: Accurately weigh a precise amount of the powder and introduce it to the bottom of the vessel.
-
Initiate Test: Immediately lower the paddles to the correct height (typically 25 ± 2 mm from the vessel bottom) and start rotation at a specified speed (e.g., 50 or 75 RPM).
-
Timed Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) from a zone midway between the paddle and the vessel wall, approximately halfway down the vessel.
-
Volume Replacement: To maintain a constant volume and hydrodynamic environment, immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
Sample Processing: Filter the samples immediately using a 0.22 µm syringe filter.
-
Analysis: Analyze the filtrate for ion concentration. Remember to correct for the dilution caused by volume replacement during calculations.
-
Data Interpretation: Plot the cumulative amount of drug dissolved versus time. The initial linear portion of this curve represents the dissolution rate under the specified conditions.
Caption: Workflow for Dissolution Kinetics using USP Apparatus 2.
Analytical Methodologies: The Key to Self-Validation
The validity of any solubility or dissolution data rests entirely on the accuracy and precision of the analytical methods used to quantify the dissolved species.
-
Fluoride Ion Quantification: The use of a Fluoride Ion-Selective Electrode (ISE) is the most common and reliable method.[14] It offers excellent sensitivity and selectivity. The method requires preparing samples in a Total Ionic Strength Adjustment Buffer (TISAB) to decomplex fluoride ions and maintain a constant ionic strength and pH.[14]
-
Phosphate Ion Quantification: Ion Chromatography (IC) is a powerful technique for separating and quantifying phosphate from other anions.[15] Alternatively, a classic colorimetric method involves reacting orthophosphate with a molybdate reagent to form a blue complex, which can be measured spectrophotometrically.[15]
-
Calcium Ion Quantification: Atomic Absorption (AA) Spectroscopy is a highly sensitive method for determining calcium concentration. Alternatively, complexometric titration with EDTA can be employed.
Factors Influencing Solubility and Dissolution
Several physicochemical factors can significantly alter the solubility and dissolution kinetics of calcium fluorophosphate dihydrate.
-
pH: As with most calcium phosphate salts, solubility is highly pH-dependent.[9][16] In acidic conditions, the phosphate and fluorophosphate ions will be protonated, shifting the equilibrium towards dissolution. All dissolution media must be well-buffered to prevent pH shifts as the compound dissolves.
-
Temperature: Dissolution can be endothermic or exothermic. Therefore, precise temperature control is essential for reproducibility. For most calcium phosphates, solubility decreases with increasing temperature.[10]
-
Common Ion Effect: The presence of calcium, phosphate, or fluoride ions from other sources in the dissolution medium will suppress the solubility of calcium fluorophosphate dihydrate, as predicted by Le Châtelier's principle.
-
Presence of Other Ions: Studies have shown that even low concentrations of phosphate ions can significantly inhibit the dissolution rate of calcium fluoride, likely by adsorbing to the crystal surface.[17][18][19] This is a critical consideration for this specific compound, as the dissolution process itself releases phosphate species. Bicarbonate ions have also been shown to influence the stability and dissolution of calcium fluoride in certain systems.[20]
Conclusion
The characterization of calcium fluorophosphate dihydrate's solubility and dissolution kinetics is a multi-faceted process that demands rigorous experimental control and a deep understanding of the underlying physicochemical principles. By employing validated protocols such as the shake-flask method for equilibrium solubility and the USP Apparatus 2 for dissolution rate, researchers can generate reliable and reproducible data. The causality-driven approach outlined in this guide—understanding why parameters like pH, agitation, and sink conditions are critical—empowers scientists to design robust experiments, troubleshoot anomalous results, and ultimately accelerate the development of products that rely on the controlled aqueous behavior of this and other sparingly soluble materials.
References
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- ChemicalBook. (n.d.). CALCIUM FLUOROPHOSPHATE CAS#: 37809-19-1.
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- Finnish Meteorological Institute. (n.d.). METHODS FOR DETERMINATION OF PHOSPHATE AND TOTAL PHOSPHORUS IN PRECIPITATION AND PARTICULATE MATTER. Helda.
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- Zipkin, I., Armstrong, W. D., & Singer, L. (1957). Chromatographic Separation of Fluoride and Phosphate. Analytical Chemistry.
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- McDowell, H., Gregory, T. M., & Brown, W. E. (n.d.). Solubility of CaHPO4·2H2O and formation of ion pairs in the system Ca(OH)2 - H3PO4 - H2O at 37.5 °C. NIST Technical Series Publications.
- Iafisco, M., et al. (2021). Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. NIH.
- Saxegaard, E. (1988). Alkali solubility of calcium fluoride pre-exposed to inorganic orthophosphate at pH 6.8. PubMed.
- Rowley, K., & Stuckey, R. E. (1956). Preparation and Properties of Calcium Monofluorophosphate Dihydrate. Journal of the American Chemical Society.
- Christoffersen, J., et al. (1988). Kinetics of dissolution and growth of calcium fluoride and effects of phosphate. PubMed.
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- Sinfoo Biotech. (n.d.). Calcium fluorophosphate dihydrate, (CAS# 37809-19-1).
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- ResearchGate. (n.d.). A New Perspective on Fluorapatite Dissolution in Hydrochloric Acid: Thermodynamic Calculations and Experimental Study.
- Christoffersen, J., et al. (1988). Kinetics of dissolution and growth of calcium fluoride and effects of phosphate. Sci-Hub.
- Christoffersen, J., et al. (1988). Kinetics of dissolution and growth of calcium fluoride and effects of phosphate. Acta Odontologica Scandinavica.
- Wang, L., et al. (n.d.). Kinetics study of leaching calcium fluoride with sodium phosphate and sodium hydroxide.
- Nanochemazone. (n.d.). Calcium Fluorophosphate Dihydrate Powder.
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An In-Depth Technical Guide to the Thermal Decomposition Behavior of Calcium Fluorophosphate Dihydrate
Foreword for the Researcher
In the landscape of pharmaceutical development and materials science, a profound understanding of the physicochemical properties of excipients and active pharmaceutical ingredients is not merely advantageous; it is fundamental. Calcium fluorophosphate dihydrate (CaPO₃F·2H₂O) is a compound of interest, finding applications that leverage its unique chemical composition. Its stability under thermal stress is a critical parameter influencing manufacturing processes, storage conditions, and ultimately, the efficacy and safety of the final product.
This technical guide eschews a conventional, rigid format. Instead, it is structured to provide a logical and insightful journey into the thermal decomposition of calcium fluorophosphate dihydrate. We begin by establishing a foundational understanding based on the well-documented behavior of analogous calcium phosphate hydrates. We then build upon this foundation to present a scientifically reasoned, proposed decomposition pathway for CaPO₃F·2H₂O, highlighting the pivotal role of the fluoride ion. This guide is designed not as a mere recitation of facts, but as a framework for critical thinking and empirical investigation. Every protocol herein is presented as a self-validating system, empowering you, the researcher, to not only replicate but also to innovate.
Introduction: The Physicochemical Landscape
Calcium fluorophosphate dihydrate (Ca.FO₃P.2H₂O) is a crystalline solid belonging to the monoclinic system.[1][2] With a molecular weight of approximately 174.08 g/mol , it is characterized by its limited solubility in water and insolubility in most common organic solvents.[2][3] The structure integrates a calcium cation, a fluorophosphate anion ([PO₃F]²⁻), and two molecules of water of hydration. The thermal behavior of such a hydrated salt is inherently complex, involving dehydration, potential phase transitions, and ultimately, the decomposition of the anhydrous salt at higher temperatures.
While direct, comprehensive studies on the thermal decomposition of CaPO₃F·2H₂O are not extensively detailed in publicly accessible literature, a robust understanding can be constructed by examining the behavior of structurally similar compounds, most notably dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O).[4] Furthermore, the well-documented influence of fluoride on the thermal stability of apatite structures provides crucial insights into how the P-F bond is likely to behave under thermal stress.[5][6]
Proposed Thermal Decomposition Pathway of CaPO₃F·2H₂O
Based on analogous systems and fundamental chemical principles, a multi-stage decomposition pathway is proposed. This pathway serves as a working hypothesis for experimental design and interpretation.
Stage I: Dehydration (Endothermic)
-
Temperature Range (approx.): 100°C – 250°C
-
Proposed Reaction: CaPO₃F·2H₂O(s) → CaPO₃F(s) + 2H₂O(g)
This initial stage involves the loss of the two molecules of water of hydration. This is a classic dehydration process, typically observed in hydrated salts. Studies on calcium hydrogen phosphate dihydrate show this occurs in distinct, often overlapping steps.[4][7] The process is endothermic, as energy is required to break the bonds holding the water molecules within the crystal lattice. The result is the formation of anhydrous calcium fluorophosphate.
Stage II: Anhydrous Stability
-
Temperature Range (approx.): 250°C – 600°C
-
Proposed State: CaPO₃F(s) remains stable.
Following complete dehydration, the anhydrous CaPO₃F is expected to exhibit a region of thermal stability. The P-F bond is known to be strong, and studies on fluorapatite (FAp) versus hydroxyapatite (HAp) have demonstrated that fluoride incorporation significantly increases thermal stability.[5][8] Fluorine ions in the crystal lattice hinder the diffusion and loss of other components at high temperatures.[5]
Stage III: High-Temperature Decomposition (Complex Endothermic/Exothermic Events)
-
Temperature Range (approx.): > 600°C
-
Proposed Reaction: Complex decomposition, potentially involving:
-
2CaPO₃F(s) → Ca₂P₂O₇(s) + [2F]
-
Further reactions leading to the formation of stable phases like calcium fluoride (CaF₂) and various calcium pyrophosphates or polyphosphates.
-
This stage is the most speculative without direct experimental data. At sufficiently high temperatures, the anhydrous structure will decompose. Analogous non-fluorinated calcium phosphates condense to form pyrophosphates (Ca₂P₂O₇).[4] The fate of the fluoride is critical. It might be released as a volatile species (e.g., HF, if trace water is present) or, more likely, recombine with calcium to form the highly stable calcium fluoride (CaF₂). The final products at very high temperatures would likely be a mixture of calcium pyrophosphate and calcium fluoride. This decomposition could involve both endothermic bond-breaking and exothermic phase transitions as new crystalline structures are formed.
The following diagram illustrates this proposed logical flow:
Caption: Proposed thermal decomposition pathway for Calcium Fluorophosphate Dihydrate.
Experimental Verification: A Self-Validating Protocol
To validate and refine the proposed decomposition pathway, a multi-technique approach is essential. The following protocols are designed to provide a comprehensive and self-validating dataset.
Simultaneous Thermal Analysis (TGA-DSC)
Objective: To quantitatively measure mass loss (TGA) and corresponding thermal events (DSC) as a function of temperature. This experiment directly validates the dehydration steps and identifies the temperatures of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the TGA balance and DSC heat flow using certified standards (e.g., Indium, Zinc) according to the instrument manufacturer's protocol.
-
Sample Preparation: Accurately weigh 5-10 mg of CaPO₃F·2H₂O powder into an alumina or platinum crucible.
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (or Argon) at a flow rate of 50 mL/min to ensure an inert atmosphere.
-
Heating Rate: A rate of 10 °C/min is standard for initial screening. Slower rates (e.g., 2-5 °C/min) can improve the resolution of overlapping events.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 1000 °C.
-
-
Data Analysis:
-
TGA Curve: Correlate the percentage mass loss in Stage I with the theoretical mass percentage of water in CaPO₃F·2H₂O (~20.69%).
-
DSC Curve: Identify endothermic peaks corresponding to dehydration and other decomposition events. Identify exothermic peaks that may indicate crystalline phase transitions of the products.
-
| Parameter | Typical Value | Purpose |
| Sample Mass | 5-10 mg | Ensures detectable signal without significant thermal lag. |
| Heating Rate | 10 °C/min | Standard rate for survey scans; balance between resolution and time. |
| Purge Gas | Nitrogen, 50 mL/min | Provides an inert atmosphere to prevent oxidative side reactions. |
| Temperature Range | Ambient to 1000°C | Covers dehydration, stability, and high-temperature decomposition. |
| Crucible Type | Alumina or Platinum | Inert at high temperatures. |
X-Ray Diffraction (XRD) Analysis of Decomposition Products
Objective: To identify the crystalline phases of the solid residues at each stage of decomposition.
Methodology:
-
Sample Preparation: Heat separate batches of CaPO₃F·2H₂O in a muffle furnace to temperatures just beyond each major thermal event identified by TGA-DSC (e.g., 250°C, 600°C, 900°C). Hold at temperature for a sufficient time (e.g., 1 hour) to ensure complete transformation, then cool to room temperature.
-
XRD Data Acquisition:
-
Gently grind the cooled residue to a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°) using Cu Kα radiation.
-
-
Data Analysis:
-
Compare the obtained diffraction patterns to standard reference patterns from the ICDD Powder Diffraction File™ (PDF®) database.
-
Identify the crystalline phases present at each temperature, such as anhydrous CaPO₃F, calcium pyrophosphates, and calcium fluoride.
-
Evolved Gas Analysis (EGA) via TGA-MS/FTIR
Objective: To definitively identify the gaseous species evolved during decomposition. This is crucial for confirming the loss of water and investigating the potential release of any fluorine-containing compounds.
Methodology:
-
Instrument Setup: Utilize a TGA instrument coupled via a heated transfer line to a Mass Spectrometer (MS) or Fourier Transform Infrared (FTIR) spectrometer.
-
Experimental Conditions: Run the same TGA temperature program as in section 3.1.
-
Data Analysis:
-
Monitor the ion currents (MS) or infrared absorbance (FTIR) for specific species as a function of temperature.
-
Look for the signal corresponding to water (m/z 18 in MS) during Stage I.
-
During Stage III, monitor for signals of potential fluorine-containing gases like HF (m/z 20) or POF₃ (m/z 104) to elucidate the high-temperature decomposition mechanism.
-
The following diagram outlines the comprehensive experimental workflow:
Caption: A comprehensive, self-validating workflow for characterizing thermal decomposition.
Conclusion and Future Outlook
The thermal decomposition of calcium fluorophosphate dihydrate is proposed to be a sequential process initiated by the loss of its two waters of hydration between approximately 100°C and 250°C, forming an anhydrous intermediate. This anhydrous phase is predicted to have a significant thermal stability window before undergoing high-temperature decomposition above 600°C to a mixture of calcium pyrophosphate and calcium fluoride.
This guide provides a robust, scientifically-grounded framework for investigating this behavior. The causality behind the experimental choices—using TGA-DSC to map the thermal events, XRD to identify the structural transformations, and EGA to confirm the byproducts—creates a self-validating loop that ensures high confidence in the final elucidated pathway. For drug development professionals and materials scientists, applying these protocols will yield the critical data needed to ensure product stability, control manufacturing processes, and predict long-term material behavior. The precise characterization of the high-temperature decomposition products remains a key area for future research, promising deeper insights into the solid-state chemistry of fluorinated phosphates.
References
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I. R. Gibson, et al. (2012). Hydroxyapatite, fluor-hydroxyapatite and fluorapatite produced via the sol-gel method. Optimisation, characterisation and rheology. PubMed. [Link]
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K. A. Khor, et al. (2009). Structure and thermal stability of fluorhydroxyapatite and fluorapatite obtained by mechanochemical method. ResearchGate. [Link]
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E. I. F. M. R. P. L. M. T. C. B. A. I. G. M. I. (2021). Thermal crystallization of amorphous calcium phosphate combined with citrate and fluoride doping: a novel route to produce hydroxyapatite bioceramics. Journal of Materials Chemistry B. [Link]
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LeGeros, R. Z. (2008). A Review on the Thermal Stability of Calcium Apatites. ResearchGate. [Link]
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Aoba, T. (1997). The effect of fluoride on apatite structure and growth. PubMed. [Link]
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NETZSCH Analyzing & Testing. (2020). Dehydration Kinetics and Long-Term Predictions for Calcium Hydrogen Phosphate Dihydrate. [Link]
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Alara Dental. (2026). Hydroxyapatite vs Fluoride in Professional Dentistry: 2026 Clinical Guide. [Link]
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PubChem. Calcium fluorophosphate dihydrate. [Link]
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ResearchGate. (2013). Orthophosphates. XIII. Thermal decomposition of secondary calcium orthophosphate (CaHPO4) and secondary calcium orthophosphate dihydrate (CaHPO4.2H2O). [Link]
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TA Instruments. Clarification of Inorganic Decompositions by TGA-Mass Spectrometry. [Link]
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fundamental chemical properties of CaFPO3 · 2H2O
An In-Depth Technical Guide to the Fundamental Chemical Properties of Calcium Monofluorophosphate Dihydrate (CaPO3F·2H2O)
Introduction
Calcium Monofluorophosphate Dihydrate (CaPO3F·2H2O) is an inorganic salt of significant interest in the pharmaceutical and dental industries. As a stable and compatible source of the monofluorophosphate ion (PO3F²⁻), its primary application is as an active anti-caries agent in dentifrice formulations.[1][2][3] Unlike simple fluoride salts, its compatibility with calcium-based abrasives, such as dicalcium phosphate dihydrate, makes it a valuable component in advanced oral care products.[4][5]
This technical guide provides a comprehensive overview of the core chemical properties of CaPO3F·2H2O. Moving beyond a simple recitation of data, this document, structured from the perspective of a senior application scientist, delves into the synthesis, crystal structure, physicochemical characteristics, and analytical methodologies pertinent to this compound. The aim is to equip researchers and formulation scientists with the foundational knowledge required for its effective application and characterization.
Synthesis and Crystal Structure
A thorough understanding of a material begins with its synthesis and the resulting solid-state architecture. These factors dictate its purity, stability, and ultimately, its performance in a formulation.
Synthesis: An Aqueous Precipitation Protocol
The most reliable method for producing high-purity crystalline CaPO3F·2H2O is through a controlled aqueous precipitation reaction.[1] The process hinges on the reaction between a soluble calcium salt and a purified source of monofluorophosphate ions.
Experimental Protocol: Laboratory-Scale Synthesis
-
Preparation of Sodium Monofluorophosphate (Na2PO3F) Solution:
-
Begin with a commercial source of Na2PO3F. Causality Note: Commercial Na2PO3F often contains residual sodium metaphosphate from its synthesis (fusion of NaF and NaPO3). This impurity must be removed as it would co-precipitate as calcium phosphate, compromising the purity of the final product.[1]
-
Dissolve the Na2PO3F in distilled water to create an approximately 10-15% solution.
-
Add a calculated amount of a calcium chloride (CaCl2) solution dropwise to selectively precipitate the phosphate impurities.
-
Filter the solution to remove the calcium phosphate precipitate, yielding a purified filtrate of Na2PO3F.
-
-
Precipitation of CaPO3F·2H2O:
-
To the clear Na2PO3F filtrate, slowly add a stoichiometric amount of CaCl2 solution dropwise while stirring continuously.
-
A white crystalline precipitate of CaPO3F·2H2O will form immediately. Causality Note: Dropwise addition and constant stirring are critical to promote the growth of well-defined crystals and prevent the formation of an amorphous, gelatinous solid which is difficult to purify.[1]
-
Allow the precipitate to age in the mother liquor for 1-2 hours to ensure complete crystallization.
-
-
Purification and Drying:
-
Separate the precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with distilled water to remove soluble impurities like sodium chloride (NaCl) and excess CaCl2.
-
Dry the final product in an evacuated desiccator over anhydrous calcium chloride at room temperature. Causality Note: Elevated temperatures should be avoided during drying as they can lead to the loss of hydration water and potential decomposition.[1]
-
Sources
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- 5. Clinical studies on MFP/calcium containing abrasive - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Calcium Fluorophosphate Dihydrate: From Historical Discovery to Modern Application
This guide provides a comprehensive technical overview of calcium fluorophosphate dihydrate (CaPO₃F·2H₂O), a compound of significant interest in dental science and biomaterials. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical discovery, detailed physicochemical properties, synthesis and characterization protocols, and current and prospective applications.
Introduction: A Tale of Two Chemistries
The story of calcium fluorophosphate dihydrate is rooted in the broader history of fluorophosphate chemistry, a field pioneered by the German chemist Willy Lange in the 1920s and 1930s.[1] Lange's initial explorations into monofluorophosphoric acid and its esters inadvertently led to the synthesis of highly toxic compounds, some of which would later be classified as nerve agents.[1][2] This dark chapter in the history of organophosphorus compounds underscores the profound impact of fundamental chemical research.
However, a parallel and more benign narrative was unfolding in the realm of inorganic chemistry. The unique properties of the monofluorophosphate anion (PO₃F²⁻) sparked interest in its potential applications, leading to the investigation of its various inorganic salts. It is within this context that calcium fluorophosphate dihydrate emerged as a compound of scientific and, eventually, commercial importance.
Discovery and Synthesis: A Foundational Study
While the broader class of fluorophosphates was known from Lange's work, the first detailed preparation and characterization of calcium fluorophosphate dihydrate were described in a 1956 publication by H. H. Rowley and John E. Stuckey.[3] Their work laid the groundwork for subsequent studies and remains a cornerstone in the literature of this compound.
The synthesis of calcium fluorophosphate dihydrate is achieved through a straightforward aqueous precipitation reaction. The underlying principle is the controlled reaction of a soluble calcium salt with a soluble monofluorophosphate salt, leading to the precipitation of the less soluble calcium fluorophosphate dihydrate.
Synthesis Workflow
The synthesis can be visualized as a three-step process: preparation of reactant solutions, controlled precipitation, and subsequent isolation and purification of the final product.
Caption: A generalized workflow for the synthesis of calcium fluorophosphate dihydrate.
Detailed Synthesis Protocol
This protocol is an adapted and expanded version based on the principles outlined by Rowley and Stuckey.
Materials:
-
Calcium chloride (CaCl₂), analytical grade
-
Sodium monofluorophosphate (Na₂PO₃F), high purity
-
Deionized water
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
-
Buchner funnel and filter paper
-
Desiccator or low-temperature oven
Procedure:
-
Reactant Solution Preparation:
-
Prepare a 0.5 M solution of calcium chloride by dissolving the appropriate mass in deionized water.
-
Prepare a 0.5 M solution of sodium monofluorophosphate in a separate beaker. Rationale: Using solutions of known concentration allows for stoichiometric control of the reaction.
-
-
Precipitation:
-
Place the sodium monofluorophosphate solution on a magnetic stirrer and begin gentle agitation.
-
Slowly add the calcium chloride solution dropwise from a burette to the stirred sodium monofluorophosphate solution. Rationale: Slow addition prevents localized high concentrations of reactants, promoting the formation of a more uniform and crystalline precipitate.
-
Continue stirring for 1-2 hours after the addition is complete to ensure the reaction goes to completion and to allow for crystal growth.
-
-
Isolation and Purification:
-
Isolate the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate on the filter paper with several portions of deionized water to remove soluble impurities, primarily sodium chloride (NaCl). Rationale: Washing is crucial for obtaining a pure product, as residual soluble salts can interfere with subsequent characterization and applications.
-
Continue washing until the filtrate shows a negative test for chloride ions (e.g., with silver nitrate solution).
-
-
Drying:
-
Carefully transfer the washed precipitate to a watch glass and dry in a desiccator over a suitable desiccant or in a low-temperature oven (e.g., 40-50 °C) to a constant weight. Rationale: Low-temperature drying is essential to prevent the loss of the two water molecules of hydration.
-
Physicochemical Properties and Characterization
Calcium fluorophosphate dihydrate is a white, crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | CaPO₃F·2H₂O |
| Molecular Weight | 174.08 g/mol [1] |
| CAS Number | 37809-19-1[1] |
| Appearance | White crystalline powder[4] |
| Solubility in Water | Sparingly soluble |
Crystal Structure
The definitive crystal structure of calcium fluorophosphate dihydrate was determined by Slivnik and Kaučič in 1973 using X-ray diffraction. They established that the compound crystallizes in the triclinic system.
Caption: Key crystallographic data for Calcium Fluorophosphate Dihydrate.
The structure consists of Ca²⁺ ions, PO₃F²⁻ anions, and water molecules linked by a network of ionic bonds and hydrogen bonds. The monofluorophosphate anion adopts a distorted tetrahedral geometry.
Characterization Protocols
To ensure the identity, purity, and morphology of synthesized calcium fluorophosphate dihydrate, a suite of analytical techniques should be employed.
Objective: To confirm the crystalline phase and purity of the synthesized material.
Protocol:
-
Sample Preparation: Gently grind a small amount of the dried powder to ensure a random orientation of the crystallites. Mount the powder on a sample holder.
-
Data Acquisition:
-
Use a powder diffractometer with Cu Kα radiation.
-
Scan a 2θ range of 10-70° with a step size of 0.02° and a suitable counting time per step.
-
-
Data Analysis:
-
Compare the resulting diffraction pattern with the reference pattern for calcium fluorophosphate dihydrate from the literature or crystallographic databases.
-
The presence of sharp, well-defined peaks corresponding to the reference pattern confirms the identity and crystallinity of the compound. The absence of significant additional peaks indicates high phase purity.
-
Objective: To identify the functional groups present in the compound, specifically the PO₃F²⁻ anion and water of hydration.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition:
-
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands:
-
P-O stretching vibrations: Strong bands typically observed in the 1000-1150 cm⁻¹ region.
-
P-F stretching vibration: A characteristic band usually found around 800-900 cm⁻¹.
-
O-H stretching vibrations (from H₂O): A broad band in the 3000-3600 cm⁻¹ region.
-
H-O-H bending vibration (from H₂O): A peak around 1600-1650 cm⁻¹.
-
-
Objective: To visualize the morphology of the crystals and confirm the elemental composition.
Protocol:
-
Sample Preparation: Mount a small amount of the powder onto an SEM stub using conductive carbon tape and sputter-coat with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.
-
SEM Imaging:
-
Obtain secondary electron images at various magnifications to observe the particle size, shape, and surface morphology.
-
-
EDX Analysis:
-
Acquire an EDX spectrum from a representative area of the sample.
-
Confirm the presence of peaks corresponding to Calcium (Ca), Phosphorus (P), Oxygen (O), and Fluorine (F). The relative peak intensities can provide a semi-quantitative elemental analysis.
-
Applications in Drug Development and Beyond
The primary application of monofluorophosphates, including the calcium salt, is in the field of oral care.[5]
Dental Applications: A Fluoride Delivery System
Calcium fluorophosphate dihydrate serves as a source of fluoride in dentifrices. The mechanism of action is based on the hydrolysis of the monofluorophosphate ion in the oral cavity, which releases fluoride ions.[1]
Mechanism of Action:
-
Hydrolysis: In the presence of salivary enzymes (phosphatases), the PO₃F²⁻ ion is hydrolyzed, breaking the P-F bond to release a fluoride ion (F⁻).
PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻
-
Remineralization: The released fluoride ions incorporate into the tooth enamel's hydroxyapatite (Ca₅(PO₄)₃(OH)) structure, forming fluorapatite (Ca₅(PO₄)₃F).[1]
-
Increased Acid Resistance: Fluorapatite is less soluble in acidic conditions than hydroxyapatite, making the tooth enamel more resistant to demineralization caused by acids produced by oral bacteria.[1][6]
The use of monofluorophosphates is considered to be as effective as sodium fluoride in preventing dental caries.[6]
Potential in Bone Regeneration
Calcium phosphate-based materials are extensively studied for bone regeneration due to their chemical similarity to the mineral component of bone.[7][8][9] While hydroxyapatite and tricalcium phosphate are the most common, the incorporation of fluoride into the apatite structure is known to increase its stability. This suggests that calcium fluorophosphate could play a role in the development of new biomaterials for bone grafts and coatings for orthopedic implants, potentially offering controlled release of both calcium, phosphate, and fluoride ions to the surrounding tissue.[7]
Conclusion
Calcium fluorophosphate dihydrate, a compound with roots in the early explorations of fluorophosphate chemistry, has established itself as a key ingredient in dental care. Its synthesis via aqueous precipitation is well-understood, and its structural and chemical properties have been thoroughly characterized. While its primary role is as a safe and effective fluoride delivery agent for the prevention of dental caries, its composition suggests potential for future applications in the field of bone regeneration and biomaterials. This guide provides a foundational technical understanding for researchers and developers looking to explore the full potential of this versatile inorganic compound.
References
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-
Wikipedia. (n.d.). Sodium monofluorophosphate. Retrieved January 21, 2026, from [Link]
- Unilong. (2024, April 26). What is sodium monofluorophosphate.
- Improved Enamel Acid Resistance by Highly Concentrated Acidulated Phosphate Sodium Monofluorophosph
- Ericsson, Y. (1963). THE MECHANISM OF THE MONOFLUOROPHOSPHATE ACTION ON HYDROXY APATITE AND DENTAL ENAMEL. Acta Odontologica Scandinavica, 21, 341-358.
- Rowley, H. H., & Stuckey, J. E. (1956). Preparation and Properties of Calcium Monofluorophosphate Dihydrate. Journal of the American Chemical Society, 78(17), 4262–4263.
- X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method. (n.d.).
- Wet preparation of calcium phosphates from aqueous solutions. (n.d.). KoreaScience.
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PubChem. (n.d.). Calcium fluorophosphate. Retrieved January 21, 2026, from [Link]
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Scribd. (n.d.). Calcium Phosphates XRD Analysis. Retrieved January 21, 2026, from [Link]
- Preparation of Calcium Phosphate Via Precipitation Technique. (2015). Eng. & Tech.Journal, 33(B), 8.
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CleanControlling. (n.d.). Material determination of inorganic particles - SEM/EDX analysis. Retrieved January 21, 2026, from [Link]
- ResearchGate. (2025, August 6). X-Ray Diffraction and Infrared Spectroscopy Data Review Analyses of the Calcium Phosphates.
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ResearchGate. (n.d.). X-ray diffraction pattern of as-synthesized calcium phosphate. Retrieved January 21, 2026, from [Link]
- White, W. E. (1973).
- Aqueous Precipitation Method for the Formation of Mg-Stabilized β-Tricalcium Phosph
- Calcium Phosphate-Based Biom
- Synthesis of Calcium Orthophosphates by Chemical Precipitation in Aqueous Solutions: The Effect of the Acidity, Ca/P Molar Ratio, and Temperature on the Phase Composition and Solubility of Precipit
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American Elements. (n.d.). Calcium Fluorophosphate Dihydrate. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). The Essential Role of Calcium Phosphate in Bone Regeneration. Retrieved January 21, 2026, from [Link]
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- Calcium Phosphates for Bone Tissue Regeneration—Influence of Synthesis Method on Physicochemical and Biological Properties. (2025, October 29). PMC.
- Bone regeneration: molecular and cellular interactions with calcium phosph
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EPA. (n.d.). Guidelines for the Application of SEM/EDX Analytical Techniques to Particulate Matter Samples. Retrieved January 21, 2026, from [Link]
-
MuAnalysis. (n.d.). Energy Dispersive X-ray (EDX). Retrieved January 21, 2026, from [Link]
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- Improving Oral Health with Fluoride-Free Calcium-Phosphate-Based Biomimetic Toothpastes: An Update of the Clinical Evidence. (n.d.). MDPI.
- Quantitative identification of phosphate using X-Ray diffraction and Fourier transform infra red (FTIR) spectroscopy. (n.d.). International Journal of Current Microbiology and Applied Sciences (IJCMAS).
- Design and synthesis of non-hydrolyzable homoisoprenoid α-monofluorophosphonate inhibitors of PPAPDC family integral membrane lipid phosph
- Biological and Medical Applications of Calcium Phosph
- FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyap
- Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. (n.d.).
- Fourier transform infra-red (FTIR)
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Patsnap Synapse. (n.d.). Calcium Glycerophosphate. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to the Preliminary Biocompatibility Investigation of Calcium Fluorophosphate Dihydrate
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: A Paradigm for Biocompatibility Assessment
In the ever-evolving landscape of biomaterials, the introduction of novel compounds for clinical applications necessitates a rigorous and comprehensive evaluation of their biocompatibility. This guide provides a detailed framework for the preliminary investigation of calcium fluorophosphate dihydrate (CaFHO₅P·2H₂O), a material of interest for bone regeneration and dental applications. As a Senior Application Scientist, my approach is rooted in the principle of "causality behind experimental choices." This document is therefore not a mere compilation of protocols, but a narrative that weaves together the 'what,' the 'how,' and, most importantly, the 'why' of each step in the biocompatibility assessment pipeline. We will explore the intricate dance between the material's constituent ions—calcium, phosphate, and fluoride—and the biological systems they encounter, ensuring that every protocol described is a self-validating system for generating robust and reliable data.
Foundational Understanding: The Physicochemical Landscape of Calcium Fluorophosphate Dihydrate
A thorough biocompatibility investigation begins with a deep understanding of the material itself. Calcium fluorophosphate dihydrate is a water-insoluble calcium source, a property that influences its degradation kinetics and ion release profile in a physiological environment.[1] Its constituent ions are all key players in bone homeostasis, making it a promising candidate for orthopedic and dental applications.[2]
Table 1: Physicochemical Properties of Calcium Fluorophosphate Dihydrate
| Property | Value | Source |
| Molecular Formula | CaFHO₅P·2H₂O | |
| Molecular Weight | 174.08 g/mol | |
| Appearance | White powder | |
| Solubility in Water | Insoluble |
The initial characterization of the synthesized calcium fluorophosphate dihydrate is a critical first step. Techniques such as X-ray diffraction (XRD) should be employed to confirm the phase purity, while Fourier-transform infrared spectroscopy (FTIR) can verify the presence of characteristic phosphate and fluoride bonds. Scanning electron microscopy (SEM) is essential for visualizing the material's surface topography and particle size, which are known to influence cellular responses.
The Gateway to Biocompatibility: In Vitro Cytotoxicity Assessment
The primary and mandatory first step in any biocompatibility evaluation is the assessment of cytotoxicity. These in vitro tests provide a rapid and sensitive screening of a material's potential to cause cellular damage. The International Organization for Standardization (ISO) 10993-5 standard provides a framework for these assays.[3][4][5] We will employ the extract dilution method, which evaluates the effect of leachable substances from the material on cell viability.[4][6]
Caption: Workflow for hemocompatibility assessment.
Red Blood Cell Integrity: The Hemolysis Assay
The hemolysis assay determines the material's potential to damage red blood cells, leading to the release of hemoglobin. [7][8]This is a critical parameter, as excessive hemolysis can lead to severe systemic toxicity. The ASTM F756 standard provides a detailed protocol for this assay. [7][8][9][10]
-
Blood Collection: Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Material Preparation: Place a known weight of the sterile calcium fluorophosphate dihydrate powder into a test tube.
-
Incubation: Add diluted blood to the test tube and incubate at 37°C for 3 hours with gentle agitation.
-
Controls: Use deionized water as a positive control (100% hemolysis) and saline as a negative control (0% hemolysis).
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to determine the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis percentage below 2% is generally considered non-hemolytic. [9]
The Coagulation Cascade: PT and aPTT Assays
The prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays are used to assess the effect of the material on the extrinsic and intrinsic pathways of the blood coagulation cascade, respectively. [11][12][13]
-
Plasma Preparation: Prepare platelet-poor plasma from fresh citrated blood by centrifugation.
-
Incubation: Incubate the plasma with the material extract or directly with the material for a specified time.
-
PT Assay: Add thromboplastin reagent to the plasma and measure the time it takes for a clot to form.
-
aPTT Assay: Add a partial thromboplastin reagent and a contact activator to the plasma, followed by calcium chloride, and measure the clotting time.
-
Analysis: Compare the clotting times of the test samples to those of control plasma. Significant deviations may indicate an interference with the coagulation cascade.
The Host Response: Inflammation and Immune Cell Interaction
Upon implantation, a biomaterial will inevitably elicit an inflammatory response. [12]Understanding the nature of this response is critical to predicting the long-term success of the material. Calcium phosphate-based materials are known to interact with immune cells, particularly macrophages, which can influence the healing outcome. [9]
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- 13. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
A Senior Application Scientist's In-depth Technical Guide to the Theoretical Modeling of Calcium Fluorophosphate Dihydrate (Ca(PO₃F)·2H₂O) Structure
For Researchers, Scientists, and Drug Development Professionals
Foreword: Bridging the Experimental-Computational Divide in Crystal Engineering
In the realm of materials science and pharmaceutical development, a profound understanding of a compound's crystal structure is paramount. It dictates a material's physical and chemical properties, influencing everything from solubility and bioavailability in drug formulations to performance in industrial applications. Calcium fluorophosphate dihydrate (Ca(PO₃F)·2H₂O), a compound of interest in various fields, including dental care and biomaterials, presents a compelling case for the synergy between experimental characterization and theoretical modeling. While experimental techniques like X-ray diffraction provide a snapshot of the crystalline arrangement, theoretical modeling, particularly Density Functional Theory (DFT), offers a dynamic and predictive lens through which we can explore the intricacies of its structure, stability, and intermolecular interactions at the quantum level.
This guide is designed to navigate the theoretical landscape of modeling the calcium fluorophosphate dihydrate structure. It eschews a rigid, templated approach in favor of a narrative that mirrors the scientific process itself—from foundational principles to practical application and rigorous validation. As a senior application scientist, my objective is not merely to present a protocol but to illuminate the causality behind the methodological choices, ensuring a self-validating and trustworthy workflow. By grounding our theoretical framework in experimental data and leveraging the power of computational chemistry, we can unlock a deeper, more predictive understanding of this important biomaterial.
The Foundation: Understanding the Known Crystal Structure of Ca(PO₃F)·2H₂O
Before embarking on any theoretical modeling endeavor, it is imperative to ground our work in the established experimental reality. The crystal structure of calcium fluorophosphate dihydrate was first determined by A. Perloff in 1972 through three-dimensional X-ray diffraction analysis.[1] This seminal work provides the essential crystallographic data that will serve as the benchmark for our theoretical model.
| Parameter | Experimental Value (Perloff, 1972)[1] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 8.6497 (7) Å |
| b | 6.4614 (6) Å |
| c | 5.7353 (4) Å |
| α | 119.003 (7)° |
| β | 110.853 (7)° |
| γ | 94.146 (8)° |
| Volume | 249.94 ų |
| Z | 2 |
| Calculated Density | 2.313 g/cm³ |
The structure consists of calcium ions, fluorophosphate anions (PO₃F²⁻), and water molecules of crystallization. A key feature of this hydrated crystal is the intricate network of hydrogen bonds, which were unambiguously determined in the original study and play a crucial role in the stability of the crystal lattice.[1] The dimensions of the fluorophosphate ion itself are also well-characterized, with average P-F and P-O bond lengths of 1.585 Å and 1.506 Å, respectively.[1][2][3]
Our theoretical model must not only reproduce these lattice parameters and atomic positions with high fidelity but also accurately capture the subtle interplay of forces, including the crucial hydrogen bonding network, that governs the overall structure.
The Theoretical Toolkit: Principles of Density Functional Theory (DFT) for Crystalline Hydrates
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for the computational modeling of solid-state systems, including complex crystalline hydrates.[4][5][6] DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the many-body wavefunction, which significantly reduces the computational cost while often maintaining a high degree of accuracy.[7][8]
For crystalline solids, DFT calculations are typically performed using a plane-wave basis set and periodic boundary conditions, which naturally account for the long-range order of the crystal lattice. Software packages like the Vienna Ab initio Simulation Package (VASP) and Quantum ESPRESSO are widely used for such calculations.[5][9][10]
A critical consideration in DFT calculations, especially for systems involving non-covalent interactions like hydrogen bonds and van der Waals forces, is the choice of the exchange-correlation (XC) functional. Standard functionals like the Generalized Gradient Approximation (GGA) can sometimes fail to accurately describe these weak interactions. Therefore, the inclusion of dispersion corrections (e.g., DFT-D methods) is often essential for obtaining accurate geometries and lattice parameters for molecular crystals and hydrated systems.[1][9]
The workflow for the theoretical modeling of Ca(PO₃F)·2H₂O can be visualized as follows:
Caption: A generalized workflow for the DFT modeling of Ca(PO₃F)·2H₂O.
The Protocol: A Step-by-Step Guide to Modeling Ca(PO₃F)·2H₂O
This section provides a detailed, step-by-step methodology for performing a DFT-based theoretical modeling of the calcium fluorophosphate dihydrate structure. This protocol is designed to be a self-validating system, where the choices made at each step are justified by the underlying scientific principles.
Step 1: Preparation of the Input Structure
The starting point for our calculation is the experimentally determined crystal structure.
-
Obtain the Crystallographic Information File (CIF): The crystallographic data from Perloff's 1972 paper should be used to create a CIF or a format suitable for your chosen DFT software (e.g., POSCAR for VASP). This file will contain the space group, lattice parameters, and the fractional coordinates of all atoms in the unit cell.
-
Verify the Input Structure: Before proceeding, it is crucial to visualize the input structure using software like VESTA or Avogadro to ensure that the atomic positions and connectivity are correct. Pay close attention to the orientation of the water molecules and the fluorophosphate ions.
Step 2: Setting Up the DFT Calculation
The accuracy of the DFT calculation is highly dependent on the chosen parameters.
-
Select a DFT Software Package: For this guide, we will consider VASP, a robust and widely used plane-wave DFT code.[11]
-
Choose an Exchange-Correlation Functional: Given the importance of hydrogen bonding and van der Waals interactions in this hydrated crystal, a GGA functional with a dispersion correction is highly recommended. The PBE functional with the D3 correction (PBE-D3) is a good starting point, offering a balance of accuracy and computational cost.
-
Select Pseudopotentials: Use Projector Augmented-Wave (PAW) pseudopotentials for each element (Ca, P, O, F, H). These are generally more accurate than older norm-conserving pseudopotentials.
-
Determine the Plane-Wave Cutoff Energy (ENCUT): This parameter determines the size of the plane-wave basis set. A convergence test must be performed to determine an appropriate value. Start with a moderate cutoff (e.g., 400 eV) and systematically increase it until the total energy of the system converges to within a desired tolerance (e.g., 1 meV/atom).
-
Set the k-point Mesh: The k-point mesh samples the Brillouin zone. For an insulator like Ca(PO₃F)·2H₂O, a relatively sparse Monkhorst-Pack grid is often sufficient. A convergence test should also be performed for the k-point mesh density. A 2x3x4 grid is a reasonable starting point for this triclinic cell.
A sample VASP INCAR file for the geometry optimization might look like this:
Step 3: Performing the Geometry Optimization
With the input files prepared, the geometry optimization can be performed. This calculation will relax the atomic positions and the lattice parameters to find the minimum energy structure according to the chosen DFT functional.
Step 4: Validation and Analysis of the Results
This is a critical step to ensure the trustworthiness of the theoretical model.
-
Structural Comparison: Compare the optimized lattice parameters and atomic positions with the experimental data from Perloff.[1] A root-mean-square deviation (RMSD) of the atomic positions of less than 0.1 Å is generally considered a good agreement for non-hydrogen atoms.[12]
-
Hydrogen Bond Analysis: Analyze the hydrogen bond network in the optimized structure. Calculate the donor-acceptor distances and angles and compare them to the experimental values. The accurate reproduction of the hydrogen bonding is a strong indicator of a reliable theoretical model.[7][13][14][15]
-
Vibrational Frequency Analysis (Optional but Recommended): Calculate the vibrational frequencies (phonons) of the optimized structure. The calculated infrared and Raman spectra can be compared with experimental spectroscopic data, if available, to further validate the model. This analysis can also provide insights into the dynamics of the crystal lattice.[16][17][18]
The validation process can be visualized as a feedback loop:
Caption: A flowchart illustrating the iterative validation process for the theoretical model.
Advanced Insights: Exploring Intermolecular Interactions and Properties
A validated theoretical model of Ca(PO₃F)·2H₂O opens the door to a deeper understanding of its properties that may be difficult or impossible to probe experimentally.
-
Electronic Structure: The DFT calculations provide the electronic band structure and density of states, which can reveal the nature of chemical bonding and the insulating properties of the material.
-
Surface Properties: The model can be extended to study the properties of different crystal surfaces, which is crucial for understanding crystal growth, morphology, and interactions with other molecules.
-
Mechanical Properties: The elastic constants can be calculated to predict the mechanical properties of the crystal, such as its hardness and compressibility.
-
Dehydration Mechanisms: By performing molecular dynamics simulations based on the DFT potential energy surface, one can study the mechanism of dehydration and the role of the water molecules in stabilizing the crystal structure.[19][20]
Conclusion: The Predictive Power of a Validated Theoretical Model
This in-depth technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical modeling of the calcium fluorophosphate dihydrate structure. By grounding our DFT calculations in the solid foundation of experimental data and following a self-validating protocol, we can achieve a theoretical model that is not only descriptive but also predictive. For researchers, scientists, and drug development professionals, such a model is an invaluable tool for understanding the fundamental properties of this biomaterial, predicting its behavior in different environments, and rationally designing new materials with tailored functionalities. The synergy of theory and experiment, as demonstrated in this guide, represents the future of materials science, where computation accelerates discovery and innovation.
References
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Perloff, A. (1972). The crystal structures of hydrated calcium and ammonium monofluorophosphates: CaPO3F·2H2O and (NH4)2PO3F·H2O. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(7), 2183–2191. [Link]
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van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section A: Foundations and Advances, 70(Pt 6), 670–679. [Link]
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Napiórkowska, E., Szeleszczuk, Ł., Milcarz, K., & Pisklak, D. M. (2023). Computational Dehydration of Crystalline Hydrates Using Molecular Dynamics Simulations and Density Functional Tight Binding Studies of Thiamine Hydrochloride Hydrates. Molecules, 28(22), 7497. [Link]
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Iankova, R., & Shivachev, B. (2021). DFT calculations on the molecular geometry, electronic structure and intermolecular interactions for the ionic crystal dicesium nickel selenate tetrahydrate (Cs2Ni(SeO4)2·4H2O). Journal of Chemical Technology and Metallurgy, 56(3), 467-487. [Link]
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Salvalaglio, M., Perego, C., & Parrinello, M. (2017). Tracking Dehydration Mechanisms in Crystalline Hydrates with Molecular Dynamics Simulations. Journal of the American Chemical Society, 139(34), 11737–11744. [Link]
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Salvalaglio, M., & Parrinello, M. (2016). Computational Dehydration of Crystalline Hydrates Using Molecular Dynamics Simulations. Crystal Growth & Design, 16(10), 5547–5551. [Link]
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Rey, C., Sarem, A., & Bertoluzza, A. (1987). Hydrogen bonds between protein side chains and phosphates and their role in biological calcification. Biophysical Chemistry, 28(2), 161–167. [Link]
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Sgouralis, I., & Koutsoukos, P. G. (2007). The role of hydrogen bonding in the thermal expansion and dehydration of brushite, di-calcium phosphate dihydrate. Journal of Crystal Growth, 304(1), 168-176. [Link]
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Plášil, J., et al. (2021). Hydrogen bonding in the crystal structure of phurcalite, Ca2[(UO2)3O2(PO4)2]·7H2O: single-crystal X-ray study and TORQUE calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 353–362. [Link]
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Bouř, P., & Kapitán, J. (2017). Calculation of Vibrational Spectra of Large Molecules from Their Fragments. In Vibrational Optical Activity: Principles and Applications (pp. 165-188). John Wiley & Sons, Ltd. [Link]
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Al-Rawi, J. M. A., & Al-Derzi, A. R. (2000). Density functional geometry optimization and energy calculations of calcium(II)-triphosphate complexes. Polyphosphates as possible dissolving agents for calcium pyrophosphate dihydrate crystals in chondrocalcinosis disease. Journal of Biomolecular Structure & Dynamics, 18(1), 155–168. [Link]
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Falini, G., et al. (2002). Factors Influencing Additive Interactions with Calcium Hydrogenphosphate Dihydrate Crystals. Crystal Growth & Design, 2(5), 455-460. [Link]
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Methodological & Application
analytical techniques for calcium fluorophosphate dihydrate characterization
Application Note: Comprehensive Characterization of Calcium Fluorophosphate Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Precise Characterization
Calcium fluorophosphate dihydrate (CaPO₃F·2H₂O) is a compound of significant interest in dental applications, biomaterials, and potentially as an active pharmaceutical ingredient (API) or excipient in drug formulations. Its efficacy and safety are intrinsically linked to its physicochemical properties, including crystal structure, purity, thermal stability, and particle morphology. Subtle variations in these characteristics, arising from different synthesis routes or storage conditions, can profoundly impact its biological activity, dissolution rate, and formulation performance.
This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of calcium fluorophosphate dihydrate. We move beyond mere procedural descriptions to explain the rationale behind each technique, enabling researchers to design robust analytical strategies and interpret data with confidence. The protocols provided are designed to be self-validating, ensuring data integrity and reproducibility.
X-Ray Powder Diffraction (XRPD): The Fingerprint of Crystalline Structure
Why it's critical: XRPD is the cornerstone technique for identifying the crystalline phase of a material. It provides unequivocal confirmation of the calcium fluorophosphate dihydrate structure, distinguishes it from anhydrous or other phosphate phases, and offers insights into its crystallinity and purity.[1][2][3] The diffraction pattern is a unique fingerprint of the compound's crystal lattice.[4]
Core Insights Provided:
-
Phase Identification: Confirms the presence of the desired crystalline form.
-
Purity Assessment: Detects crystalline impurities such as calcium phosphate dibasic anhydrate (DCPA) or hydroxyapatite.[1]
-
Crystallinity: The sharpness of the diffraction peaks correlates with the degree of crystallinity, which influences solubility and dissolution rates.
-
Lattice Parameters: Precise measurement of peak positions allows for the calculation of unit cell dimensions, which can be affected by ionic substitutions.
Experimental Protocol: XRPD Analysis
-
Sample Preparation:
-
Gently grind approximately 100-200 mg of the calcium fluorophosphate dihydrate sample using an agate mortar and pestle to achieve a fine, homogeneous powder. This minimizes preferred orientation effects.
-
Carefully pack the powder into a standard sample holder, ensuring a flat, level surface.
-
-
Instrument Configuration (Typical):
-
X-ray Source: Cu Kα (λ = 1.54056 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 60°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: 1°/minute or equivalent.
-
-
Data Analysis:
-
Perform phase identification by comparing the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD).
-
Assess crystallinity by observing the peak widths; broader peaks suggest smaller crystallite size or lower crystallinity.
-
For quantitative phase analysis, the Rietveld refinement method can be employed.[3]
-
Data Presentation: Key XRPD Parameters
| Parameter | Typical Value/Range | Significance |
| Primary Diffraction Peaks (2θ) | Compound-specific | Confirms phase identity |
| Crystallite Size | > 50 nm | Influences dissolution and mechanical properties |
| Percent Crystallinity | > 95% for pure crystalline material | Affects stability and solubility |
Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Bonds
Why it's critical: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical bonds within the material. They are particularly sensitive to the presence of phosphate (PO₃F²⁻), water (H₂O), and hydroxyl (OH⁻) functional groups, making them ideal for confirming the composition and hydration state of calcium fluorophosphate dihydrate.
Core Insights Provided:
-
Functional Group Confirmation: Identifies the characteristic vibrational modes of phosphate, fluorophosphate, and water molecules.[5][6][7]
-
Hydration State: The presence and nature of water bands in the FTIR spectrum confirm the dihydrate form.
-
Structural Integrity: Changes in peak positions or the appearance of new peaks can indicate phase transformations or the presence of impurities.[8]
-
Complementary Information: Raman spectroscopy is particularly useful for analyzing the symmetric stretching modes of phosphate groups and is less sensitive to water, providing a complementary perspective to FTIR.[8][9][10]
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount (10-20 mg) of the powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying consistent pressure using the instrument's pressure clamp.
-
-
Instrument Configuration (Typical):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the phosphate group (around 1100-900 cm⁻¹), P-F bond, and the stretching and bending vibrations of water molecules (around 3500-3000 cm⁻¹ and 1650 cm⁻¹).[7]
-
Compare the obtained spectrum with reference spectra of known calcium phosphate compounds.[11]
-
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the powder on a microscope slide or in a sample holder.
-
-
Instrument Configuration (Typical):
-
Excitation Laser: 532 nm or 785 nm
-
Laser Power: 10-50 mW (use minimal power to avoid sample degradation)
-
Spectral Range: 200 - 4000 cm⁻¹
-
Acquisition Time: 10-30 seconds, with multiple accumulations.
-
-
Data Analysis:
-
Identify the strong Raman scattering peak associated with the symmetric stretching of the P-O bonds in the phosphate group (typically around 960 cm⁻¹).[8]
-
Analyze the lower frequency region for lattice vibrations and other characteristic modes.
-
Data Presentation: Characteristic Vibrational Bands
| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Vibrational Mode |
| Water (H₂O) | 3500 - 3000 (broad) | Weak | O-H Stretching |
| ~1650 | Weak | H-O-H Bending | |
| Phosphate (PO₃F²⁻) | ~1100 - 900 | ~960 (strong) | P-O Stretching |
| ~600 - 500 | ~600 - 400 | O-P-O Bending |
Thermal Analysis (TGA/DSC): Assessing Stability and Composition
Why it's critical: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability, dehydration process, and phase transitions of calcium fluorophosphate dihydrate.[1][2] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.
Core Insights Provided:
-
Quantification of Water Content: TGA can precisely determine the amount of water in the dihydrate structure by measuring the mass loss upon heating.[12][13]
-
Dehydration Profile: The temperature ranges over which water is lost can indicate the nature of water binding (i.e., surface vs. crystalline).
-
Thermal Stability: Determines the temperature at which the compound begins to decompose.
-
Phase Transitions: DSC can detect endothermic or exothermic events, such as dehydration, recrystallization, or melting, that do not involve a change in mass.[14]
Experimental Workflow: TGA/DSC
Caption: Workflow for Thermal Analysis of Calcium Fluorophosphate Dihydrate.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Tare a clean, empty TGA pan (typically alumina or platinum).
-
Accurately weigh 5-10 mg of the sample into the pan.
-
-
Instrument Configuration (Typical):
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/minute.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/minute.
-
-
Data Analysis:
-
Determine the percentage mass loss from the TGA curve. The theoretical mass loss for the two water molecules in CaPO₃F·2H₂O is approximately 20.9%.
-
The onset temperature of the mass loss indicates the beginning of dehydration.
-
Data Presentation: Expected Thermal Events
| Temperature Range (°C) | Technique | Event | Expected Result |
| 100 - 250 | TGA | Dehydration (Loss of 2H₂O) | ~20.9% mass loss |
| 100 - 250 | DSC | Endothermic Peak | Corresponds to the energy required for dehydration |
| > 400 | TGA/DSC | Potential phase transition/decomposition | Further mass loss or thermal events |
Scanning Electron Microscopy (SEM): Visualizing Morphology
Why it's critical: SEM provides high-resolution images of the material's surface topography and morphology.[15][16][17] For calcium fluorophosphate dihydrate, this is essential for understanding particle size, shape, and aggregation, which directly impact powder flow, compaction properties, and dissolution behavior.
Core Insights Provided:
-
Particle Morphology: Reveals the shape of the crystals (e.g., plate-like, needle-like, or irregular).[17]
-
Particle Size Distribution: Allows for a visual estimation of the particle size range.
-
Surface Texture: Shows whether the particle surfaces are smooth or rough.
-
Aggregation: Indicates the degree to which individual particles are agglomerated.[16]
Experimental Protocol: SEM Analysis
-
Sample Preparation:
-
Mount a small amount of the powder onto an aluminum SEM stub using double-sided carbon tape.
-
Remove excess loose powder with a gentle stream of nitrogen gas.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Instrument Configuration (Typical):
-
Accelerating Voltage: 5-15 kV
-
Detector: Secondary Electron (SE) detector for topographical imaging.
-
Magnification: Varies from low (e.g., 500x) for an overview to high (e.g., 10,000x) for detailed surface features.
-
-
Data Analysis:
-
Acquire images at various magnifications to capture a comprehensive view of the sample's morphology.
-
Use the software's measurement tools to estimate particle sizes.
-
Correlate morphological features with the synthesis method and other characterization data.
-
Solid-State NMR (ssNMR) Spectroscopy: Atomic-Level Insights
Why it's critical: ssNMR is a highly sensitive technique for probing the local chemical environment of specific nuclei, such as ³¹P, ¹⁹F, and ¹H.[18][19] It can distinguish between different phosphate species, confirm the incorporation of fluoride into the lattice, and provide information on proton environments (water and hydroxyl groups).[18][20]
Core Insights Provided:
-
Phosphorus Environment: ³¹P MAS NMR can differentiate between various calcium phosphate phases and identify non-crystalline phosphate components.[19]
-
Fluoride Incorporation: ¹⁹F MAS NMR directly confirms the presence of fluoride in the crystal structure and can distinguish it from species like calcium fluoride (CaF₂).[21]
-
Proton Species: ¹H MAS NMR provides information on the water of hydration and can detect hydroxyl groups if present as impurities.
Logical Relationship of Characterization Techniques
Caption: Interrelation of analytical techniques for comprehensive characterization.
Experimental Protocol: ³¹P MAS NMR
-
Sample Preparation:
-
Tightly pack the powdered sample into a zirconia rotor (e.g., 4 mm diameter).
-
-
Instrument Configuration (Typical):
-
Magnetic Field Strength: 7.0 - 14.1 T
-
Magic Angle Spinning (MAS) Rate: 10-15 kHz
-
Pulse Program: Single pulse with high-power proton decoupling.
-
Reference: 85% H₃PO₄ (0 ppm).
-
-
Data Analysis:
-
The chemical shift (ppm) of the ³¹P signal is indicative of the local phosphate environment.
-
Compare the observed chemical shift to literature values for known calcium phosphate phases.
-
Conclusion
A multi-technique approach is indispensable for the comprehensive characterization of calcium fluorophosphate dihydrate. Each technique provides a unique and complementary piece of the analytical puzzle. By integrating data from XRPD, vibrational spectroscopy, thermal analysis, SEM, and ssNMR, researchers can build a complete profile of the material's identity, purity, structure, and stability. This robust characterization is fundamental to ensuring the quality, safety, and efficacy of products containing this important compound.
References
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Raman spectroscopy of fluorophosphate and fluorovanadate laser crystals. SPIE Digital Library. Available at: [Link]
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O'Loughlin, V. & O'Sullivan, J.F. Raman spectra of phosphate and monofluorophosphate ions in several dentally-relevant materials. Semantic Scholar. Available at: [Link]
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Pourpoint, F., Gaveau, P., Goutaudier, C. & D'Espinose, J.B. High-resolution solid state NMR experiments for the characterization of calcium phosphate biomaterials and biominerals. MRS Proceedings. Available at: [Link]
-
Kolmas, J., et al. Solid-State NMR and Raman Spectroscopic Investigation of Fluoride-Substituted Apatites Obtained in Various Thermal Conditions. Materials (Basel), 14(22), 6996 (2021). Available at: [Link]
-
Evolution of Raman spectra of a (a) NaPO 3 glass (blue line) to which NH 4 ·HF 2 is added (red line: 12at%F) after Brow; and for comparison (b) fluoroaluminate glass (orange line) to which up to 15 mol% NaPO 3 are added (blue line) after Santos. ResearchGate. Available at: [Link]
-
Pourpoint, F., et al. High-resolution solid state NMR experiments for the characterization of calcium phosphate biomaterials and biominerals. ResearchGate. Available at: [Link]
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Lin, C., Li, S. & Hu, L. 2-µm fluorescence and Raman spectra in high and low Al(PO3)3 content fluorophosphate glasses doped with Er-Tm-Ho. Chinese Optics Letters, 7(11), 1035-1037 (2009). Available at: [Link]
-
Heng, P.W., Liew, C.V. & Chan, L.W. Physical characterization of dibasic calcium phosphate dihydrate and anhydrate. Journal of Pharmaceutical Sciences, 97(9), 3816-3828 (2008). Available at: [Link]
-
Physical Characterization of Dibasic Calcium Phosphate Dihydrate and Anhydrate. ResearchGate. Available at: [Link]
-
Iafisco, M., et al. Chemical, structural and cytotoxicity characterisation of experimental fluoride-doped calcium phosphates as promising remineralising agents. iris.unina.it. Available at: [Link]
-
Fig. 4 FTIR spectra of the samples A-D. ResearchGate. Available at: [Link]
-
Standard X-ray Diffraction Powder Patterns. National Bureau of Standards Monograph. Available at: [Link]
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Ben-Almar, Y., et al. X-Ray Diffraction and Infrared Spectroscopy Data Review Analyses of the Calcium Phosphates. Biointerface Research in Applied Chemistry, 12(1), 732-755 (2021). Available at: [Link]
-
Jansen, J.A., et al. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method. Journal of Biomedical Materials Research, 25(8), 973-989 (1991). Available at: [Link]
-
Sfihi, H., et al. Calcium Phosphates and Hydroxyapatite: Solid-State NMR Experiments and First-Principles Calculations. ResearchGate. Available at: [Link]
-
Scanning electron microscopy (SEM) images of calcium orthophosphate‐pyrophosphate chemical gardens grown from calcium loaded hydrogels ([Ca²⁺]=1 M) and orthophosphate‐pyrophosphate solutions ([Pi]+[PPi]=0.7 M). ResearchGate. Available at: [Link]
-
Joshi, M.J. & Pandya, B.D. FTIR Spectroscopic, Thermal and Growth Morphological Studies of Calcium Hydrogen Phosphate Dihydrate Crystals. ResearchGate. Available at: [Link]
-
Method of Analysis for Dibasic Calcium Phosphate Dihydrate. Pharmaguideline. Available at: [Link]
-
FTIR spectra of CHPD crystals (a) 0 M (b) 0.1 M (c) 0.2 M. ResearchGate. Available at: [Link]
-
SEM micrograph of the calcium phosphate powder. ResearchGate. Available at: [Link]
-
Scanning electron microscopy (SEM) photographs of synthetic calcium phosphates: (a) ACP, (b) OCP, and (c) HAp. Bars indicate 10 μm. ResearchGate. Available at: [Link]
-
X-Ray Diffraction and Infrared Spectroscopy Data Review Analyses of the Calcium Phosphates. ResearchGate. Available at: [Link]
-
Example of SEM images (a, c, d, f) and XRD patterns (b and e) for... ResearchGate. Available at: [Link]
-
Kim, H.J., et al. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography. Foods, 9(3), 253 (2020). Available at: [Link]
-
Koppe, J., et al. Structural characterization and fluoride quantification of fluorophosphate glasses using Solid-State NMR. INIS-IAEA. Available at: [Link]
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Singh, V., et al. Structural Characterization of CaF2: Dy Nanoparticles Synthesized by Simple Chemical Co-Precipitation Method. Banaras Hindu University. Available at: [Link]
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Research of Calcium Phosphates Using Fourier Transform Infrared Spectroscopy. ResearchGate. Available at: [Link]
-
DSC (-) and TGA (-) Thermograms for Each of the Four Tablet... ResearchGate. Available at: [Link]
-
Clifton, J.R. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 °C. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 76A(1), 41-49 (1972). Available at: [Link]
-
Fig. 2 XRD patterns of the two hydrated calcium pyrophosphate phases... ResearchGate. Available at: [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]
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DSC & TGA. Slideshare. Available at: [Link]
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Structural and Chemical Analysis of Well-Crystallized Hydroxyfluorapatites. ResearchGate. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. semanticscholar.org [semanticscholar.org]
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- 13. iitk.ac.in [iitk.ac.in]
- 14. DSC & TGA | PPT [slideshare.net]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. iris.unina.it [iris.unina.it]
Application Notes and Protocols: Synthesis of Calcium Fluorophosphate Dihydrate for Research Applications
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Calcium Fluorophosphate Dihydrate in Research
Calcium fluorophosphate dihydrate (CaPO₃F·2H₂O) is a compound of significant interest in various scientific and biomedical research fields.[1][2][3][4] Its structural similarity to the mineral components of teeth and bones makes it a valuable material for dental research, particularly in the development of anti-caries agents and remineralization therapies.[5][6][7] In the oral environment, the presence of fluoride ions can lead to the formation of fluorapatite, a more acid-resistant mineral than hydroxyapatite, the primary component of tooth enamel.[6][8] Calcium fluorophosphate dihydrate can act as a precursor or a source of both calcium and fluoride ions to promote this protective conversion.[5][9]
Beyond dentistry, its applications extend to biomaterials and drug delivery systems. The controlled synthesis of this compound with specific physicochemical properties is therefore crucial for advancing research in these areas. This guide provides an in-depth overview of the common synthesis methods for calcium fluorophosphate dihydrate, focusing on techniques that are reproducible and scalable for research laboratory settings. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing high-quality material.
Synthesis Methodologies: A Comparative Overview
Several methods can be employed to synthesize calcium fluorophosphate dihydrate. The choice of method often depends on the desired particle size, crystallinity, and purity required for a specific application. Here, we discuss three prevalent methods: wet-chemical precipitation, hydrothermal synthesis, and sol-gel synthesis.
Wet-Chemical Precipitation
This is the most common and straightforward method for synthesizing calcium fluorophosphate dihydrate at room temperature. It involves the reaction of soluble calcium, phosphate, and fluoride salts in an aqueous solution, leading to the precipitation of the desired product. The simplicity of the setup and the ability to scale the reaction make it an attractive option for many research labs.
Causality of Experimental Choices: The key to successful precipitation lies in the careful control of reaction parameters such as pH, temperature, and the rate of addition of reactants. The pH of the solution significantly influences the specific calcium phosphate phase that precipitates.[10] For the formation of dicalcium phosphate dihydrate (brushite), a precursor in some synthesis routes, a neutral or slightly acidic pH is often preferred.[11][12][13] The slow addition of reactants ensures homogeneity and promotes the growth of well-defined crystals.
Hydrothermal Synthesis
Hydrothermal synthesis involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.[14][15] This method often yields highly crystalline and well-defined nanoparticles. The increased temperature and pressure can accelerate the reaction kinetics and influence the crystal morphology.
Causality of Experimental Choices: The temperature and duration of the hydrothermal treatment are critical parameters. Higher temperatures can lead to the formation of more stable, anhydrous phases. The pressure generated within the autoclave influences the solubility of the reactants and the final product's characteristics. This method is particularly useful for synthesizing materials with high crystallinity and specific particle morphologies.[16]
Sol-Gel Synthesis
The sol-gel method is a versatile technique that allows for the synthesis of materials with high purity and homogeneity at a molecular level.[17][18] It involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network enclosing the liquid phase). Subsequent drying and heat treatment of the gel yield the final product.
Causality of Experimental Choices: The choice of precursors (often alkoxides) and the control of hydrolysis and condensation reactions are paramount in the sol-gel process.[19][20] The solvent system and the presence of catalysts can significantly affect the gelation time and the properties of the resulting gel. This method offers excellent control over the stoichiometry and microstructure of the final product, making it suitable for producing highly uniform and often amorphous or nanocrystalline materials.[21]
Detailed Experimental Protocols
Protocol 1: Wet-Chemical Precipitation of Calcium Fluorophosphate Dihydrate
This protocol details a common method for synthesizing calcium fluorophosphate dihydrate via the conversion of dicalcium phosphate dihydrate (brushite).
Materials and Reagents:
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Sodium fluoride (NaF)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Step-by-Step Methodology:
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M solution of calcium chloride dihydrate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.5 M solution of disodium hydrogen phosphate by dissolving the appropriate amount in deionized water.
-
Prepare a 1.0 M solution of sodium fluoride by dissolving the appropriate amount in deionized water.
-
-
Synthesis of Dicalcium Phosphate Dihydrate (Brushite) Precursor:
-
In a beaker, slowly add the 0.5 M Na₂HPO₄ solution to the 0.5 M CaCl₂·2H₂O solution with constant stirring.
-
Maintain the pH of the solution between 5 and 6 by adding dilute HCl or NaOH as needed.
-
A white precipitate of brushite (CaHPO₄·2H₂O) will form. Continue stirring for 2 hours to ensure complete reaction.
-
-
Conversion to Calcium Fluorophosphate Dihydrate:
-
To the brushite slurry, slowly add the 1.0 M NaF solution dropwise while maintaining vigorous stirring.
-
The reaction mixture should be stirred for at least 24 hours at room temperature to allow for the conversion of brushite to calcium fluorophosphate dihydrate. The underlying principle involves the reaction of the fluoride ions with the brushite precursor.[22][23]
-
-
Washing and Collection:
-
After the reaction is complete, allow the precipitate to settle.
-
Decant the supernatant and wash the precipitate several times with deionized water to remove any unreacted ions. Centrifugation can be used to facilitate the separation of the precipitate.
-
Filter the washed precipitate using a Buchner funnel and filter paper.
-
-
Drying:
-
Dry the collected powder in an oven at a low temperature (e.g., 40-50 °C) for 24-48 hours or until a constant weight is achieved. Higher temperatures should be avoided to prevent dehydration and phase transformation.[24]
-
Workflow Diagram:
Caption: Workflow for Wet-Chemical Precipitation Synthesis.
Protocol 2: Hydrothermal Synthesis of Calcium Fluorophosphate Dihydrate
This protocol describes the synthesis of crystalline calcium fluorophosphate dihydrate using a hydrothermal method.
Materials and Reagents:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium fluoride (NH₄F)
-
Deionized water
-
Ammonia solution (for pH adjustment)
Step-by-Step Methodology:
-
Preparation of Precursor Solution:
-
Dissolve stoichiometric amounts of Ca(NO₃)₂·4H₂O, (NH₄)₂HPO₄, and NH₄F in deionized water to achieve the desired final concentration (e.g., 0.1 M).
-
Adjust the pH of the solution to a specific value (e.g., 7-8) using a dilute ammonia solution. The pH is a critical parameter influencing the final product phase.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired temperature (e.g., 120-180 °C).
-
Maintain the temperature for a specific duration (e.g., 12-24 hours). The reaction time influences the crystallinity and particle size of the product.[15]
-
-
Cooling and Collection:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave carefully in a fume hood.
-
Collect the precipitate by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the product repeatedly with deionized water and then with ethanol to remove any residual reactants and byproducts.
-
Dry the final product in an oven at 60-80 °C overnight.
-
Workflow Diagram:
Caption: Workflow for Hydrothermal Synthesis.
Characterization of Synthesized Calcium Fluorophosphate Dihydrate
To ensure the successful synthesis of the desired product and to understand its properties, a series of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome for Calcium Fluorophosphate Dihydrate |
| X-ray Diffraction (XRD) | To determine the crystalline phase and purity of the material.[24] | The diffraction pattern should match the standard pattern for calcium fluorophosphate dihydrate. The sharpness of the peaks indicates the degree of crystallinity.[13] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the sample. | The spectrum should show characteristic absorption bands for phosphate (PO₄³⁻), fluoride (P-F bond), and water (O-H) groups. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology (shape and size) of the particles. | The micrographs will reveal the particle shape (e.g., plate-like, needle-like) and size distribution, which are influenced by the synthesis method. |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | To determine the elemental composition of the sample. | The analysis should confirm the presence of calcium (Ca), phosphorus (P), oxygen (O), and fluorine (F) in the expected stoichiometric ratios. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability and water content of the sample.[24] | A weight loss corresponding to the two water molecules of hydration is expected upon heating. The decomposition temperature can also be determined. |
Applications in Research and Drug Development
The synthesized calcium fluorophosphate dihydrate can be utilized in a variety of research applications:
-
Dental Remineralization Studies: As a source of calcium and fluoride, it can be incorporated into experimental toothpastes, mouthwashes, and varnishes to study their efficacy in preventing dental caries and promoting the remineralization of enamel lesions.[5][25]
-
Biomaterial Coatings: It can be used as a coating material for orthopedic and dental implants to enhance their biocompatibility and promote bone integration.
-
Drug Delivery Systems: The porous nature of some synthesized forms can be exploited for the controlled release of therapeutic agents.
-
Bone Cements: In combination with other calcium phosphates, it can be used to formulate bioactive bone cements with enhanced setting properties and biological performance.[26][27]
Conclusion
The synthesis of calcium fluorophosphate dihydrate for research applications requires a careful selection of the synthesis method and precise control over reaction parameters. The wet-chemical precipitation method offers a simple and scalable approach, while hydrothermal and sol-gel methods provide greater control over crystallinity and morphology. Thorough characterization of the synthesized material is essential to ensure its suitability for the intended research application. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently synthesize and utilize calcium fluorophosphate dihydrate in their studies.
References
-
Gispert, M. et al. (Year). Effect of fluorides on the setting and hardening of beta-tricalcium phosphate-dicalcium phosphate-calcite cements. PubMed. Available at: [Link]
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Chow, L. C., & Takagi, S. (n.d.). Fluoride-Calcium-Phosphate Compositions and Dental Products. National Institute of Standards and Technology. Available at: [Link]
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Christoffersen, J., & Christoffersen, M. R. (1990). Formation of phosphate-containing calcium fluoride at the expense of enamel, hydroxyapatite and fluorapatite. PubMed. Available at: [Link]
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Dr. Niveda S (2020). TOPICAL FLUORIDES- MECHANISM OF ACTION-FLUORIDES PART 4. YouTube. Available at: [Link]
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American Elements. (n.d.). Calcium Fluorophosphate Dihydrate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Calcium fluorophosphate dihydrate. PubChem. Available at: [Link]
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CEU Cardenal Herrera University. (2022). Patented by CEU UCH: a new material for remineralisation of dentine and enamel. YouTube. Available at: [Link]
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Gandolfi, M. G., et al. (2011). Fluoride-containing nanoporous calcium-silicate MTA cements for endodontics and oral surgery: early fluorapatite formation in a phosphate-containing solution. PubMed. Available at: [Link]
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Rowley, H. H., & Stuckey, J. E. (1954). Preparation and Properties of Calcium Monofluorophosphate Dihydrate. Journal of the American Chemical Society. Available at: [Link]
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Christoffersen, J., et al. (1988). Kinetics of dissolution and growth of calcium fluoride and effects of phosphate. PubMed. Available at: [Link]
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Larsen, M. J. (1989). On the role of calcium fluoride in the cariostatic mechanism of fluoride. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Fluorapatite. Available at: [Link]
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Tas, A. C. (2009). Brushite (CaHPO4·2H2O) to octacalcium phosphate (Ca8(HPO4)2(PO4)4·5H2O) transformation in DMEM solutions at 36.5 °C. Materials Science and Engineering: C. Available at: [Link]
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Larsen, M. J., & Jensen, S. J. (1986). Stability and mutual conversion of enamel apatite and brushite at 20 degrees C as a function of pH of the aqueous phase. PubMed. Available at: [Link]
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De Vera, J. C., et al. (2021). Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. NIH. Available at: [Link]
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Rowe, R. C., et al. (2009). Physical characterization of dibasic calcium phosphate dihydrate and anhydrate. PubMed. Available at: [Link]
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Featherstone, J. D., et al. (1999). In vivo studies with a dicalcium phosphate dihydrate/MFP system for caries prevention. PubMed. Available at: [Link]
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Asaoka, N., et al. (2005). Transformation of modified brushite to hydroxyapatite in aqueous solution: effects of potassium substitution. PubMed. Available at: [Link]
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Onoda, H., & Nariai, H. (2015). Reaction between calcium phosphate and fluoride in phosphogypsum. ResearchGate. Available at: [Link]
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Hesaraki, S., et al. (2004). Sol-gel synthesis and characterization of macroporous calcium phosphate bioceramics containing microporosity. PubMed. Available at: [Link]
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Anandhan, K. N., et al. (2017). Effect of Concentration on Nano Hydroxyapatite Powder by Wet Chemical Precipitation Route. Asian Journal of Research in Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Experimental flow design. Available at: [Link]
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ResearchGate. (2024). Adding calcium phosphate agents alongside fluorides may enhance caries prevention and remineralization, although evidence is limited. Available at: [Link]
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ResearchGate. (n.d.). Flowchart of the wet-chemical precipitation synthesis. Available at: [Link]
-
Herliansyah, M. K., et al. (2019). Hydrothermal synthesis of fluoride-substituted calcium phosphate in supersaturation condition. ResearchGate. Available at: [Link]
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Singh, V., et al. (n.d.). Structural Characterization of CaF2: Dy Nanoparticles Synthesized by Simple Chemical Co-Precipitation Method. Banaras Hindu University. Available at: [Link]
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Hannig, C., et al. (2013). Preparation and optimization of calcium fluoride particles for dental applications. PubMed. Available at: [Link]
-
Barinova, A. V., et al. (2021). Synthesis of Calcium Orthophosphates by Chemical Precipitation in Aqueous Solutions: The Effect of the Acidity, Ca/P Molar Ratio, and Temperature on the Phase Composition and Solubility of Precipitates. MDPI. Available at: [Link]
-
Kareiva, A., et al. (2020). Sol–gel synthesis of calcium phosphate-based biomaterials—A review of environmentally benign, simple, and effective synthesis routes. Diva-Portal.org. Available at: [Link]
-
Hesaraki, S., et al. (2004). Sol‐Gel Synthesis of Amorphous Calcium Phosphate and Sintering into Microporous Hydroxyapatite Bioceramics. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Modified wet chemical precipitation route for CaP synthesis. Available at: [Link]
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Goudarzi, M., et al. (2020). Sol-gel synthesis of amorphous calcium phosphate nanoparticles in brown rice substrate and assessment of their cytotoxicity and antimicrobial activities. NIH. Available at: [Link]
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NWPII. (n.d.). Hydrothermal Synthesis of Hydroxyapatite from Calcium Sulfate Hemihydrate. Available at: [Link]
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Fahami, A., et al. (2009). DOUBLE STEP STIRRING: A NOVEL METHOD FOR PRECIPITATION OF NANO-SIZED HYDROXYAPATITE POWDER. Available at: [Link]
-
Klimavicius, V., et al. (2023). Solvothermal Synthesis of Calcium Hydroxyapatite via Hydrolysis of Alpha-Tricalcium Phosphate in the Presence of Different Organic Additives. MDPI. Available at: [Link]
- Long, R. S. (1963). Conversion of calcium hydrogen phosphate dihydrate to the anhydrous form. Google Patents.
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Chen, J., et al. (2016). Sol-gel synthesis of fluorapatite nanopowders from Calcium nitrate and triethyl phosphite precursors. ResearchGate. Available at: [Link]
-
Pogrebnjak, A. D., et al. (2020). The Hydrothermal Synthesis Duration Influence on Calcium Phosphate and Hydroxyapatite Phase Composition. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Use of Fluorapatite in Biomaterial Scaffold Fabrication
A Note on Terminology: Fluorapatite vs. Calcium Fluorophosphate Dihydrate
In the field of biomaterials, precise terminology is paramount. The subject of this guide is Fluorapatite (FAP) , a synthetic calcium phosphate with the chemical formula Ca5(PO4)3F.[1] It is a fluorinated analog of hydroxyapatite (HA), the primary inorganic component of bone.[2] While "calcium fluorophosphate" is the chemical name for fluorapatite, the term "calcium fluorophosphate dihydrate" refers to a distinct chemical entity (CaFH4O5P) that is not widely researched or utilized in the context of bone tissue engineering scaffolds.[3][4][5][6][7] This guide will focus exclusively on Fluorapatite (FAP), a material with a robust body of scientific literature supporting its use in biomaterial applications.
Introduction: The Rationale for Fluorapatite in Bone Regeneration
For decades, hydroxyapatite (HA) has been the gold standard for synthetic bone graft substitutes due to its chemical similarity to natural bone mineral.[2][8] However, the clinical performance of HA can be limited by its slow degradation rate and suboptimal mechanical properties.[9] Fluorapatite has emerged as a compelling alternative, offering several distinct advantages rooted in its unique chemical and structural properties.[2][8]
The substitution of hydroxyl groups in the apatite lattice with fluoride ions imparts a higher degree of crystallinity and thermal stability.[10][11] This enhanced stability was initially thought to lead to slower degradation. However, some studies have surprisingly shown that FAP-based biomaterials can exhibit a higher degree of biodegradation than HA, suggesting improved bioabsorbability which is crucial for the gradual replacement of the scaffold with new bone tissue.[2][8]
Furthermore, the controlled release of fluoride ions from FAP scaffolds has a direct, positive impact on bone regeneration.[12] Fluoride ions have been shown to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation, and to enhance the mineralization process.[3][12] This multi-faceted bioactivity makes FAP a highly attractive material for the fabrication of scaffolds aimed at regenerating clinically significant bone defects.
Part 1: Synthesis of Fluorapatite Powder
The foundation of a high-quality FAP scaffold is the synthesis of a pure, well-characterized FAP powder. Several wet-chemical methods are commonly employed, each with its own set of advantages and considerations.
Protocol 1: Wet-Chemical Precipitation
This is a widely used, scalable, and cost-effective method for producing FAP powder.[13] The protocol's self-validating system lies in the stringent pH control and subsequent thermal treatment, which are critical for achieving the desired stoichiometry and crystallinity.
Principle: This method involves the controlled precipitation of FAP from aqueous solutions of calcium, phosphate, and fluoride precursors. The pH of the reaction is carefully controlled to ensure the formation of the desired apatite phase.
Materials:
-
Calcium Nitrate Tetrahydrate (Ca(NO3)2·4H2O)
-
Diammonium Hydrogen Phosphate ((NH4)2HPO4)
-
Ammonium Fluoride (NH4F)
-
Ammonium Hydroxide (NH4OH) solution (for pH adjustment)
-
Deionized water
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stir plate
-
pH meter
-
Burette or dropping funnel
-
Buchner funnel and filter paper
-
Drying oven
-
High-temperature furnace (for calcination)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a solution of Calcium Nitrate Tetrahydrate in deionized water.
-
In a separate beaker, prepare a solution containing both Diammonium Hydrogen Phosphate and Ammonium Fluoride in deionized water. The molar ratio of Ca:(P+F) should be maintained at 1.67 to achieve stoichiometric FAP.
-
-
Precipitation:
-
Place the calcium nitrate solution on a magnetic stir plate and begin stirring.
-
Slowly add the phosphate/fluoride solution to the calcium solution using a burette or dropping funnel. A white precipitate will form.
-
Throughout the addition, continuously monitor the pH of the mixture. Use ammonium hydroxide solution to maintain the pH between 7 and 11.[10] This pH range is crucial for favoring the formation of FAP over other calcium phosphate phases.
-
-
Aging:
-
After the addition is complete, continue stirring the suspension for 24 hours at room temperature. This "aging" step allows for the maturation of the precipitate and improves its crystallinity.
-
-
Washing and Filtration:
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected powder several times with deionized water to remove any unreacted ions.
-
-
Drying:
-
Dry the washed powder in an oven at 80°C overnight.
-
-
Calcination:
-
Calcine the dried powder in a high-temperature furnace. A typical calcination temperature is 700°C.[2] This step converts any amorphous phases to crystalline FAP and removes any residual volatile components.
-
Protocol 2: Sol-Gel Synthesis
The sol-gel method offers excellent control over the purity and homogeneity of the resulting FAP powder at a molecular level.[2][14]
Principle: This technique involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) that is then gelled to form a solid network. The gel is subsequently dried and calcined to produce the final ceramic powder.
Materials:
-
Calcium Nitrate Tetrahydrate (Ca(NO3)2·4H2O)
-
Triethyl Phosphite (TEP, (C2H5O)3P)
-
Ammonium Fluoride (NH4F)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve Calcium Nitrate Tetrahydrate in ethanol.
-
In a separate container, hydrolyze Triethyl Phosphite in ethanol with a small amount of deionized water. Then, add Ammonium Fluoride to this solution.[8]
-
-
Sol Formation:
-
Slowly add the calcium-containing solution to the phosphorus/fluoride-containing solution while stirring vigorously. The stoichiometric ratio of Ca/P should be maintained at 1.67.[8]
-
-
Gelling and Aging:
-
Allow the resulting sol to age for 24-48 hours until a gel is formed.
-
-
Drying and Calcination:
Part 2: Scaffold Fabrication Methodologies
The translation of FAP powder into a functional, three-dimensional scaffold is a critical step in creating an effective bone graft substitute. The architecture of the scaffold, particularly its porosity and pore interconnectivity, dictates its ability to support cell infiltration, nutrient transport, and ultimately, new bone formation.
Protocol 3: Freeze-Casting for Highly Porous Scaffolds
Freeze-casting is a versatile technique for creating scaffolds with a unique, lamellar pore structure that can mimic the architecture of natural bone.[15]
Principle: A stable suspension of FAP powder in a solvent (typically water) is directionally frozen. The solvent crystals grow and push the ceramic particles into the interstitial spaces. Subsequent removal of the frozen solvent by sublimation (freeze-drying) leaves behind a porous ceramic structure that is a negative replica of the solvent crystals.[15][16]
Materials:
-
Synthesized FAP powder
-
Deionized water
-
Dispersant (e.g., polyacrylic acid)
-
Binder (e.g., polyvinyl alcohol)
Equipment:
-
Ball mill or ultrasonic probe for slurry preparation
-
Freeze-casting device (with a cold finger or Peltier element for directional solidification)
-
Freeze-dryer
-
High-temperature furnace for sintering
Procedure:
-
Slurry Preparation:
-
Prepare an aqueous slurry containing 10-40 vol% of FAP powder.[16]
-
Add a dispersant to ensure a stable, homogeneous suspension.
-
Add a binder to provide sufficient green body strength for handling after freeze-drying.
-
Mill or sonicate the slurry to break down agglomerates.
-
-
Freezing:
-
Pour the slurry into a mold with a thermally conductive base.
-
Place the mold onto the cold surface of the freeze-casting apparatus.
-
Initiate cooling to induce directional solidification of the water. The freezing rate can be controlled to tailor the pore size.
-
-
Sublimation (Freeze-Drying):
-
Transfer the frozen sample to a freeze-dryer to sublimate the ice under vacuum. This process can take 24-72 hours depending on the sample size.[17]
-
-
Sintering:
-
Carefully remove the "green" scaffold from the mold and place it in a furnace.
-
Sinter the scaffold at a high temperature (e.g., 1250°C) to densify the ceramic walls and impart mechanical strength.
-
Protocol 4: Extrusion-Based 3D Printing of FAP Scaffolds
3D printing, or additive manufacturing, allows for the precise fabrication of scaffolds with custom, patient-specific geometries and highly controlled pore architectures.[11][18]
Principle: A viscous, shear-thinning ink composed of FAP powder and a binder is extruded through a nozzle in a layer-by-layer fashion to build a 3D object based on a computer-aided design (CAD) model.
Materials:
-
Synthesized FAP powder
-
Biocompatible binder/hydrogel (e.g., Pluronic F-127, alginate, or a calcium phosphate cement system)[11][18]
-
Aqueous solvent
Equipment:
-
3D bioprinter with an extrusion-based printhead
-
CAD software for scaffold design
-
Syringes and nozzles for the printer
-
High-temperature furnace for sintering (if required)
Procedure:
-
Ink Formulation:
-
Prepare a paste-like ink by mixing the FAP powder with the chosen binder system. The solid loading can be as high as 75% to achieve good mechanical properties in the final scaffold.[11]
-
The ink must exhibit shear-thinning behavior, meaning its viscosity decreases under shear stress (during extrusion) and recovers quickly at rest to maintain the printed shape.
-
-
Scaffold Design:
-
Design the desired scaffold architecture using CAD software. Important parameters to define include pore size, porosity, and interconnectivity.
-
-
Printing:
-
Load the ink into a syringe and mount it on the 3D printer.
-
Calibrate the printer and set the printing parameters (e.g., extrusion pressure, print speed, layer height).
-
Print the scaffold layer-by-layer onto a build plate. For some cement-based inks, printing into an aqueous environment can facilitate in-situ hardening.[11]
-
-
Post-Processing:
-
The post-processing steps will depend on the ink system used.
-
For hydrogel-based inks, crosslinking may be required.
-
For cement-based inks, a hardening period in a humid environment is necessary.[18]
-
For inks with a sacrificial binder, a debinding step followed by sintering in a furnace is required to achieve a dense ceramic scaffold.
-
Part 3: Characterization of FAP Scaffolds
Thorough characterization is essential to validate the successful fabrication of a scaffold with the desired properties for bone tissue engineering. A multi-faceted approach, incorporating techniques outlined in standards such as ASTM F2150, is recommended.[19]
| Property | Characterization Technique(s) | Purpose |
| Chemical Composition & Phase Purity | X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the synthesis of the fluorapatite phase and to identify any secondary phases. |
| Morphology & Microstructure | Scanning Electron Microscopy (SEM) | To visualize the pore structure, interconnectivity, and surface topography of the scaffold. |
| Porosity & Pore Size Distribution | Micro-computed Tomography (µCT), Mercury Intrusion Porosimetry | To quantify the total porosity, open porosity, and the distribution of pore sizes. |
| Mechanical Properties | Compressive Strength Testing | To determine the scaffold's ability to withstand physiological loads. |
| In Vitro Bioactivity | Immersion in Simulated Body Fluid (SBF) | To assess the scaffold's ability to form a bone-like apatite layer on its surface. |
| In Vitro Biocompatibility | Cell Viability Assays (e.g., MTT, Live/Dead), Cell Adhesion & Proliferation Studies | To evaluate the scaffold's ability to support the attachment, survival, and growth of bone-forming cells (e.g., osteoblasts, mesenchymal stem cells). |
Part 4: Data Visualization & Workflows
Workflow for FAP Scaffold Fabrication and Evaluation
Caption: Overall workflow from FAP synthesis to scaffold characterization.
Decision Tree for Scaffold Fabrication Method Selection
Caption: Decision guide for selecting a suitable fabrication technique.
Conclusion
Fluorapatite represents a significant advancement in the field of synthetic bone graft materials. Its enhanced biological activity, coupled with versatile fabrication methods, allows for the creation of sophisticated scaffolds that can actively promote and guide bone regeneration. The protocols and characterization strategies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to harness the potential of fluorapatite in their work. By carefully controlling the synthesis, fabrication, and evaluation processes, it is possible to develop next-generation biomaterial scaffolds with improved clinical outcomes.
References
-
Hydrothermal Synthesis of Fluorapatite Coatings over Titanium Implants for Enhanced Osseointegration—An In Vivo Study in the Rabbit. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of Fluorapatite Nanorods and Nanowires by Direct Precipitation from Solution. (n.d.). researchgate.net. Retrieved from [Link]
-
Synthesis of fluorapatite–hydroxyapatite nanoparticles and toxicity investigations. (n.d.). Dove Press. Retrieved from [Link]
-
Hydroxyapatite or Fluorapatite—Which Bioceramic Is Better as a Base for the Production of Bone Scaffold?—A Comprehensive Comparative Study. (2023). MDPI. Retrieved from [Link]
-
Microstructural Investigation of Fluoroapatite Hydrothermally Converted from Hydroxyapatite Synthesized from Crocodile Eggshell. (2020). Scientific.net. Retrieved from [Link]
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Synthesis of fluorapatite–hydroxyapatite nanoparticles and toxicity investigations. (n.d.). PubMed. Retrieved from [Link]
-
Hydrothermal Synthesis of Fluoride-Substituted Calcium Phosphate in Supersaturation Condition. (n.d.). AIP Publishing. Retrieved from [Link]
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Sol-gel synthesis of fluorapatite nanopowders from Calcium nitrate and triethyl phosphite precursors. (2016). ResearchGate. Retrieved from [Link]
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Calcium Fluorophosphate Dihydrate. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]
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Calcium fluorophosphate dihydrate. (n.d.). PubChem. Retrieved from [Link]
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Hydrothermal synthesis and characterization of hydroxyapatite and fluorhydroxyapatite nano-size powders. (n.d.). PubMed. Retrieved from [Link]
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Characterization of printed PLA scaffolds for bone tissue engineering. (n.d.). PubMed. Retrieved from [Link]
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Compositions and Methods for 3D Printing of Calcium Phosphate Cement Composite Scaffolds. (n.d.). American Dental Association. Retrieved from [Link]
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ASTM F2150 for testing biomaterial scaffolds in (TEMPs) USA Lab. (2025). MaTestLab. Retrieved from [Link]
-
Three-Dimensional Printing of Clinical Scale and Personalized Calcium Phosphate Scaffolds for Alveolar Bone Reconstruction. (n.d.). Osteo Science Foundation. Retrieved from [Link]
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Design and characterization of bioceramic scaffolds for bone tissue engineering. (2024). polipredire.polimi.it. Retrieved from [Link]
-
Synthesis of hydroxyapatite/fluoroapatite solid solution by a sol–gel method. (2025). ResearchGate. Retrieved from [Link]
-
The 3D Printing of Calcium Phosphate with K-Carrageenan under Conditions Permitting the Incorporation of Biological Components—A Method. (2018). NIH. Retrieved from [Link]
-
Characterization of scaffolds. (2023). Biomaterials Journal. Retrieved from [Link]
-
Characterization of printed PLA scaffolds for bone tissue engineering. (2017). ResearchGate. Retrieved from [Link]
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Freeze-casting. (2026). Grokipedia. Retrieved from [Link]
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Schematic of the magnetic freeze casting process of ceramic colloids.... (n.d.). ResearchGate. Retrieved from [Link]
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Coaxial micro-extrusion of a calcium phosphate ink with aqueous solvents improves printing stability, structure fidelity and mechanical properties. (n.d.). ris.utwente.nl. Retrieved from [Link]
-
Development of bioinks for 3D printing microporous, sintered calcium phosphate scaffolds. (2021). Wiley Online Library. Retrieved from [Link]
-
Nondestructive characterization of bone tissue scaffolds for clinical scenarios. (n.d.). ouci.dntb.gov.ua. Retrieved from [Link]
-
Freeze Casting Techniques for Porous Ceramic Innovations. (n.d.). GLAZIX. Retrieved from [Link]
-
ASTM International Workshop on Standards & Measurements for Tissue Engineering Scaffolds. (n.d.). PMC. Retrieved from [Link]
-
Freeze-casting of porous ceramics: a review of current achievements and issues. (n.d.). arXiv.org. Retrieved from [Link]
-
New Freeze-Casting Technique for Ceramics with Sublimable Vehicles. (2025). ResearchGate. Retrieved from [Link]
-
Preparation and Properties of Calcium Monofluorophosphate Dihydrate. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Design and Fabrication of a 3D Scaffold for Tissue Engineering Bone. (n.d.). ASTM Digital Library. Retrieved from [Link]
-
Fluorapatite. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation of F-Doped Hydroxyapatite via Wet-Chemical Precipitation Technique Combined with pH-Cycling. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NANO- HYDROXYAPATITE POWDER USING WET CHEMICAL PRECIPITATION REACTION. (n.d.). UPB. Retrieved from [Link]
-
Lecture 14 : Hydroxy apatite. (2019). YouTube. Retrieved from [Link]
-
Advances in Porous Scaffold Design for Bone and Cartilage Tissue Engineering and Regeneration. (n.d.). PMC. Retrieved from [Link]
-
Nano-size hydroxyapatite powders preparation by wet-chemical precipitation route. (2017). aip.scitation.org. Retrieved from [Link]
-
Hydroxyapatite and Fluorapatite in Conservative Dentistry and Oral Implantology—A Review. (2019). PMC. Retrieved from [Link]
-
Hydroxyapatite and Fluorapatite in Conservative Dentistry and Oral Implantology—A Review. (2025). mdpi-res.com. Retrieved from [Link]
-
Current Concepts in Scaffolding for Bone Tissue Engineering. (n.d.). PMC. Retrieved from [Link]
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Application Note: Protocol for Incorporating a Monofluorophosphate Fluoride System into a Dicalcium Phosphate Dihydrate Toothpaste Formulation
Abstract
This document provides a comprehensive guide for researchers, scientists, and formulation professionals on the incorporation of a monofluorophosphate-based fluoride system into a toothpaste formulation utilizing dicalcium phosphate dihydrate (DCPD) as the primary abrasive. It addresses the critical challenges of maintaining fluoride stability and bioavailability in the presence of calcium ions. The protocol details pre-formulation considerations, a step-by-step manufacturing process, and robust quality control and stability testing methodologies designed to ensure a safe, effective, and stable final product.
Introduction: The Challenge of Fluoride and Calcium Compatibility
Fluoride has been a cornerstone of dental caries prevention for decades, primarily by inhibiting demineralization and promoting the remineralization of tooth enamel.[1][2] The choice of fluoride source and its compatibility with other toothpaste ingredients, especially the abrasive system, are paramount to its efficacy.
While sodium fluoride (NaF) is a common source of fluoride, it readily releases free fluoride ions (F⁻) into the formulation. When paired with calcium-based abrasives like dicalcium phosphate dihydrate (CaHPO₄·2H₂O or DCPD), these free fluoride ions can react to form insoluble calcium fluoride (CaF₂), significantly reducing the amount of bioavailable fluoride for therapeutic action.[3][4]
To overcome this, sodium monofluorophosphate (Na₂PO₃F or SMFP) is the fluoride source of choice for formulations containing calcium abrasives.[3] In the monofluorophosphate ion (PO₃F²⁻), the fluoride is covalently bonded, protecting it from premature reaction with calcium ions in the toothpaste matrix. The fluoride is later released by salivary enzymes (phosphatases) in the oral cavity, ensuring its availability at the tooth surface. This application note outlines the protocol for leveraging this unique compatibility to create an effective dentifrice.
Pre-Formulation and Strategic Considerations
A successful formulation is built upon a foundation of sound pre-formulation science. The interplay between the active ingredient, the abrasive, and the formulation's pH is a critical determinant of the final product's quality and efficacy.
Causality of Component Selection: SMFP and DCPD
-
Sodium Monofluorophosphate (SMFP): As established, the covalent F-P bond in the monofluorophosphate ion prevents immediate interaction with Ca²⁺ ions from the DCPD abrasive. This ensures that the fluoride remains in a soluble, potentially bioavailable form until it is activated intraorally.[3][5]
-
Dicalcium Phosphate Dihydrate (DCPD): DCPD is a mild abrasive that is effective at cleaning and polishing teeth without causing excessive enamel wear.[1] It also serves as a source of calcium and phosphate ions. However, DCPD can be unstable, potentially losing its water of crystallization over time and converting to the harder anhydrous form, which can cause the toothpaste to harden.[1] Careful formulation and the addition of stabilizers are necessary to mitigate this.
The Critical Role of pH
The pH of the final formulation governs multiple aspects of the product's stability and performance:
-
Fluoride Uptake: An acidic pH can enhance the uptake of fluoride by enamel.[6][7][8]
-
Abrasive Stability: DCPD is most stable at a near-neutral pH. An acidic environment can lead to its dissolution, while a highly alkaline environment can also affect stability.[1]
-
Overall Stability: Extreme pH values can degrade other formulation components like binders and flavors.
For an SMFP/DCPD system, a target pH range of 6.8 to 7.5 is recommended as the optimal balance between abrasive stability and fluoride efficacy. The American Dental Association (ADA) specifies that the pH of dentifrice should be below 10.5.[9]
Materials and Equipment
Formulation Ingredients
| Ingredient | Function | Typical w/w % | Grade |
| Deionized Water | Solvent / Carrier | q.s. to 100% | USP/EP |
| Glycerin (99.7%) | Humectant, Sweetener | 10.0 - 25.0% | USP/EP |
| Sorbitol (70% Solution) | Humectant, Sweetener | 10.0 - 25.0% | USP/EP |
| Sodium Carboxymethylcellulose (CMC) | Binder / Thickener | 0.8 - 1.5% | USP/EP |
| Dicalcium Phosphate Dihydrate (DCPD) | Abrasive | 35.0 - 50.0% | USP/EP |
| Sodium Monofluorophosphate (SMFP) | Anti-caries Active | 0.76 - 1.14% ¹ | USP/EP |
| Sodium Saccharin | Sweetener | 0.2 - 0.5% | USP/EP |
| Sodium Lauryl Sulfate (SLS) | Surfactant / Foaming Agent | 1.0 - 2.0% | USP/EP |
| Flavor Oil | Flavoring Agent | 0.5 - 1.5% | Food Grade |
| Titanium Dioxide (optional) | Opacifier | 0.5 - 1.0% | USP/EP |
| Preservatives (e.g., Sodium Benzoate) | Antimicrobial | As required | USP/EP |
| ¹ Provides 1000-1500 ppm Fluoride. |
Laboratory Equipment
-
Planetary or overhead mixer with vacuum capabilities
-
Calibrated analytical balance
-
Calibrated pH meter with a surface probe
-
Viscometer (e.g., Brookfield RVT with Helipath stand)
-
Homogenizer
-
Stainless steel mixing vessels
-
Spatulas and other standard laboratory glassware
Detailed Formulation Protocol
This protocol describes the preparation of a 1 kg laboratory-scale batch. All additions should be made under constant, controlled mixing.
Manufacturing Workflow Diagram
Caption: Manufacturing workflow for SMFP/DCPD toothpaste.
Step-by-Step Methodology
-
Phase A (Liquid Phase):
-
In the main mixing vessel, add the required amounts of Deionized Water, Glycerin, and Sorbitol. Begin mixing at a low speed (e.g., 50-100 RPM).
-
Slowly sprinkle the Sodium Carboxymethylcellulose (CMC) into the vortex of the liquid phase. Causality Note: Slow addition prevents the formation of agglomerates or 'fish eyes' and ensures complete hydration of the binder, which is critical for the final viscosity.
-
Continue mixing until the binder is fully hydrated and the solution is clear and uniform. This may take 30-60 minutes.
-
-
Phase B (Active Phase):
-
Add the Sodium Saccharin and Sodium Monofluorophosphate (SMFP) to the liquid phase.
-
Continue mixing until all solids are completely dissolved.
-
-
Phase C (Abrasive Incorporation):
-
Slowly add the Dicalcium Phosphate Dihydrate (DCPD) and Titanium Dioxide (if used) to the batch.
-
Once all powders are added, increase the mixing speed and apply a vacuum (25-28 inHg). Causality Note: Mixing under vacuum is essential to remove entrapped air, which affects the paste's density, appearance, and stability.
-
Continue mixing under vacuum for 15-30 minutes until the paste is smooth and homogeneous.
-
-
Phase D (Final Additions):
-
Release the vacuum and reduce the mixing speed to a minimum to avoid foaming.
-
Add the Sodium Lauryl Sulfate (SLS) and the flavor oil.
-
Mix for an additional 5-10 minutes until the batch is completely uniform.
-
-
Final Steps:
-
Stop the mixer and collect the final product.
-
Transfer samples for immediate Quality Control testing.
-
Quality Control and Product Validation
Performing rigorous QC testing is essential to validate the formulation and manufacturing process.
Target Specifications
| Parameter | Specification | Method |
| Appearance | Smooth, opaque, homogeneous paste | Visual Inspection |
| Odor/Taste | Characteristic of added flavor | Organoleptic |
| pH | 6.8 - 7.5 | Potentiometry (pH meter) |
| Viscosity | 250,000 - 450,000 cP | Brookfield RVT, Spindle T-E, 5 RPM |
| Specific Gravity | 1.45 - 1.60 g/mL | Pycnometer |
| Total Fluoride | 95.0% - 110.0% of label claim | F-ISE after acid hydrolysis |
| Soluble Fluoride | ≥ 80% of Total Fluoride | F-ISE (Direct Measurement) |
Protocol: Soluble Fluoride Determination via F-ISE
This protocol is critical for ensuring the bioavailability of the active ingredient. Analytical methods based on a fluoride-specific electrode are widely used for determining various fluoride species in toothpaste.[10][11]
-
Reagents and Equipment:
-
Fluoride Ion-Selective Electrode (F-ISE) and reference electrode.
-
Ion meter.
-
Total Ionic Strength Adjustment Buffer (TISAB II or III).
-
Fluoride standard solutions (e.g., 1, 10, 100 ppm F⁻).
-
Volumetric flasks and pipettes.
-
-
Calibration:
-
Prepare a series of fluoride standards (e.g., 1, 2, 5, 10 ppm) by diluting a stock standard.
-
For each standard, mix equal volumes of the standard and TISAB buffer.
-
Measure the millivolt (mV) reading for each standard and plot a calibration curve of mV vs. log[F⁻ concentration]. The slope should be between -54 and -60 mV/decade.
-
-
Sample Preparation and Measurement:
-
Accurately weigh approximately 1.0 g of the toothpaste into a 100 mL beaker.
-
Add 50.0 mL of deionized water and stir for 10-15 minutes to create a slurry.
-
Allow the slurry to settle for 5 minutes.
-
Pipette a 25.0 mL aliquot of the supernatant into a clean beaker.
-
Add 25.0 mL of TISAB buffer and stir.
-
Immerse the electrodes in the sample solution and record the stable mV reading.
-
Calculate the fluoride concentration in the sample using the calibration curve.
-
-
Calculation: Soluble F (ppm) = (Concentration from curve) x (Dilution Factor)
Stability Testing Protocol
Stability testing provides evidence on how the quality of the product varies over time under the influence of environmental factors.[12] Protocols should be designed in accordance with ICH Guideline Q1A(R2).[13][14][15]
Stability Workflow Diagram
Sources
- 1. FORMULATION INGREDIENTS FOR TOOTHPASTES AND MOUTHWASHES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ada.org [ada.org]
- 3. EP2758025B1 - Toothpaste comprising calcium based abrasives - Google Patents [patents.google.com]
- 4. Bioavailable fluoride in calcium-containing dentifrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo studies with a dicalcium phosphate dihydrate/MFP system for caries prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Toothpaste pH on Its Capacity to Prevent Enamel Demineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pH and fluoride concentration of dentifrices on fluoride levels in saliva, biofilm, and biofilm fluid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ada.org [ada.org]
- 10. Analytical methods for the determination of various forms of fluoride in toothpastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Official web site : ICH [ich.org]
step-by-step precipitation method for calcium fluorophosphate dihydrate synthesis
Application Notes & Protocols
A Researcher's Guide to the Wet-Chemical Precipitation of Calcium Fluorophosphate
Introduction and Scientific Context
Calcium fluorophosphates, particularly Fluorapatite (FAp, Ca₁₀(PO₄)₆F₂), are of significant interest to researchers in materials science, biomedicine, and drug development. Their structural similarity to the mineral component of bone and teeth makes them exceptionally biocompatible and bioactive.[1] The incorporation of fluoride ions into the apatite structure, replacing hydroxyl groups found in hydroxyapatite, enhances its chemical stability and resistance to acidic dissolution—a property of great importance in dental applications for preventing caries.[1][2]
This guide provides a detailed protocol for synthesizing calcium fluorophosphate, focusing on the formation of nano-fluorapatite, using a wet-chemical precipitation method. This technique is widely adopted due to its simplicity, cost-effectiveness, and robust control over the final product's stoichiometry, crystallinity, and morphology.[3][4]
A Note on "Dihydrate": The term "calcium fluorophosphate dihydrate" is not commonly associated with a stable, crystalline compound. It likely refers to the hydrated nature of the initial, often amorphous, precipitate formed during the synthesis process. This initial product (CaHPO₄·2H₂O or similar hydrated phases) serves as a precursor that transforms into the more stable, anhydrous fluorapatite phase upon aging and drying under controlled conditions.[5][6] This protocol is therefore designed to yield a phase-pure fluorapatite product.
The Chemistry of Precipitation: Causality and Control
The synthesis of fluorapatite via precipitation is governed by the controlled reaction between calcium, phosphate, and fluoride ions in an aqueous solution. The overarching chemical reaction can be summarized as:
10 Ca²⁺ + 6 PO₄³⁻ + 2 F⁻ → Ca₁₀(PO₄)₆F₂
Achieving a pure, single-phase product requires precise control over several interdependent parameters. Understanding the causality behind these choices is critical for reproducible success.
-
The Decisive Role of pH: The pH of the reaction medium is the most crucial factor determining which calcium phosphate phase will precipitate.[7] Acidic conditions (pH 4-6) favor the formation of phases like dicalcium phosphate dihydrate (DCPD or Brushite).[8] In contrast, alkaline conditions (pH > 8) are necessary to fully deprotonate the phosphate precursors (e.g., HPO₄²⁻ to PO₄³⁻) and promote the nucleation and growth of the apatite crystal structure.[3][9] For fluorapatite synthesis, maintaining a stable pH in the basic range (typically 9-11) is essential to prevent the formation of acidic phosphate phases and ensure the incorporation of fluoride into the apatite lattice.[3] The use of a buffer solution or the careful, continuous addition of a base like ammonia is a common strategy to prevent pH fluctuations during the reaction.[3][10]
-
Influence of Temperature: Reaction temperature affects both the kinetics of the precipitation and the crystallinity of the final product. Syntheses performed at room temperature are common, but elevated temperatures (e.g., 70-90°C) can accelerate the aging process, leading to higher crystallinity and phase purity in the resulting powder.[2][11]
-
Stoichiometry (Ca/P Molar Ratio): The molar ratio of calcium to phosphate ions in the precursor solutions is fundamental to achieving the correct chemical composition. For stoichiometric fluorapatite (Ca₁₀(PO₄)₆F₂), the theoretical Ca/P ratio is 1.67.[12] Preparing the initial solutions to reflect this ratio is a prerequisite for synthesizing a pure product.[13]
-
Kinetics of Reaction (Addition Rate & Stirring): The rate at which the precursor solutions are mixed and the vigor of stirring directly impact the supersaturation of the solution. Slow, dropwise addition under continuous and vigorous stirring ensures a homogeneous reaction environment.[3] This prevents localized areas of high supersaturation, which could lead to uncontrolled precipitation, amorphous phases, and a broad particle size distribution.[12]
Experimental Protocol: Synthesis of Nano-Fluorapatite
This protocol details a robust method for synthesizing nano-crystalline fluorapatite powder.
Reagents:
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O), Analytical Grade
-
Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄), Analytical Grade
-
Ammonium Fluoride (NH₄F), Analytical Grade
-
Ammonium Hydroxide solution (NH₄OH, ~25% NH₃), for pH adjustment
-
Deionized (DI) Water
Equipment:
-
Glass beakers (250 mL, 500 mL, 1 L)
-
Magnetic stirrer with stir bar
-
Burette or dropping funnel (50 or 100 mL)
-
pH meter with a calibrated electrode
-
Centrifuge and centrifuge tubes (50 mL)
-
Drying oven or freeze-dryer
-
Mortar and pestle
The following table summarizes the recommended concentrations and conditions for the synthesis.
| Parameter | Recommended Value | Purpose |
| Calcium Precursor Solution | 0.5 M Ca(NO₃)₂·4H₂O in 200 mL DI Water | Provides the source of Ca²⁺ ions. |
| Phosphate/Fluoride Solution | 0.3 M (NH₄)₂HPO₄ + 0.1 M NH₄F in 200 mL DI Water | Provides PO₄³⁻ and F⁻ ions (maintains Ca/P ratio of 1.67). |
| Reaction Temperature | Room Temperature (~25°C) or 70°C | Controls reaction kinetics and crystallinity. |
| Target pH | 9.5 - 10.5 | Ensures formation of the apatite phase.[3][9] |
| Stirring Rate | 300 - 400 rpm | Maintains homogeneity of the reaction mixture.[12] |
| Addition Rate | ~2-4 mL/min | Controls the level of supersaturation.[3] |
| Aging Time | 2 - 24 hours | Allows for crystal growth and maturation. |
| Washing Cycles | 3 - 5 times with DI Water | Removes soluble by-products (e.g., NH₄NO₃). |
| Drying Temperature | 80 - 100°C for 12-24 hours | Removes water to yield the final powder. |
-
Preparation of Precursor Solutions:
-
Solution A (Calcium): Dissolve the specified amount of Ca(NO₃)₂·4H₂O in 200 mL of DI water in a 500 mL beaker.
-
Solution B (Phosphate/Fluoride): In a separate 500 mL beaker, dissolve the specified amounts of (NH₄)₂HPO₄ and NH₄F in 200 mL of DI water.
-
-
Precipitation Reaction:
-
Place the beaker containing Solution A on a magnetic stirrer and begin stirring at a moderate, consistent rate.
-
Immerse a calibrated pH electrode into Solution A to monitor the pH continuously.
-
Load Solution B into a burette or dropping funnel positioned over the beaker with Solution A.
-
Begin the dropwise addition of Solution B into Solution A. A white, milky precipitate will form immediately.
-
Simultaneously, monitor the pH of the reaction mixture. As Solution B is added, the pH will tend to decrease. Carefully add ammonium hydroxide solution dropwise to maintain the pH within the target range of 9.5-10.5.
-
Continue the slow addition of Solution B until it is completely transferred.
-
-
Aging the Precipitate:
-
Once the addition is complete, stop adding ammonium hydroxide but continue stirring the resulting slurry.
-
Allow the slurry to age for a period of 2 to 24 hours at the reaction temperature. Longer aging times typically promote increased crystallinity.
-
-
Washing and Collection:
-
Stop the stirring and transfer the slurry into centrifuge tubes.
-
Centrifuge the suspension at ~4000 rpm for 10 minutes to pellet the solid product.
-
Decant and discard the supernatant liquid.
-
Add DI water to the tubes, resuspend the pellet thoroughly (vortexing is effective), and repeat the centrifugation.
-
Repeat this washing process a minimum of three times to ensure the complete removal of soluble by-product salts.
-
-
Drying:
-
After the final wash, decant the supernatant.
-
Transfer the wet paste to a petri dish or watch glass.
-
Dry the product in an oven at 80-100°C overnight or until a constant weight is achieved. For finer, less agglomerated powders, freeze-drying is a superior alternative.[3]
-
Once dry, the resulting solid cake can be gently ground into a fine powder using a mortar and pestle.
-
Workflow and Reaction Visualization
The following diagrams illustrate the experimental workflow and the chemical principles governing the synthesis.
Caption: Experimental workflow for fluorapatite synthesis.
Caption: Influence of pH on calcium phosphate phase formation.
Product Validation and Characterization
To confirm the successful synthesis of phase-pure fluorapatite, the following characterization techniques are recommended:
-
X-Ray Diffraction (XRD): This is the definitive method for identifying the crystalline phase of the synthesized powder. The resulting diffraction pattern should be compared against a standard reference pattern for fluorapatite (e.g., JCPDS no. 15-0876) to confirm phase purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum will show the characteristic vibrational modes of the phosphate (PO₄³⁻) groups in an apatitic environment (typically strong bands around 565, 603, 962, and 1000-1100 cm⁻¹). The successful incorporation of fluoride can sometimes be inferred by the sharpening of these phosphate bands compared to hydroxyapatite.
-
Scanning Electron Microscopy (SEM): SEM imaging allows for the visualization of the powder's morphology, particle size, and degree of agglomeration. Nano-fluorapatite synthesized by this method typically appears as spherical or rod-like nanoparticles.[10][14]
References
-
Ghomi, H., et al. (2013). New precipitation method for synthesis of nano-fluorapatite. Materials Research Innovations, 17(4), 228-234. Available at: [Link]3][14]
-
Li, Y., et al. (2008). Synthesis of Fluorapatite Nanorods and Nanowires by Direct Precipitation from Solution. Crystal Growth & Design, 8(3), 950-956. Available at: [Link]
-
Ghomi, H., et al. (2013). New precipitation method for synthesis of nano-fluorapatite. ResearchGate. Available at: [Link]10]
-
Wang, F., et al. (2006). Synthesis of Fluorapatite Nanorods and Nanowires by Direct Precipitation from Solution. ResearchGate. Available at: [Link]
-
Ghomi, H., et al. (2013). New precipitation method for synthesis of nano-fluorapatite | Request PDF. ResearchGate. Available at: [Link]
-
Sivaperuman, S., et al. (2022). Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 110(11), 2536-2547. Available at: [Link]
-
Uysal, M. J., et al. (2020). Effect of pH level and calcination on the production of calcium phosphates by acidic route of wet precipitation. Cerâmica, 66, 461-468. Available at: [Link]
-
Rowley, H. H., & Stuckey, J. E. (1954). Preparation and Properties of Calcium Monofluorophosphate Dihydrate. Journal of the American Chemical Society, 76(5), 1254-1256. Available at: [Link]
- Jancso, G. J. (1979). Process for preparing fluorapatite. Google Patents.
-
Question on the role of pH in Calcium Phosphate/hydroxyapatite nanoparticles formation. (2015). ResearchGate. Available at: [Link]
-
Sivaperuman, S., et al. (2022). Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties | Request PDF. ResearchGate. Available at: [Link]
-
Uskoković, V., & Uskoković, D. P. (2011). Calcium phosphate bioceramics prepared from wet chemically precipitated powders. Journal of the European Ceramic Society, 31(1-2), 11-21. Available at: [Link]
-
Nevryueva, E. N., et al. (2022). Synthesis of Calcium Orthophosphates by Chemical Precipitation in Aqueous Solutions: The Effect of the Acidity, Ca/P Molar Ratio, and Temperature on the Phase Composition and Solubility of Precipitates. Molecules, 27(19), 6296. Available at: [Link]
-
Tas, A. C. (2009). DOUBLE STEP STIRRING: A NOVEL METHOD FOR PRECIPITATION OF NANO-SIZED HYDROXYAPATITE POWDER. Key Engineering Materials, 396-398, 73-76. Available at: [Link]
-
Al-kattan, A., et al. (2021). Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. Scientific Reports, 11(1), 22830. Available at: [Link]
-
American Elements. (n.d.). Calcium Fluorophosphate Dihydrate. Available at: [Link]
-
Sauro, S., et al. (2021). Chemical, structural and cytotoxicity characterisation of experimental fluoride-doped calcium phosphates as promising remineralising materials for dental applications. Dental Materials, 37(8), 1339-1351. Available at: [Link]
-
Gbureck, U., et al. (2009). Characterization of dicalcium phosphate dihydrate cements prepared using a novel hydroxyapatite-based formulation. Journal of Biomedical Materials Research Part A, 89(1), 185-193. Available at: [Link]
-
Uskoković, V., & Uskoković, D. P. (2011). Calcium phosphate bioceramics prepared from wet chemically precipitated powders. ResearchGate. Available at: [Link]
-
Al-Hada, N. M., et al. (2011). Synthesis and Characterization of CaF2 NPs with Co-precipitation and Hydrothermal Methods. International Journal of Physical Sciences, 6(32), 7351-7358. Available at: [Link]
-
Lin, K., et al. (2012). Precipitation Process of Calcium Phosphate from Calcium Carbonate Suspension. ResearchGate. Available at: [Link]
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Application Notes & Protocols for the Fabrication of Bone Scaffolds Using Calcium Fluorophosphate Dihydrate
Authored by: Gemini, Senior Application Scientist
Abstract
The engineering of functional bone tissue substitutes represents a significant challenge in regenerative medicine. Calcium phosphate-based biomaterials are widely utilized for bone regeneration due to their chemical similarity to the mineral component of bone.[1] This guide provides a comprehensive overview and detailed protocols for the fabrication of three-dimensional bone scaffolds using Calcium Fluorophosphate Dihydrate (CaPO₃F·2H₂O), a promising but less-documented member of the calcium phosphate family. The incorporation of fluoride into the phosphate lattice is known to enhance chemical stability and promote osteogenesis, offering potential advantages over traditional materials like hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP).[2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies from material synthesis to scaffold characterization and biological validation.
Introduction: The Rationale for Fluoridated Calcium Phosphates in Bone Engineering
Bone scaffolds serve as temporary templates that provide mechanical support and guide the growth of new bone tissue into a defect site.[4] An ideal scaffold should be biocompatible, osteoconductive, biodegradable, and possess a porous, interconnected architecture to facilitate cell infiltration, nutrient transport, and vascularization.[5][6]
Calcium phosphates (CaPs), such as hydroxyapatite and dicalcium phosphate dihydrate, are a cornerstone of bone tissue engineering due to their excellent biocompatibility and osteoconductivity.[5][7][8] However, modulating their degradation rate and enhancing their osteoinductive potential remains an active area of research. The introduction of therapeutic ions, such as fluoride, offers a compelling strategy to augment these properties.
Fluoride ions are known to:
-
Increase Crystallinity and Stability: Substitution of hydroxyl groups with fluoride ions in the apatite lattice results in fluorapatite, which exhibits lower solubility and greater stability in acidic environments compared to hydroxyapatite. This can be tailored to control the scaffold's resorption rate.[2]
-
Stimulate Osteoblastic Activity: At appropriate concentrations, fluoride ions have been shown to activate bone-forming cells (osteoblasts), increasing the rate of bone regeneration.[3] Studies show fluoride can upregulate key osteogenic markers like RUNX2, alkaline phosphatase (ALP), and collagen type I.[9]
Calcium Fluorophosphate Dihydrate (CFPD) serves as a valuable precursor and material in this context. It is a monoclinic crystalline powder that is generally insoluble in organic solvents.[10][11]
| Property | Value | Source |
| Chemical Formula | CaPO₃F·2H₂O (or Ca.FO3P.2H2O) | [10][11][12] |
| Molecular Weight | 174.08 g/mol | [13] |
| CAS Number | 37809-19-1 | [13][14] |
| Appearance | Monoclinic crystal powder | [11] |
| Solubility | Insoluble in organic solvents | [11] |
This guide will focus on a wet chemical precipitation method for synthesizing CFPD and fabricating it into a porous scaffold, followed by essential characterization and validation protocols.
Scaffold Fabrication: A Wet Chemical Precipitation Protocol
Wet chemical precipitation is a versatile and widely used "bottom-up" approach to synthesize calcium phosphate powders with controlled stoichiometry and crystallinity.[15] The following protocol has been adapted from standard dicalcium phosphate dihydrate synthesis methods to incorporate a fluoride source.
Principle of the Method
This method involves the controlled reaction of calcium, phosphate, and fluoride ion sources in an aqueous solution. By carefully managing the pH, temperature, and rate of reagent addition, Calcium Fluorophosphate Dihydrate can be precipitated. The resulting powder is then used to create a paste, which is combined with a porogen (a sacrificial material) that is later removed to create an interconnected porous network.
Experimental Workflow
Caption: Workflow for CFPD scaffold fabrication via wet chemical precipitation and porogen leaching.
Detailed Protocol
Materials and Reagents:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)
-
Sodium Fluoride (NaF)
-
Ammonium hydroxide (NH₄OH), 2 M solution
-
Sodium Chloride (NaCl), sieved to 100-300 µm particle size
-
Polyvinyl alcohol (PVA)
-
Deionized (DI) water
-
pH meter, magnetic stirrer, burette, beakers, filtration apparatus, drying oven, molds (e.g., cylindrical silicone molds)
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Fluoride is toxic if swallowed or inhaled. Handle in a well-ventilated area or fume hood.
-
Ammonium hydroxide is corrosive and has a strong odor; handle in a fume hood.
Procedure:
Part A: Synthesis of Calcium Fluorophosphate Dihydrate (CFPD) Powder
-
Prepare Precursor A: Dissolve 23.62 g of Ca(NO₃)₂·4H₂O in 200 mL of DI water to create a 0.5 M solution.
-
Prepare Precursor B: In a separate 500 mL beaker, dissolve 6.90 g of (NH₄)H₂PO₄ and 0.84 g of NaF in 200 mL of DI water. This creates a solution with 0.3 M phosphate and 0.1 M fluoride.
-
Initiate Precipitation: Place the beaker with Precursor B on a magnetic stirrer and begin stirring at ~300 rpm.
-
Controlled Addition: Using a burette, add Precursor A to Precursor B at a slow, constant rate (e.g., 2-3 mL/min). A white precipitate will form immediately.
-
pH Control (Critical Step): Monitor the pH of the slurry continuously. Maintain the pH between 5.0 and 6.0 by adding 2 M NH₄OH dropwise as needed.
-
Causality: The pH dictates the specific calcium phosphate phase that precipitates. A pH in this range favors the formation of brushite-like structures (dihydrates).[1] Deviations can lead to the formation of other phases like monetite or hydroxyapatite, altering the final material properties.
-
-
Aging: Once all of Precursor A has been added, cover the beaker and allow the slurry to age for 24 hours at room temperature while stirring gently.
-
Causality: Aging allows the precipitate to mature, leading to more uniform, crystalline particles and ensuring the reaction goes to completion.
-
-
Harvesting: After aging, turn off the stirrer. Collect the precipitate using vacuum filtration. Wash the collected powder three times with DI water to remove residual ions.
-
Drying: Dry the filtered powder in an oven at 60°C for 24 hours. The resulting white powder is your synthesized CFPD.
Part B: Fabrication of Porous Scaffold
-
Mixing: In a mortar, thoroughly mix the dried CFPD powder with sieved NaCl particles in a 40:60 weight ratio (CFPD:NaCl).
-
Causality: The NaCl particles act as a porogen. Their size will define the macropore size of the final scaffold, and the weight ratio will determine the overall porosity. An interconnected network is crucial for cell infiltration.[6]
-
-
Paste Formation: Prepare a 2% (w/v) PVA solution in DI water. Slowly add this binder solution to the powder mixture while mixing until a thick, uniform paste is formed.
-
Casting: Press the paste firmly into molds of the desired shape and size. Ensure uniform packing to avoid density gradients.
-
Drying: Allow the cast molds to air-dry for 24 hours, followed by oven drying at 50°C for another 24 hours to set the structure.
-
Porogen Leaching: Immerse the dried green bodies in a large volume of DI water for 48 hours, changing the water every 12 hours.
-
Causality: This step dissolves and removes the NaCl particles, leaving behind an interconnected network of pores. Multiple water changes ensure complete removal of the salt.
-
-
Final Drying: Carefully remove the scaffolds from the water and dry them at 60°C until a constant weight is achieved. The final product is a porous CFPD scaffold ready for characterization.
Scaffold Characterization: Validating Structure and Function
Characterizing the fabricated scaffold is a critical, self-validating step to ensure it meets the necessary physical and biological requirements for bone tissue engineering.
Physical and Chemical Characterization
| Parameter | Technique | Purpose | Expected Outcome |
| Crystalline Phase | X-ray Diffraction (XRD) | To confirm the synthesis of the correct calcium fluorophosphate phase and assess crystallinity. | Peaks corresponding to the JCPDS card for Calcium Fluorophosphate Dihydrate. |
| Chemical Bonds | FTIR Spectroscopy | To identify the characteristic functional groups (e.g., P-O, O-H, P-F) present in the material. | Characteristic absorption bands for phosphate and water of hydration. |
| Microstructure | Scanning Electron Microscopy (SEM) | To visualize the pore size, interconnectivity, and surface morphology of the scaffold. | Interconnected pores in the range of 100-300 µm. A rough surface topography conducive to cell attachment. |
| Mechanical Strength | Compressive Testing | To determine the scaffold's ability to withstand physiological loads. | Compressive strength should be adequate for the intended application (typically 1-10 MPa for non-load-bearing bone defects).[5] |
In Vitro Biological Characterization
This workflow outlines the essential steps to assess the biocompatibility and osteogenic potential of the fabricated CFPD scaffolds using human Mesenchymal Stem Cells (hMSCs) or osteoblast-like cells (e.g., MG-63).
Caption: General workflow for in vitro biocompatibility and osteogenic assessment of scaffolds.
Protocol: Cell Viability (Live/Dead Staining)
-
Seed sterilized scaffolds with 1x10⁵ cells per scaffold and culture for 48 hours.
-
Prepare a staining solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in phosphate-buffered saline (PBS).
-
Remove culture medium, wash scaffolds gently with PBS.
-
Incubate scaffolds in the staining solution for 30 minutes at 37°C.
-
Visualize under a fluorescence microscope.
-
Expected Outcome: A high ratio of green to red cells, indicating good biocompatibility.
-
Protocol: Osteogenic Differentiation (Alkaline Phosphatase Activity)
-
Culture cell-seeded scaffolds in an osteogenic medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid).
-
At specified time points (e.g., Day 7 and 14), lyse the cells on the scaffolds.
-
Use a commercial ALP assay kit, which measures the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP).
-
Read the absorbance at 405 nm and normalize to the total protein content.
-
Expected Outcome: A significant increase in ALP activity in cells cultured on CFPD scaffolds compared to a negative control (e.g., tissue culture plastic), particularly at later time points.[9]
-
Mechanism of Action: Fluoride's Influence on Osteoblast Signaling
The enhanced bioactivity of fluoridated scaffolds is not merely a surface effect. Fluoride ions released from the material can directly influence cellular signaling pathways within osteoblasts, promoting bone formation.[2] While the exact mechanisms are complex, a key pathway involves the modulation of protein synthesis and enzyme activity related to bone matrix deposition.
Caption: Simplified overview of fluoride ion signaling in osteoblasts.
This stimulation leads to a more robust and rapid formation of new bone tissue compared to non-fluoridated calcium phosphate materials. However, it is crucial to control the fluoride concentration, as high levels can become cytotoxic and inhibit cell proliferation.[3]
References
-
PubChem. (n.d.). Calcium fluorophosphate dihydrate. Retrieved from [Link]
-
Sauro, S., et al. (2024). Biocompatibility and osteogenic assessment of experimental fluoride-doped calcium-phosphate cements on human dental pulp stem cells. Dental Materials. Retrieved from [Link]
-
Dental Tribune. (2012). Fluoride treatment of synthetic bio-material assists bone regeneration. Retrieved from [Link]
-
OUCI. (n.d.). Biocompatibility and osteogenic assessment of experimental fluoride-doped calcium-phosphate cements on human dental pulp stem cells. Retrieved from [Link]
-
Lin, K., et al. (2022). Calcium Phosphate-Based Biomaterials for Bone Repair. National Institutes of Health. Retrieved from [Link]
-
Nabiyouni, M., et al. (2023). Synthetic Calcium–Phosphate Materials for Bone Grafting. National Institutes of Health. Retrieved from [Link]
-
Qazvini, A., et al. (2024). Design of bone scaffolds with calcium phosphate and its derivatives by 3D printing: A review. Journal of the Mechanical Behavior of Biomedical Materials. Retrieved from [Link]
-
Basar, M. A. R., et al. (2022). Dicalcium Phosphate Dihydrate Mineral Loaded Freeze-Dried Scaffolds for Potential Synthetic Bone Applications. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). PCL-Coated Multi-Substituted Calcium Phosphate Bone Scaffolds with Enhanced Properties. Retrieved from [Link]
-
Samavedi, S., et al. (2018). Calcium Orthophosphate (CaPO4) Scaffolds for Bone Tissue Engineering Applications. ResearchGate. Retrieved from [Link]
-
Popa, A. C., et al. (2013). Design and Characterization of Calcium Phosphate Ceramic Scaffolds for Bone Tissue Engineering. National Institutes of Health. Retrieved from [Link]
-
Whulanza, Y., et al. (2012). Decomposition Combustion Synthesis of Calcium Phosphate Powders for Bone Tissue Engineering. ResearchGate. Retrieved from [Link]
-
Dee, P., et al. (2022). Fabrication of Microstructured Calcium Phosphate Ceramics Scaffolds by Material Extrusion-Based 3D Printing Approach. DR-NTU, Nanyang Technological University. Retrieved from [Link]
-
Allen, R. J., et al. (2020). 3D Printing of Composite Calcium Phosphate and Collagen Scaffolds for Bone Regeneration. National Institutes of Health. Retrieved from [Link]
-
Shrestha, S., et al. (2023). 3D printing of PCL-ceramic composite scaffolds for bone tissue engineering applications. SpringerLink. Retrieved from [Link]
-
Fekete, G., et al. (2024). Investigation of Calcium Phosphate-Based Biopolymer Composite Scaffolds for Bone Tissue Engineering. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Three-Dimensional Printing Methods for Bioceramic-Based Scaffold Fabrication for Craniomaxillofacial Bone Tissue Engineering. Retrieved from [Link]
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Topic: A Comprehensive Guide to Studying Fluoride Release Kinetics from Calcium Fluorophosphate Dihydrate
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed application note and a robust experimental protocol for the quantitative analysis of fluoride release kinetics from calcium fluorophosphate dihydrate (CaPO₃F·2H₂O). The study of fluoride release is critical for evaluating the therapeutic potential and performance of materials intended for dental and biomedical applications, where sustained ion release can offer significant benefits such as caries prevention.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, from the chemical mechanisms of fluoride liberation to the electrochemical principles of its detection. We present a self-validating protocol centered on the use of a fluoride ion-selective electrode (ISE), a precise and widely accepted analytical method.[3][4] The methodologies are grounded in international standards and established scientific literature to ensure accuracy, reproducibility, and trustworthiness in your results.
Part 1: Scientific Principles and Mechanisms
The Causality of Fluoride Release
Understanding the kinetics of fluoride release requires an appreciation of the material's interaction with an aqueous environment. The liberation of fluoride ions from the calcium fluorophosphate dihydrate matrix is not a simple, single-step process. It is a dynamic interplay of two primary mechanisms occurring concurrently:
-
Surface Dissolution (Initial Burst Release): Upon initial exposure to an aqueous medium, a rapid, high-level release of fluoride is typically observed.[4][5] This "burst effect" is attributed to the dissolution of loosely bound fluoride and other ions from the outermost surface of the material.[4] The pH of the surrounding medium is a critical factor; for instance, an acidic environment can accelerate this dissolution, mimicking the cariogenic challenges in the oral cavity.[1][6][7]
-
Bulk Diffusion (Sustained Release): Following the initial surface wash-off, the release kinetics transition to a slower, diffusion-controlled phase.[4][8] This long-term, sustained release is governed by the diffusion of fluoride ions from the bulk of the material to the surface, driven by the concentration gradient between the material and the surrounding solution.[8] The rate of diffusion is influenced by the material's porosity, matrix composition, and the potential for the immersion medium to penetrate the material's structure.
Principles of Quantification: The Fluoride Ion-Selective Electrode (ISE)
The fluoride ISE is an electrochemical sensor designed for the precise measurement of fluoride ion activity in a solution.[9] Its operation is analogous to a pH electrode.
-
Mechanism of Action: The core of the electrode is a lanthanum fluoride (LaF₃) single crystal, often doped with europium (EuF₂) to enhance conductivity.[3][9] A potential difference develops across this crystal membrane that is proportional to the logarithm of the fluoride ion activity in the sample solution, as described by the Nernst equation.[9]
-
The Critical Role of TISAB: Direct measurement in untreated samples is prone to significant error. Therefore, the addition of a Total Ionic Strength Adjustment Buffer (TISAB) is mandatory.[10] TISAB serves three essential functions:
-
Maintains Constant Ionic Strength: The electrode responds to ion activity, which is influenced by the total concentration of ions in the solution. TISAB provides a high background concentration of inert ions, effectively "swamping out" variations between samples and standards.[11]
-
Buffers pH: The LaF₃ crystal is susceptible to interference from hydroxide ions (OH⁻) at a pH above 8.5. Below pH 5.0, fluoride ions begin to associate with hydrogen ions to form hydrofluoric acid (HF), which is not detected by the electrode.[10][11] TISAB typically buffers the solution to a pH between 5.0 and 5.5, the optimal range for fluoride measurement.[10]
-
Decomplexes Fluoride: Polyvalent cations such as aluminum (Al³⁺) and iron (Fe³⁺) can form strong complexes with fluoride ions, making them unavailable for detection. TISAB contains a chelating agent, typically CDTA (1,2-cyclohexylenedinitrilotetraacetic acid), which preferentially binds to these interfering cations, liberating the fluoride for measurement.[10]
-
Part 2: Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure that the data collected is both accurate and reproducible. It incorporates quality control steps and validation checks throughout the workflow.
Materials and Reagents
-
Calcium Fluorophosphate Dihydrate (Source material)
-
Sodium Fluoride (NaF), analytical grade (for standards)
-
Deionized (DI) water (≥18 MΩ·cm)
-
TISAB II or III solution (Commercially available or prepared in-house)[10]
-
TISAB II Preparation (if required): To ~500 mL of DI water in a 1 L beaker, add 57 mL of glacial acetic acid, 58 g of sodium chloride (NaCl), and 4 g of CDTA. Stir until dissolved. Adjust the pH to 5.0-5.5 using 5 M sodium hydroxide (NaOH). Transfer to a 1 L volumetric flask and dilute to the mark with DI water.[10]
Equipment
-
Fluoride Ion-Selective Electrode (ISE)
-
Double-junction reference electrode (or a combination fluoride ISE)
-
Ion meter or pH/mV meter with 0.1 mV resolution
-
Magnetic stirrer and stir bars
-
Hydraulic press and die for sample disc fabrication (e.g., 10 mm diameter)
-
Calipers for precise measurement of sample dimensions
-
Analytical balance (±0.0001 g)
-
Incubator or water bath set to 37 °C[12]
-
Polyethylene or polypropylene beakers/vials (glass can adsorb/release ions)
-
Volumetric flasks and pipettes (Class A)
Experimental Workflow Visualization
Caption: Experimental workflow from preparation to final data analysis.
Step-by-Step Methodology
Step 1: Preparation of Fluoride Standard Solutions
-
Primary Stock (100 ppm F⁻): Accurately weigh 0.2210 g of dried NaF and dissolve it in DI water in a 1 L Class A volumetric flask. Dilute to the mark. This solution contains 100 µg/mL (100 ppm) of fluoride.[11]
-
Secondary Stock (10 ppm F⁻): Pipette 10.00 mL of the primary stock solution into a 100 mL volumetric flask and dilute to the mark with DI water.
-
Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm) by serial dilution of the secondary stock solution. These standards must be prepared fresh for each calibration.
Step 2: Preparation of Test Specimens
-
Accurately weigh a consistent amount of calcium fluorophosphate dihydrate powder.
-
Press the powder in a die using a hydraulic press at a standardized pressure to form circular discs of uniform dimensions (e.g., 10 mm diameter, 1.5 mm thickness).[6][13]
-
Using digital calipers, measure the diameter and thickness of each disc (n ≥ 3) to calculate the geometric surface area.
-
Gently remove any loose powder from the disc surface with a soft brush or clean, dry air.
Step 3: Fluoride Release Study
-
Place each prepared disc into a separate, labeled polyethylene vial.
-
Add a precise volume of DI water to each vial (e.g., 10.0 mL), ensuring the disc is fully submerged. The volume should be chosen to keep the expected fluoride concentration within the linear range of the calibration curve.
-
Prepare a "blank" control vial containing only DI water to monitor for environmental contamination.
-
Place the vials in an incubator at 37 ± 1 °C.[12]
-
At each predetermined time point (e.g., 1h, 6h, 24h, 3d, 7d, 14d, 21d, 28d):
-
Remove the vials from the incubator.
-
Carefully decant the entire volume of the immersion solution (leachate) into a clean, labeled tube for analysis.
-
Rinse the disc with a small, fixed volume of DI water (e.g., 1 mL) and add this rinse water to the collected leachate to ensure all released fluoride is captured.[5]
-
Immediately add a fresh 10.0 mL aliquot of pre-warmed DI water to the vial with the disc and return it to the incubator. This renewal process ensures that the release is not inhibited by fluoride accumulation in the solution.[14]
-
Step 4: Fluoride Concentration Measurement
-
ISE Calibration:
-
Turn on the ion meter and allow the electrode to stabilize in a low-level fluoride standard as recommended by the manufacturer.
-
For each calibration standard, pipette a set volume (e.g., 10.0 mL) into a beaker, add an equal volume of TISAB (10.0 mL), and place it on a magnetic stirrer at a constant, slow speed.[10]
-
Immerse the fluoride ISE and reference electrode in the solution. Record the stable mV reading.
-
Plot the mV readings (y-axis) against the logarithm of the fluoride concentration (x-axis). The resulting calibration curve should be linear with a slope between -54 and -60 mV/decade and a correlation coefficient (R²) ≥ 0.995.
-
-
Sample Measurement:
-
For each collected leachate sample, mix a precise volume with an equal volume of TISAB (e.g., 5.0 mL sample + 5.0 mL TISAB).
-
Measure the stable mV potential using the same procedure as for the standards.[15]
-
Use the calibration curve equation to determine the fluoride concentration (in ppm or µg/mL) of the sample.
-
Part 3: Data Interpretation and Presentation
Calculations
-
Fluoride Mass per Interval (Mᵢ):
-
Mᵢ (µg) = [F⁻] (µg/mL) × Total Leachate Volume (mL)
-
-
Cumulative Fluoride Mass (Mᴄ):
-
Mᴄ at time tₙ (µg) = Σ (Mᵢ from t₁ to tₙ)
-
-
Cumulative Fluoride Release per Unit Area (Aᴄ):
-
Aᴄ (µg/cm²) = Mᴄ (µg) / Surface Area (cm²)
-
Data Presentation
The results should be summarized in a table, presenting both the interval and cumulative fluoride release per unit area over time.
| Time (days) | Interval Release (µg/cm²) (Mean ± SD) | Cumulative Release (µg/cm²) (Mean ± SD) |
| 0.04 (1 hr) | 15.2 ± 1.8 | 15.2 ± 1.8 |
| 1 | 25.6 ± 2.1 | 40.8 ± 3.5 |
| 7 | 8.3 ± 0.9 | 95.7 ± 6.2 |
| 14 | 4.1 ± 0.5 | 124.2 ± 7.8 |
| 28 | 2.5 ± 0.3 | 158.9 ± 9.1 |
Note: Data shown is for illustrative purposes only.
Mechanistic Visualization
Caption: Mechanism of fluoride release from the material matrix.
Part 4: Trustworthiness and Protocol Validation
A protocol is only as reliable as its internal checks and balances. To ensure the trustworthiness of your results, adhere to the following:
-
Replication: Always use a minimum of three replicate samples (n=3) for each material to assess variability and calculate standard deviation. Some protocols may even call for n=5.[5]
-
Calibration Integrity: A valid calibration curve (R² ≥ 0.995) is non-negotiable. Perform a full calibration before each measurement session. Run a check standard (a mid-range concentration standard) after every 10-15 samples to verify that the electrode has not drifted.
-
Blanks and Controls: The blank control (DI water without a sample) must be analyzed at each time point. The measured fluoride concentration in the blank should be negligible. If significant fluoride is detected, it indicates contamination of the reagents or labware.
-
Method Suitability: The described method is suitable for measuring free, ionic fluoride. It is based on established international standards for analyzing fluoride in aqueous solutions and dental materials.[16][17][18]
References
- ISO 9917 Glass Ionomer Cement Fluoride Release Testing - Testing Laboratory. (2026, January 10).
- Fluoride, electrometric, ion-selective electrode, automated. U.S. Geological Survey.
- Using an Ion-Selective Electrode for the Determination of Fluoride Content. (2020, December 1). AZoM.
- Determination of Fluoride Anions by Ion-Selective Electrode.
- Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode. U.S. Environmental Protection Agency.
- Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry.
- Estimation of Fluoride Release from Various Dental Materials in Different Media—An In Vitro Study. (2012). Journal of Clinical and Diagnostic Research.
- Fluoride Release from Pediatric Dental Restorative Materials: A Laboratory Investigation. (2023). Children.
- Application Note & Protocol: Quantitative Analysis of Fluoride Release from Miracle Mix®. BenchChem.
- ISO 17730: Dentistry — Fluoride varnishes. International Organization for Standardization.
- Measurement of Fluoride Ion Release From Restorative Material Using an Ion-Selective Electrode and Ultraviolet–Visible Light Spectrophotometer. (2024, December 27). Cureus.
- Determination of fluoride ions released from resin-based dental materials using ion-selective electrode and ion chromatograph. (2019). European Journal of Dentistry.
- Dental Cements - Premarket Notification. (1998, August 18). U.S. Food and Drug Administration.
- ISO Standards for Dental Materials. (2025, June 23). Complete Smiles.
- Current Concept on the Anticaries Fluoride Mechanism of the Action. (2001). Collegium Antropologicum.
- Topical Fluorides - Mechanism of Action. (2020, June 7). YouTube.
- Release Kinetics of Monomers from Dental Composites Containing Fluoride-Doped Calcium Phosphates. (2023, July 14). PubMed.
- Release Kinetics of Monomers from Dental Composites Containing Fluoride-Doped Calcium Phosphates. (2023, July 10). ResearchGate.
- Release Kinetics of Monomers from Dental Composites Containing Fluoride-Doped Calcium Phosphates. (2023, July 14). MDPI.
- Release Kinetics of Monomers from Dental Composites Containing Fluoride-Doped Calcium Phosphates. (2024, June 24). Universidad CEU Cardenal Herrera.
- Kinetics study of leaching calcium fluoride with sodium phosphate and sodium hydroxide. (2021). Journal of Chemical Technology & Biotechnology.
- ISO 19448:2018 Dentistry — Analysis of fluoride concentration in aqueous solutions by use of fluoride ion-selective electrode. International Organization for Standardization.
- Release of Fluoride by Restorative Materials after the Application of Surface Coating Agents: A Systematic Review. (2024, June 6). MDPI.
- Fluoride – Releasing Materials.
- Fluoride Release From Tooth-Colored Restorative Materials: A 12-Month Report. Journal of the Canadian Dental Association.
- Fluoride release from dental cements and composites: A mechanistic study. (2025, August 10). ResearchGate.
- Fluoride mechanism of action preventing dental caries. (2015, August 5). National Center for Health Research.
- Fluoride Release of Six Restorative Materials in Water and pH-Cycling Solutions. (2002). Pesquisa Odontológica Brasileira.
Sources
- 1. Estimation of Fluoride Release from Various Dental Materials in Different Media—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CDA-ADC Journal [cda-adc.ca]
- 6. mdpi.com [mdpi.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. ENG_FINAL_pot-F_2023 [uanlch.vscht.cz]
- 10. epa.gov [epa.gov]
- 11. nemi.gov [nemi.gov]
- 12. mdcpp.com [mdcpp.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Fluoride Ion Release From Restorative Material Using an Ion-Selective Electrode and Ultraviolet–Visible Light Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FLUORIDE RELEASE OF SIX RESTORATIVE MATERIALS IN WATER AND pH-CYCLING SOLUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. testinglab.com [testinglab.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
experimental protocol for testing anticaries efficacy of calcium fluorophosphate dihydrate
Application Note & Protocol
Topic: A Comprehensive In Vitro Protocol for Evaluating the Anticaries Efficacy of Calcium Fluorophosphate Dihydrate
Abstract
This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to robustly evaluate the anticaries potential of Calcium Fluorophosphate Dihydrate. Dental caries is a dynamic disease characterized by alternating cycles of demineralization and remineralization of the tooth's mineral structure[1]. The protocol herein leverages a well-established in vitro pH-cycling model, which simulates these intraoral conditions to assess the ability of a test agent to inhibit mineral loss and promote mineral gain[2][3]. Efficacy is quantified using two primary, validated endpoints: Surface Microhardness (SMH) recovery and Enamel Fluoride Uptake (EFU). By providing a multi-faceted, self-validating methodology complete with positive and negative controls, this guide ensures the generation of reliable, quantitative data to substantiate anticaries claims.
Introduction: The Scientific Rationale
The fundamental mechanism of fluoride in caries prevention is its ability to modulate the demineralization and remineralization processes[4][5]. When the oral environment becomes acidic (pH < 5.5) due to bacterial metabolism of sugars, the hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) matrix of enamel begins to dissolve[1]. Fluoride ions present in the oral fluids mitigate this process. During periods of pH recovery, fluoride accelerates remineralization by adsorbing to the enamel surface and attracting calcium and phosphate ions, forming a new, more acid-resistant mineral: fluorapatite (Ca₁₀(PO₄)₆F₂)[6].
Calcium Fluorophosphate Dihydrate is a novel compound designed to optimize this remineralization process. The central hypothesis is that by delivering calcium, phosphate, and fluoride ions simultaneously at the tooth surface, it provides all the necessary building blocks for efficient and robust fluorapatite formation, thereby offering superior protection against carious lesions. This protocol is designed to rigorously test this hypothesis under controlled laboratory conditions.
Overall Experimental Workflow
The experimental design follows a logical progression from sample preparation to quantitative analysis. This workflow is designed to create standardized, early-stage caries lesions and then evaluate the test compound's ability to repair them under simulated daily cariogenic challenges.
Figure 1: High-level experimental workflow for testing anticaries efficacy.
Materials and Reagents
Equipment:
-
Low-speed diamond wafering saw
-
Polishing machine (e.g., Buehler)
-
pH meter and calibrated electrode
-
Fluoride Ion-Specific Electrode (ISE) and ion analyzer
-
Analytical balance and magnetic stir plate
-
Incubator (37°C)
-
Specimen containers (e.g., 50 mL polypropylene tubes)
Reagents & Consumables:
-
Sound bovine incisors or extracted human molars (stored in 0.1% thymol solution)
-
Abrasive papers (600-grit, 1200-grit) and alumina polishing suspension (1 µm)
-
Methylmethacrylate or similar embedding resin
-
Demineralizing Solution: 2.0 mmol/L calcium, 2.0 mmol/L phosphate, 0.075 mol/L acetate buffer, pH 4.4.
-
Remineralizing Solution (Artificial Saliva): 1.5 mmol/L calcium, 0.9 mmol/L phosphate, 150 mmol/L KCl, 20 mmol/L HEPES buffer, pH 7.0.
-
Perchloric acid (HClO₄), 1.0 M
-
Total Ionic Strength Adjustment Buffer (TISAB II or III)
-
Fluoride standard solutions (for ISE calibration)
-
Test Slurries:
-
Test Group: Calcium Fluorophosphate Dihydrate formulation (e.g., 1:3 slurry with deionized water).
-
Positive Control: Standard fluoride dentifrice (e.g., 1100 ppm F as NaF) (1:3 slurry).
-
Negative Control: Placebo dentifrice (no active ingredients) (1:3 slurry).
-
Detailed Experimental Protocols
Protocol 4.1: Enamel Specimen Preparation
This protocol ensures the creation of standardized enamel blocks suitable for reproducible testing. Bovine enamel is a widely accepted substitute for human enamel in these studies[9].
-
Sectioning: Using a low-speed diamond saw under water cooling, cut 4x4 mm enamel blocks from the labial surface of bovine incisors[10].
-
Embedding: Embed each enamel block in a rod of methylmethacrylate, leaving the polished enamel surface exposed.
-
Polishing: Polish the enamel surface flat using a polishing machine with 600-grit, then 1200-grit silicon carbide paper, followed by a final polish with 1 µm alumina suspension to a mirror-like finish[11]. This standardized surface is crucial for accurate microhardness indentations.
-
Baseline Hardness: Determine the baseline surface microhardness (SMH_initial) for each specimen. Using a Knoop indenter with a 50g load for 15 seconds, make three indentations in the center of the enamel surface and average the values[8].
Protocol 4.2: Artificial Caries-like Lesion Formation
This step creates a standardized subsurface lesion, mimicking early, non-cavitated caries. This demineralized substrate is essential for evaluating the remineralizing capability of the test agent[3][12].
-
Specimen Preparation: Cover half of the polished enamel surface with acid-resistant nail varnish. This creates an internal sound control area on each specimen.
-
Demineralization: Immerse the specimens in the demineralizing solution for 96 hours at 37°C[11]. This creates a subsurface lesion approximately 50-80 µm deep.
-
Post-Lesion Hardness: Rinse specimens thoroughly with deionized water. Measure the post-lesion surface microhardness (SMH_lesion) on the exposed window to confirm significant softening (typically >50% reduction from baseline).
Protocol 4.3: The pH-Cycling Regimen
This core protocol simulates the dynamic pH changes in the oral cavity, providing a robust test of the product's performance under cariogenic challenge[2][9].
-
Group Assignment: Randomly assign the prepared specimens to the three treatment groups (Test, Positive Control, Negative Control), with n ≥ 15 per group.
-
Daily Cycle (Repeat for 10 days):
-
Treatment (2 min): Immerse specimens for each group into their respective treatment slurries (1 part dentifrice, 3 parts water) with gentle agitation.
-
Rinse: Briefly rinse specimens with deionized water to remove excess slurry.
-
Demineralization (6 hours): Place specimens in the demineralizing solution at 37°C.
-
Remineralization (18 hours): Remove specimens, rinse, and place them in the remineralizing solution (artificial saliva) at 37°C overnight.
-
-
Solution Refresh: Replace all solutions daily to ensure consistent ionic concentrations.
Protocol 4.4: Endpoint Analysis - Surface Microhardness (SMH)
SMH is a reliable indicator of the mineral content of the enamel surface. An increase in hardness after treatment signifies successful remineralization[8].
-
Final Measurement: After the 10-day cycle, rinse all specimens and measure the final surface microhardness (SMH_final) on the treated window, using the same parameters as the baseline measurement.
-
Data Calculation: Calculate the percentage of Surface Hardness Recovery (%SHR) for each specimen using the following formula:
%SHR = [(SMH_final - SMH_lesion) / (SMH_initial - SMH_lesion)] * 100
This calculation normalizes the data, accounting for initial variations in specimen hardness.
Protocol 4.5: Endpoint Analysis - Enamel Fluoride Uptake (EFU)
EFU directly measures the incorporation of fluoride into the enamel, a key mechanistic action for anticaries agents[10][11].
-
Enamel Biopsy: After the final SMH measurement, immerse each specimen individually in 0.5 mL of 1.0 M perchloric acid (HClO₄) for 15 seconds with stirring[10]. This dissolves a thin, uniform layer of the surface enamel.
-
Buffering: Pipette a 0.25 mL aliquot of the acid solution and buffer it by adding 0.5 mL of TISAB buffer and 0.25 mL of 1.0 N NaOH to bring the pH to ~5.2[11].
-
Fluoride Measurement: Measure the fluoride concentration in the buffered solution using a calibrated Fluoride Ion-Specific Electrode[13].
-
Calcium Measurement (Optional but Recommended): Analyze the calcium concentration in the acid solution (e.g., via Atomic Absorption Spectroscopy) to precisely determine the amount of enamel dissolved, allowing for more accurate fluoride concentration calculations (µg F/cm²)[11].
-
Data Calculation: Convert the measured fluoride concentration into the total micrograms of fluoride and divide by the surface area of the enamel window to report the final EFU as µg F/cm² .
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Surface Microhardness Recovery Data
| Treatment Group | N | Mean SMH_initial (KHN) | Mean SMH_lesion (KHN) | Mean SMH_final (KHN) | Mean %SHR (± SD) |
| Negative Control (Placebo) | 15 | ||||
| Positive Control (NaF) | 15 | ||||
| Test (Calcium Fluorophosphate) | 15 |
Table 2: Enamel Fluoride Uptake Data
| Treatment Group | N | Mean EFU (µg F/cm²) (± SD) |
| Negative Control (Placebo) | 15 | |
| Positive Control (NaF) | 15 | |
| Test (Calcium Fluorophosphate) | 15 |
Statistical Analysis: Use a one-way Analysis of Variance (ANOVA) to compare the means of the three groups. If a significant difference is found (p < 0.05), use a post-hoc test (e.g., Tukey's HSD) to determine specific differences between pairs of groups.
Expected Outcome: A successful Calcium Fluorophosphate Dihydrate formulation should demonstrate a statistically significant higher %SHR and EFU compared to the Negative Control. Its performance relative to the Positive Control will determine if it is non-inferior, equivalent, or superior to a standard fluoride treatment.
Proposed Mechanism of Action
The enhanced efficacy of Calcium Fluorophosphate Dihydrate is predicated on the direct supply of all necessary ions for remineralization at the site of action. This circumvents potential limitations where the availability of calcium or phosphate ions in saliva could be the rate-limiting step in enamel repair.
Figure 2: Mechanism of enhanced remineralization by Calcium Fluorophosphate Dihydrate.
References
-
ten Cate, J. M. (2013). pH-cycling models for in vitro evaluation of the efficacy of fluoridated dentifrices for caries control: strengths and limitations. Journal of Applied Oral Science. Available at: [Link][2][3]
-
Alhussaini, A., et al. (2024). In Vitro Models Used in Cariology Mineralisation Research—A Review of the Literature. Medicina. Available at: [Link][9]
-
Amaechi, B. T. (2019). Protocols to Study Dental Caries In Vitro: pH Cycling Models. In: Odontogenesis: Methods and Protocols. Available at: [Link][12]
-
Springer Nature Experiments. (n.d.). Protocols to Study Dental Caries In Vitro: pH Cycling Models. Available at: [Link][14]
-
Zero, D. T. (2006). Rodent model in caries research. Caries Research. Available at: [Link][15]
-
International Dental Journal of Students Research. (n.d.). Animal models in dental research – A review. Available at: [Link][16]
-
Banerjee, A., et al. (2006). Comparison of microhardness of caries detector dye stained and unstained dentin. International Chinese Journal of Dentistry. Available at: [Link][7]
-
Therametric Technologies, Inc. (n.d.). Short-Term Enamel Fluoride Uptake Potential of Fluoride Varnishes. Available at: [Link][11]
-
Karger Publishers. (2023). Enamel Fluoride Uptake Determined Using the Microbiopsy Technique and Time-of-Flight Secondary Ion Mass Spectrometry: A Pilot Study. Caries Research. Available at: [Link][17]
-
MDPI. (2023). Fluoride in Dental Caries Prevention and Treatment: Mechanisms, Clinical Evidence, and Public Health Perspectives. Available at: [Link][4]
-
Kettenbach Dental. (2023). Enamel Fluoride Uptake of Profisil® Fluoride Varnish. Available at: [Link][10]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Microhardness of Residual Dentin in Primary Molars. Available at: [Link][18]
-
Intertek. (n.d.). Microhardness Evaluation of Human or Bovine Enamel or Dentine. Available at: [Link][8]
-
ResearchGate. (2012). Laboratory enamel fluoride uptake from fluoride products. American Journal of Dentistry. Available at: [Link][13]
-
dentalcare.com. (n.d.). The Caries Process & Fluoride's Mechanism of Action. Available at: [Link][1]
-
Washington State Department of Health. (2015). Fluoride mechanism of action preventing dental caries. Available at: [Link][19]
-
YouTube. (2023). Role of Fluorides in Dental Caries Management. Available at: [Link][6]
-
Karger Publishers. (2011). Mechanisms of action of fluoride for caries control. Community Dentistry and Oral Epidemiology. Available at: [Link][5]
Sources
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- 2. pH-cycling models for in vitro evaluation of the efficacy of fluoridated dentifrices for caries control: strengths and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Fluoride in Dental Caries Prevention and Treatment: Mechanisms, Clinical Evidence, and Public Health Perspectives [mdpi.com]
- 5. Mechanisms of action of fluoride for caries control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. kssfp.jp [kssfp.jp]
- 8. Microhardness Evaluation of Human or Bovine Enamel or Dentine Supporting Oral Care Product Testing [intertek.com]
- 9. mdpi.com [mdpi.com]
- 10. kettenbach-dental.us [kettenbach-dental.us]
- 11. mmclibrary.com [mmclibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocols to Study Dental Caries In Vitro: pH Cycling Models | Springer Nature Experiments [experiments.springernature.com]
- 15. Rodent model in caries research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal models in dental research – A review - Int Dent J Stud Res [idjsronline.com]
- 17. karger.com [karger.com]
- 18. Evaluation of Microhardness of Residual Dentin in Primary Molars Following Caries Removal with Conventional and Chemomechanical Techniques: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fluorideexposed.org [fluorideexposed.org]
Application Notes and Protocols for Calcium Fluorophosphate Dihydrate in Bone Regeneration Studies
Foreword for the Modern Researcher
In the dynamic field of bone tissue engineering, the pursuit of ideal bone graft substitutes that are biocompatible, osteoconductive, and biodegradable remains a paramount objective. Autografts, while considered the "gold standard," are fraught with limitations such as donor site morbidity and limited availability.[1] This has propelled the exploration of synthetic biomaterials, among which calcium phosphates have garnered significant interest due to their chemical similarity to the mineral phase of bone.[1] This document provides a comprehensive guide on the application of a promising variant, calcium fluorophosphate dihydrate, in bone regeneration studies. As a fluoridated analogue of dicalcium phosphate dihydrate (DCPD), commonly known as brushite, this material offers unique properties that can potentially enhance bone formation.[2]
This guide is structured to provide not just protocols, but a deeper understanding of the scientific rationale behind the experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of calcium fluorophosphate dihydrate in their work.
The Rationale for Fluoride Incorporation in Calcium Phosphate Biomaterials
Fluoride has long been recognized for its beneficial effects on mineralized tissues. In the context of bone regeneration, the incorporation of fluoride into calcium phosphate matrices is driven by several key factors:
-
Enhanced Stability: Fluoride substitution in the apatite lattice, which can form from brushite precursors, increases the material's crystallinity and reduces its solubility in acidic environments. This can modulate the degradation rate of the implant, providing a more stable scaffold for cellular activities.[2]
-
Stimulation of Osteoblasts: Fluoride ions have been shown to have a mitogenic effect on osteoblast precursors and can enhance the production of alkaline phosphatase (ALP), a key enzyme in bone mineralization.[3][4] This direct stimulation of bone-forming cells can accelerate the regeneration process.
-
Modulation of Signaling Pathways: Fluoride has been demonstrated to activate critical signaling pathways involved in osteogenesis, including the Wnt/β-catenin and PI3K/AKT pathways.[3][5] These pathways play a crucial role in regulating gene expression related to osteoblast differentiation and function.
Synthesis and Characterization of Calcium Fluorophosphate Dihydrate
The synthesis of calcium fluorophosphate dihydrate typically involves a precipitation reaction where a source of fluoride is introduced during the formation of brushite.
Protocol 2.1: Synthesis of Fluoridated Brushite Cement
This protocol describes the synthesis of a self-setting fluoridated brushite cement.
Materials:
-
β-tricalcium phosphate (β-TCP)
-
Monocalcium phosphate monohydrate (MCPM)
-
Sodium fluoride (NaF) or Calcium fluoride (CaF2) as the fluoride source
-
Citric acid solution (e.g., 0.5 M) as a retardant to control setting time
-
Deionized water
Procedure:
-
Powder Phase Preparation:
-
Prepare a homogenous mixture of β-TCP and MCPM. A common molar ratio is 1:1.
-
Add the desired weight percentage of the fluoride source (e.g., 0.5 wt%, 1 wt%, 2 wt% of NaF) to the β-TCP and MCPM powder mixture.
-
Thoroughly mix the powders to ensure a uniform distribution of the fluoride source.
-
-
Liquid Phase Preparation:
-
Prepare the citric acid solution in deionized water. The concentration of the retardant can be adjusted to achieve the desired working time.
-
-
Cement Paste Formation:
-
Mix the powder phase with the liquid phase at a specific powder-to-liquid (P/L) ratio (e.g., 3.3 g/mL).[6]
-
Mix vigorously for approximately 60 seconds to form a homogenous paste.
-
-
Molding and Setting:
-
Immediately transfer the paste into molds of the desired shape and size.
-
Allow the cement to set at 37°C and 100% humidity for 24 hours.
-
Characterization of the Synthesized Material
A thorough characterization of the synthesized calcium fluorophosphate dihydrate is crucial to ensure its quality and suitability for bone regeneration studies.
| Parameter | Technique | Expected Outcome |
| Phase Composition | X-ray Diffraction (XRD) | Confirmation of the brushite phase with potential shifts in peak positions indicating fluoride incorporation. |
| Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of phosphate and water bands characteristic of brushite. |
| Morphology | Scanning Electron Microscopy (SEM) | Visualization of the crystal morphology, which is typically plate-like for brushite. |
| Setting Time | Gilmore Needle Test | Determination of the initial and final setting times, which are crucial for handling and application.[7] |
| Compressive Strength | Universal Testing Machine (ASTM C109/C39) | Quantification of the material's ability to withstand compressive loads.[8] |
| Fluoride Release | Ion-Selective Electrode or Ion Chromatography | Measurement of the rate and cumulative release of fluoride ions over time in a simulated physiological fluid.[9] |
Table 1: Physicochemical Properties of Fluoridated Brushite Cements (Representative Data)
| Fluoride Content (wt%) | Initial Setting Time (min) | Final Setting Time (min) | Compressive Strength (MPa) |
| 0 | 5 - 10 | 15 - 25 | 20 - 40[6] |
| 1 | 6 - 12 | 18 - 30 | 25 - 45 |
| 2 | 8 - 15 | 22 - 35 | 30 - 50 |
In Vitro Evaluation of Osteogenic Potential
In vitro studies are essential to assess the biocompatibility and osteoinductive properties of calcium fluorophosphate dihydrate before proceeding to in vivo models.
Workflow for In Vitro Osteogenesis Assessment
Caption: Experimental workflow for in vitro assessment of osteogenic potential.
Protocol 3.1: Cell Viability and Proliferation (MTT Assay)
This protocol assesses the cytotoxicity and effect on cell proliferation of the material.[10][11][12][13]
Materials:
-
Osteoblast or mesenchymal stem cell (MSC) line
-
Culture medium
-
Calcium fluorophosphate dihydrate scaffolds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol)
-
96-well plate
Procedure:
-
Seed cells onto the scaffolds in a 24-well plate at a density of 1 x 10^4 cells/scaffold.
-
Incubate for 1, 3, and 7 days.
-
At each time point, transfer the scaffolds to a new 24-well plate.
-
Add 500 µL of culture medium and 50 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 500 µL of MTT solvent to each well.
-
Incubate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Transfer 200 µL of the solution from each well to a 96-well plate.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 3.2: Alkaline Phosphatase (ALP) Activity Assay
This assay measures the activity of an early marker of osteogenic differentiation.[14][15][16][17]
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
ALP assay buffer
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer)
-
p-Nitrophenol (pNP) standards
Procedure:
-
Culture cells on scaffolds for 7 and 14 days in osteogenic medium.
-
Wash the scaffolds with PBS.
-
Add cell lysis buffer and incubate for 10 minutes.
-
Collect the cell lysate.
-
Mix a portion of the cell lysate with the pNPP substrate solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with NaOH.
-
Read the absorbance at 405 nm.
-
Quantify the pNP produced using a standard curve and normalize to the total protein content of the cell lysate.
Protocol 3.3: Matrix Mineralization (Alizarin Red S Staining)
This protocol visualizes the calcium deposits formed by differentiated osteoblasts.[1][2][3][18][19]
Materials:
-
4% Paraformaldehyde (PFA) or 10% formalin for fixation
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
Procedure:
-
Culture cells on scaffolds for 14 and 21 days in osteogenic medium.
-
Wash the scaffolds with PBS and fix the cells with 4% PFA for 30 minutes.[2]
-
Wash the scaffolds with deionized water.
-
Add the ARS staining solution and incubate for 5-10 minutes at room temperature.[2]
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize the red-orange mineralized nodules under a microscope.
-
For quantification, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.[2]
Protocol 3.4: Gene Expression Analysis (RT-qPCR)
This protocol quantifies the expression of key osteogenic marker genes.[9][20][21]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target and housekeeping genes
Procedure:
-
Culture cells on scaffolds for 7, 14, and 21 days.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers for osteogenic markers (e.g., RUNX2, ALP, COL1A1, OCN) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Table 2: Primer Sequences for Human Osteogenic Markers
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| RUNX2 | AGTGATTTAAGCCCCAGCAG | GACTGGCGGGGTGTAACT |
| ALP | GACCCTTGACCCCCACAAT | GCTCGTACTGCATGTCCCCT |
| COL1A1 | GAGGGCCAAGACGAAGACATC | CAGATCACGTCATCGCACAAC |
| OCN | CACTCCTCGCCCTATTGGC | CCCTCCTGCTTGGACACAAAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
In Vivo Assessment of Bone Regeneration
Animal models are indispensable for evaluating the in vivo performance of calcium fluorophosphate dihydrate in a physiological environment. The rat calvarial defect and rabbit femoral defect models are commonly used.[4][5]
Workflow for In Vivo Bone Regeneration Study
Caption: Workflow for in vivo evaluation of bone regeneration.
Protocol 4.1: Rat Calvarial Defect Model
This non-load-bearing model is suitable for screening biomaterials.[4]
Procedure:
-
Anesthetize the rat.
-
Make a sagittal incision on the scalp to expose the calvarium.
-
Create a critical-sized defect (typically 5-8 mm in diameter) in the parietal bone using a trephine burr, taking care not to damage the underlying dura mater.
-
Implant the calcium fluorophosphate dihydrate scaffold into the defect.
-
Suture the periosteum and skin.
-
House the animals for predetermined periods (e.g., 4, 8, and 12 weeks).
-
At the end of the study period, euthanize the animals and harvest the calvaria for analysis.
Protocol 4.2: Rabbit Femoral Defect Model
This load-bearing model provides a more clinically relevant assessment.[5]
Procedure:
-
Anesthetize the rabbit.
-
Make a lateral incision on the thigh to expose the femur.
-
Create a critical-sized defect (e.g., 6 mm diameter and 10 mm depth) in the femoral condyle or diaphysis.
-
Implant the scaffold into the defect.
-
Close the muscle layers and skin.
-
Allow for a period of healing (e.g., 4, 8, and 12 weeks).
-
Harvest the femurs for analysis after euthanasia.
Table 3: Representative In Vivo Bone Formation Data
| Animal Model | Time Point | Material | New Bone Formation (% of defect area) |
| Rat Calvaria | 8 weeks | Control (empty defect) | ~5% |
| Rat Calvaria | 8 weeks | Brushite | 15-25% |
| Rat Calvaria | 8 weeks | Fluoridated Brushite | 25-40% |
| Rabbit Femur | 12 weeks | Control (empty defect) | ~10% |
| Rabbit Femur | 12 weeks | Brushite | 30-50% |
| Rabbit Femur | 12 weeks | Fluoridated Brushite | 45-65% |
Mechanistic Insights: Signaling Pathway Analysis
Understanding how calcium fluorophosphate dihydrate influences cellular signaling is key to elucidating its mechanism of action. The Wnt/β-catenin and PI3K/AKT pathways are of particular interest.[3][5][10]
Diagram of Fluoride-Induced Osteogenic Signaling
Caption: Fluoride-activated signaling pathways in osteoblasts.
Protocol 5.1: Western Blot Analysis
This protocol allows for the detection and quantification of key proteins in the signaling pathways.[5]
Materials:
-
Cell lysates from osteoblasts cultured on scaffolds
-
RIPA lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK3β, anti-AKT, anti-phospho-AKT, anti-RUNX2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture osteoblasts on the scaffolds for a specified period (e.g., 7 days).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Concluding Remarks and Future Directions
Calcium fluorophosphate dihydrate presents a compelling avenue for the development of next-generation bone graft substitutes. Its ability to enhance osteoblast activity and modulate key signaling pathways underscores its potential for accelerating bone regeneration. The protocols and application notes provided herein offer a robust framework for researchers to explore and validate the efficacy of this promising biomaterial.
Future research should focus on optimizing the fluoride concentration to achieve a balance between enhanced bioactivity and potential cytotoxicity. Furthermore, long-term in vivo studies in larger animal models are warranted to fully elucidate the degradation kinetics and bone remodeling processes associated with calcium fluorophosphate dihydrate implants. The combination of this material with osteogenic growth factors or stem cells could also unlock synergistic effects, paving the way for even more effective bone regeneration strategies.
References
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Kampleitner, C., et al. Biological Compatibility Profile on Biomaterials for Bone Regeneration. J. Vis. Exp. (2018). [Link]
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Cyagen. How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. (2025). [Link]
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Lu, S., et al. A Rabbit Femoral Condyle Defect Model for Assessment of Osteochondral Tissue Regeneration. Tissue Eng Part C Methods 23, 813-824 (2017). [Link]
-
Bona-fide. Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. [Link]
-
Avila-Ortiz, G., et al. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering. Methods Mol Biol 2341, 169-183 (2022). [Link]
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Sun, N., et al. Fluoride promotes osteoblastic differentiation through canonical Wnt/β-catenin signaling pathway. Toxicol. Lett. 225, 34-42 (2014). [Link]
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Spicer, P. P., et al. Evaluation of Bone Regeneration Using the Rat Critical Size Calvarial Defect. Nat Protoc 7, 1918-1929 (2012). [Link]
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ResearchGate. Transplantation protocol for rat calvarial critical-sized bone defects. [Link]
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UCL Discovery. Setting and Strength of Brushite Cements with Varying Reactant Particles. [Link]
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Kim, J. W., et al. Evaluation of Setting Time, Solubility, and Compressive Strength of Four Calcium Silicate-Based Cements. J Endod 47, 1464-1469 (2021). [Link]
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An, J. H., et al. An In Vitro Assessment of Fibroblast and Osteoblast Response to Alendronate-Modified Titanium and the Potential for Decreasing Fibrous Encapsulation. Int J Mol Sci 16, 2357-2373 (2015). [Link]
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Wang, J., et al. Calcium relieves fluoride-induced bone damage through the PI3K/AKT pathway. Food Funct 11, 1347-1358 (2020). [Link]
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Hughes-Large, J. M., et al. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. J. Immunol. Methods 194, 21-29 (1996). [Link]
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Kim, S. Y., et al. Evaluation of Bone Regenerative Capacity in Rabbit Femoral Defect Using Thermally Disinfected Bone Human Femoral Head Combined with Platelet-Rich Plasma, Recombinant Human Bone Morphogenetic Protein 2, and Zoledronic Acid. J. Funct. Biomater. 14, 309 (2023). [Link]
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Chu, Y., et al. β-catenin mediates fluoride-induced aberrant osteoblasts activity and osteogenesis. Environ Pollut 265, 114734 (2020). [Link]
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van der Stok, J., et al. Bone regeneration in rat calvarial defects using dissociated or spheroid mesenchymal stromal cells in scaffold-hydrogel constructs. Acta Biomater 135, 234-246 (2021). [Link]
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Almela, T., et al. Enhanced Bone Healing in Critical-Sized Rabbit Femoral Defects: Impact of Helical and Alternate Scaffold Architectures. Biomedicines 11, 2379 (2023). [Link]
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Vadalà, G., et al. Stable Reference Genes for qPCR Analysis in BM-MSCs Undergoing Osteogenic Differentiation within 3D Hyaluronan-Based Hydrogels. Int J Mol Sci 21, 9153 (2020). [Link]
-
ResearchGate. Implant surgery process in the rat calvarial defect model. [Link]
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Wang, C. H., et al. Bone Healing and Regeneration Potential in Rabbit Cortical Defects Using an Innovative Bioceramic Bone Graft Substitute. Materials (Basel) 13, 1135 (2020). [Link]
-
Liu, Y., et al. Osteogenic Differentiation of Human Mesenchymal Stem Cells Synergistically Enhanced by Biomimetic Peptide Amphiphiles Combined with Conditioned Media. Int J Mol Sci 19, 3169 (2018). [Link]
-
REPROCELL. Alvetex Scaffold Protocol: MTT cell viability assay. [Link]
-
ResearchGate. Osteogenic marker gene expression analysis by quantitative real‐time PCR. [Link]
-
Lee, J. Y., et al. Bone formation with various bone graft substitutes in critical-sized rat calvarial defect. Clin Oral Implants Res 20, 354-360 (2009). [Link]
-
Sadeghi, D., et al. Alkaline Phosphatase Activity of Osteoblast Cells on Three-Dimensional Chitosan-Gelatin/Hydroxyapatite Composite Scaffolds. Int J Med Eng Inform 5, 203-209 (2013). [Link]
-
Chen, Z., et al. Involvement of PI3K/Akt signaling pathway in promoting osteogenesis on titanium implant surfaces modified with novel non-thermal atmospheric plasma. Front. Bioeng. Biotechnol. 10, 1007421 (2022). [Link]
-
T. Horton. MTT Cell Assay Protocol. [Link]
-
Wang, J., et al. Calcium relieves fluoride-induced bone damage through the PI3K/AKT pathway. Food Funct. 11, 1347-1358 (2020). [Link]
-
ResearchGate. β-catenin mediates fluoride-induced aberrant osteoblasts activity and osteogenesis. [Link]
-
Yamaguchi, M. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial. Biomolecules 10, 1394 (2020). [Link]
-
Kim, H. J., et al. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells. Stem Cell Res Ther 11, 483 (2020). [Link]
-
Li, Y., et al. Wnt/β-catenin signaling pathway: proteins' roles in osteoporosis and cancer diseases and the regulatory effects of natural compounds on osteoporosis. Front Pharmacol 15, 1493635 (2024). [Link]
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BuildSite. Testing for Compressive Strength ASTM C109 (Cubes) & ASTM C39 (Cylinders). [Link]
-
ResearchGate. Western blot analysis for the expression of the PI3K–Akt–mTOR pathway. [Link]
-
Zhang, B., et al. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells. Chemosphere 198, 1-8 (2018). [Link]
-
López-Martínez, S., et al. Modifications in Gene Expression in the Process of Osteoblastic Differentiation of Multipotent Bone Marrow-Derived Human Mesenchymal Stem Cells Induced by a Novel Osteoinductive Porous Medical-Grade 3D-Printed Poly(ε-caprolactone)/β-tricalcium Phosphate Composite. Int J Mol Sci 22, 11216 (2021). [Link]
-
ADMET. ASTM C39 Concrete Cylinder Compression Testing. [Link]
-
Forney LP. ASTM C109: Compressive Strength of Hydraulic Cement Mortar. (2025). [Link]
- Google Patents.
-
YouTube. ASTM C39 & C1231 - Compressive Strength with Unbonded Caps. (2022). [Link]
-
ScienceDirect. Preparation of fluoride substituted apatite cements as the building blocks for tooth enamel restoration. [Link]
-
Bohner, M., et al. Compressive fatigue properties of an acidic calcium phosphate cement—effect of phase composition. J. Mater. Chem. B 5, 2046-2055 (2017). [Link]
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Troubleshooting & Optimization
troubleshooting common problems in calcium fluorophosphate dihydrate synthesis
Technical Support Center: Synthesis of Calcium Fluorophosphate Dihydrate
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of calcium fluorophosphate dihydrate (CaPO3F·2H2O). Addressing common experimental challenges, this document offers a structured question-and-answer format, detailed protocols, and scientifically grounded explanations to ensure successful and reproducible synthesis. By elucidating the causality behind experimental choices and providing validated solutions, this guide aims to enhance the efficiency and outcomes of research involving this important biomaterial.
Section 1: Troubleshooting Guide
This section is designed to provide quick and actionable solutions to the most common problems encountered during the synthesis of calcium fluorophosphate dihydrate.
| Problem ID | Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| CFP-01 | Low Product Yield | - Suboptimal pH: The pH of the reaction mixture is outside the ideal range for precipitation, preventing the solution from reaching the necessary supersaturation for complete product formation.[1] - Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of precursors. - Loss of Product During Washing: Excessive washing or the use of a highly polar solvent can lead to the dissolution of the product. | - pH Monitoring and Adjustment: Continuously monitor the pH and maintain it within a neutral to alkaline range (typically pH 7-11) for optimal precipitation.[1] Use a dropwise addition of a base like ammonium hydroxide to avoid localized high supersaturation, which can lead to amorphous phases.[1] - Optimize Reaction Time and Stirring: Increase the reaction time and ensure vigorous, consistent stirring to promote complete reactant interaction. - Washing Protocol: Wash the precipitate with deionized water to remove unreacted ions, followed by a less polar solvent like ethanol to facilitate drying and minimize product loss.[2] |
| CFP-02 | Formation of Impurities (e.g., Monetite, Brushite, Calcium Fluoride) | - Incorrect pH: Acidic conditions (pH ≤ 7.0) can favor the formation of other calcium phosphate phases like monetite (CaHPO₄) or brushite (CaHPO₄·2H₂O).[1][3][4][5][6] - High Fluoride Concentration at Low pH: This combination can lead to the precipitation of calcium fluoride (CaF₂).[1][7][8][9] - Inhomogeneous Reactant Mixing: Localized concentration gradients can promote the formation of undesired phases. | - Strict pH Control: Maintain the pH within the stability field of calcium fluorophosphate. A pH of around 5 is often associated with the formation of monetite/brushite phases.[3][4][5][6] - Controlled Reagent Addition: Slowly add the fluoride source to the reaction mixture while maintaining the appropriate pH to avoid the formation of CaF₂.[1] - Characterization of Byproducts: Utilize techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify any secondary phases and correlate their presence with the synthesis conditions.[1] |
| CFP-03 | Poor Crystallinity or Amorphous Product | - Rapid Precipitation: A sudden increase in pH or high reactant concentrations can lead to rapid nucleation and the formation of an amorphous product instead of a crystalline one.[10] - Low Reaction Temperature: Insufficient thermal energy can hinder the ordered arrangement of ions into a crystal lattice. | - Controlled Precipitation Rate: Add the precipitating agent (e.g., base) slowly and with constant stirring to control the rate of supersaturation. - Hydrothermal Synthesis: Consider a hydrothermal method by conducting the reaction in a sealed autoclave at elevated temperatures (e.g., 120-180°C) for several hours (e.g., 6-24 hours) to improve crystallinity.[1] |
| CFP-04 | Variation in Hydration State (Anhydrous vs. Dihydrate) | - Drying Temperature and Conditions: Excessive heat during the drying process can lead to the dehydration of the dihydrate form to the anhydrous form (CaHPO₄).[11] | - Controlled Drying: Dry the final product at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[2] Avoid high temperatures that can drive off the water of crystallization. - Characterization: Use Thermogravimetric Analysis (TGA) to determine the water content and confirm the hydration state of the final product.[11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of calcium fluorophosphate dihydrate, and why is it so critical?
A1: The optimal pH for the synthesis of calcium fluorophosphate dihydrate is typically in the neutral to alkaline range (pH 7-11).[1] The pH is a critical parameter because it directly influences the speciation of phosphate ions in the solution and the solubility of various calcium phosphate phases.
-
In acidic conditions (pH < 7): The predominant phosphate species are H₂PO₄⁻ and HPO₄²⁻. These conditions favor the precipitation of less-substituted calcium phosphates like dicalcium phosphate dihydrate (DCPD or brushite, CaHPO₄·2H₂O) and monetite (CaHPO₄).[3][4][5][6] If the fluoride concentration is high at a low pH, the formation of calcium fluoride (CaF₂) can also occur.[1]
-
In neutral to alkaline conditions (pH 7-11): The concentration of PO₄³⁻ ions increases, which is essential for the formation of more stable apatite structures, including fluorapatite, which is structurally related to calcium fluorophosphate.[1] Maintaining the pH in this range ensures that the solution is supersaturated with respect to the desired product, leading to a higher yield and purity.
Q2: My product shows poor crystallinity. What are the key factors influencing crystallinity and how can I improve it?
A2: Poor crystallinity, often resulting in an amorphous product, is typically a consequence of rapid and uncontrolled precipitation. The key factors influencing crystallinity are the rate of nucleation and crystal growth.
-
To improve crystallinity, you should aim to:
-
Control the rate of supersaturation: This can be achieved by the slow, dropwise addition of your precipitating agent (e.g., a base to raise the pH) with vigorous and constant stirring. This promotes the growth of existing nuclei over the formation of new ones, leading to larger and more well-defined crystals.
-
Increase the reaction temperature: Higher temperatures provide more thermal energy for the ions to arrange themselves into an ordered crystal lattice. A hydrothermal synthesis approach, where the reaction is carried out in a sealed vessel at temperatures between 120-180°C, can significantly enhance crystallinity.[1]
-
Increase the reaction time: Allowing the precipitate to age in the mother liquor can facilitate a process known as Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, more stable ones, improving overall crystallinity.
-
Q3: I have identified calcium fluoride (CaF₂) as an impurity in my product. How can I prevent its formation?
A3: The formation of calcium fluoride (CaF₂) is a common issue, particularly when working with high concentrations of fluoride ions, especially at a low pH.[1] To prevent its formation:
-
Maintain the correct pH: Ensure the reaction is carried out in the neutral to alkaline range (pH 7-11).[1] In this range, the formation of calcium fluorophosphate is thermodynamically favored over calcium fluoride.
-
Control the addition of the fluoride source: Add the fluoride-containing solution slowly and with efficient stirring. This prevents localized high concentrations of fluoride ions that can lead to the precipitation of CaF₂ before the fluorophosphate can form.
-
Stoichiometric control: Carefully calculate and use the appropriate stoichiometric amounts of your calcium, phosphate, and fluoride precursors. An excess of fluoride is more likely to result in CaF₂ formation.
Section 3: Experimental Protocols
Protocol 1: Standard Aqueous Precipitation Synthesis of Calcium Fluorophosphate Dihydrate
This protocol describes a standard method for synthesizing calcium fluorophosphate dihydrate at ambient temperature.
Materials:
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium fluoride (NaF)
-
Ammonium hydroxide (NH₄OH) solution (1 M)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a calcium chloride solution (e.g., 0.5 M) by dissolving CaCl₂·2H₂O in deionized water.
-
Prepare a phosphate/fluoride solution by dissolving KH₂PO₄ (e.g., 0.3 M) and NaF (e.g., 0.1 M) in deionized water.
-
-
Reaction Setup:
-
Place the calcium chloride solution in a reaction vessel equipped with a magnetic stirrer.
-
Begin stirring the calcium chloride solution vigorously.
-
-
Precipitation:
-
Slowly add the phosphate/fluoride solution to the calcium chloride solution dropwise using a burette or a syringe pump.
-
Simultaneously, monitor the pH of the reaction mixture. Maintain the pH between 8 and 9 by the dropwise addition of 1 M ammonium hydroxide solution.
-
-
Aging the Precipitate:
-
Once the addition of the phosphate/fluoride solution is complete, continue stirring the suspension for at least 2 hours to allow the precipitate to age and mature.
-
-
Washing and Collection:
-
Filter the precipitate using a Buchner funnel and filter paper.
-
Wash the collected precipitate several times with deionized water to remove any unreacted ions.
-
Perform a final wash with ethanol to aid in drying.[2]
-
-
Drying:
-
Dry the final product in an oven at 60°C until a constant weight is achieved.[2]
-
Protocol 2: Characterization of Calcium Fluorophosphate Dihydrate
1. X-ray Diffraction (XRD):
-
Purpose: To confirm the crystalline phase and purity of the synthesized product.
-
Procedure: A small amount of the dried powder is placed on a sample holder and analyzed using an X-ray diffractometer. The resulting diffraction pattern is compared to standard diffraction patterns for calcium fluorophosphate dihydrate and potential impurities like brushite, monetite, and calcium fluoride.
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present in the sample and confirm the presence of phosphate and water molecules.
-
Procedure: A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR accessory. Characteristic phosphate bands are expected around 982-1124 cm⁻¹, and water of crystallization bands will also be present.[2]
3. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and water content of the synthesized product, confirming the dihydrate state.
-
Procedure: A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss corresponding to the loss of two water molecules will confirm the dihydrate structure.
Section 4: Visualizations
Troubleshooting Workflow
Caption: A decision tree for .
References
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-
Fluoride and calcium release from peppermint-flavored fluoride varnish containing dicalcium-phosphate-dihydrate coated with xylitol. National Center for Biotechnology Information; PMC. Accessed January 21, 2026. [Link]
-
Reactivity Improvement of Dicalcium Phosphate Dihydrate with Fluoride for Its Removal from Waste and Drinking Water. Scientific Research Publishing; 2016. Accessed January 21, 2026. [Link]
-
Enhanced reactivity of dicalcium phosphate dihydrate with fluoride ions by coating with apatite nanoparticles. Taylor & Francis Online; 2017. Accessed January 21, 2026. [Link]
-
Calcium fluorophosphate dihydrate. PubChem; CID 16212847. Accessed January 21, 2026. [Link]
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Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties. National Center for Biotechnology Information; PubMed. Accessed January 21, 2026. [Link]
-
(PDF) Reactivity Improvement of Dicalcium Phosphate Dihydrate with Fluoride for Its Removal from Waste and Drinking Water. ResearchGate; 2016. Accessed January 21, 2026. [Link]
-
Preparation and Properties of Calcium Monofluorophosphate Dihydrate. Journal of the American Chemical Society; 1951. Accessed January 21, 2026. [Link]
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Effect of pH level and calcination on the production of calcium phosphates by acidic route of wet precipitation. SciELO; 2018. Accessed January 21, 2026. [Link]
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Calcium Fluorophosphate Dihydrate. AMERICAN ELEMENTS. Accessed January 21, 2026. [Link]
-
Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. National Center for Biotechnology Information; 2021. Accessed January 21, 2026. [Link]
- Process for preparing fluorapatite. Google Patents; US4157378A. Accessed January 21, 2026.
-
Physical characterization of dibasic calcium phosphate dihydrate and anhydrate. National Center for Biotechnology Information; PubMed. Accessed January 21, 2026. [Link]
-
Effect of pH level and calcination on the production of calcium phosphates by acidic route of wet precipitation. ResearchGate; 2018. Accessed January 21, 2026. [Link]
-
Effect of pH level and calcination on the production of calcium phosphates by acidic route of wet precipitation. Scite; 2018. Accessed January 21, 2026. [Link]
-
Synthesis in Pure Ethanol and Characterization of Nanosized Calcium Phosphate Fluoroapatite. ResearchGate; 2015. Accessed January 21, 2026. [Link]
-
Green synthesis of calcium and phosphate compounds by varying ph value and ca/p atomic ratio using aqueous precipitations. ResearchGate; 2015. Accessed January 21, 2026. [Link]
-
Effect of fluorides (KF and NaF) on the growth of dicalcium phosphate dihydrate (DCPD) crystal. ResearchGate; 2015. Accessed January 21, 2026. [Link]
-
Synthesis and Characterization of CaF2 NPs with Co-precipitation and Hydrothermal Methods. Walsh Medical Media; 2011. Accessed January 21, 2026. [Link]
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-
Synthesis and characterisation of new phosphate and fluorophosphate materials. University of Birmingham. Accessed January 21, 2026. [Link]
-
On-demand synthesis of calcium phosphate crystals in droplet micro-reactors of continuous operation. National Center for Biotechnology Information; PubMed. Accessed January 21, 2026. [Link]
-
Calcium fluorophosphate. CAS Common Chemistry. Accessed January 21, 2026. [Link]
-
Preparation of antimicrobial calcium phosphate/protamine composite powders with fluoride ions using octacalcium phosphate. National Center for Biotechnology Information; PMC. Accessed January 21, 2026. [Link]
-
Synthesis and Solubility of Calcium Fluoride/Hydroxy-Fluorapatite Nanocrystals for Dental Applications. ResearchGate; 2017. Accessed January 21, 2026. [Link]
- Process for the production of calcium fluoride. Google Patents; DE925344C. Accessed January 21, 2026.
-
Low-Temperature Synthesis Approach for Calcium Hydroxyapatite Coatings on Titanium Substrate. MDPI; 2022. Accessed January 21, 2026. [Link]
-
Influence of Impurities on the Process of Obtaining Calcium Carbonate during the Processing of Phosphogypsum. MDPI; 2022. Accessed January 21, 2026. [Link]
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Technical Support Center: Optimizing Crystallization Conditions for Calcium Fluorophosphate Dihydrate
Welcome to the technical support center for the crystallization of calcium fluorophosphate dihydrate (CaPO₃F·2H₂O). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges in obtaining high-quality crystals of your desired phase, size, and morphology.
Foundational Principles of Calcium Fluorophosphate Dihydrate Crystallization
The crystallization of calcium fluorophosphate dihydrate, like other calcium phosphates, is a complex process governed by the principles of nucleation and crystal growth from a supersaturated solution. The formation of a crystalline solid involves the self-assembly of ions (Ca²⁺, PO₃F²⁻) into a well-ordered lattice. However, the journey from solution to a stable crystal is often multifaceted, potentially involving the formation of metastable precursor phases, such as amorphous calcium phosphate (ACP).[1] The presence of fluoride ions is known to have a significant impact on the crystallization process and the stability of the resulting apatite structure.[2][3]
Key factors that critically influence the outcome of your crystallization experiments include:
-
Supersaturation: The driving force for both nucleation and crystal growth.[4]
-
pH: This parameter dictates the relative concentrations of phosphate species in solution and influences the stability of different calcium phosphate phases.[1][5]
-
Temperature: Affects solubility, nucleation, and growth kinetics.
-
Additives and Impurities: Can act as promoters or inhibitors of crystallization, influencing crystal habit and phase purity.[4][6][7][8]
This guide will help you navigate the intricacies of these parameters to optimize your crystallization conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the crystallization of calcium fluorophosphate dihydrate in a question-and-answer format.
Q1: I am not getting any crystals; instead, an amorphous precipitate is forming. What is happening and how can I fix it?
A1: The formation of an amorphous calcium phosphate (ACP) precursor is a common phenomenon in calcium phosphate crystallization.[1] This often occurs at high levels of supersaturation where nucleation is rapid and disordered. The ACP is a metastable phase that can subsequently transform into a more stable crystalline form.[1]
Potential Causes and Solutions:
-
High Supersaturation: Your initial reactant concentrations are likely too high, leading to rapid, uncontrolled precipitation.
-
Solution: Systematically decrease the concentrations of your calcium and fluorophosphate sources. A slower addition rate of reactants can also help maintain a lower, more controlled level of supersaturation.
-
-
Incorrect pH: The pH of your solution may be favoring the formation of ACP.
-
Solution: Carefully control and monitor the pH of your crystallization medium. For many calcium phosphate systems, crystallization is sensitive to pH changes.[1] Experiment with a range of pH values to find the optimal window for crystalline phase formation.
-
-
Insufficient Incubation Time: The transformation from ACP to the crystalline phase can be time-dependent.
-
Solution: Allow your experiment to proceed for a longer duration. Monitor the precipitate over time using techniques like X-ray diffraction (XRD) to observe any phase transformations.
-
| Parameter | Recommendation | Rationale |
| Reactant Concentration | Decrease concentrations | Lowers supersaturation, favoring ordered crystal growth over amorphous precipitation. |
| pH Control | Maintain a stable, optimal pH | pH affects the stability of different calcium phosphate phases.[1] |
| Incubation Time | Increase duration | Allows for the potential transformation of metastable ACP to the desired crystalline phase.[1] |
Q2: My crystals are very small and needle-like, but I need larger, more well-defined crystals. How can I control crystal morphology?
A2: Crystal morphology is a function of the relative growth rates of different crystal faces. Small, needle-like crystals often indicate rapid nucleation and growth in one direction. To obtain larger, more equant crystals, you need to create conditions that favor slower, more controlled growth.
Potential Causes and Solutions:
-
High Nucleation Rate: A high degree of supersaturation can lead to the formation of many small nuclei, which then compete for solute, limiting their final size.
-
Solution: Reduce the supersaturation level as described in Q1. Consider using a seeded growth method. Introduce pre-existing seed crystals of calcium fluorophosphate dihydrate into a slightly supersaturated solution. This will promote growth on the existing seeds rather than new nucleation.
-
-
Presence of Inhibitors: Certain ions or molecules in your solution may be adsorbing to specific crystal faces, inhibiting their growth and altering the crystal habit.
-
Solution: Analyze your starting materials for potential impurities. If you are using additives, consider their impact on crystal morphology. Sometimes, the controlled addition of a specific "habit modifier" can be used to achieve a desired crystal shape.
-
-
Solvent Effects: The properties of your solvent system can influence crystal growth.
-
Solution: While aqueous systems are common, exploring the addition of co-solvents (if compatible with your system) can sometimes alter solubility and growth kinetics to your advantage.
-
Q3: I am getting a mixture of different calcium phosphate phases instead of pure calcium fluorophosphate dihydrate. How can I improve phase purity?
A3: The formation of multiple calcium phosphate phases is a common challenge due to the existence of several stable and metastable forms with similar chemistries.[1] The specific phase that crystallizes is highly dependent on the experimental conditions.
Potential Causes and Solutions:
-
Incorrect pH: The pH of the solution is a critical determinant of the stable calcium phosphate phase. For instance, at lower pH values, more acidic phases like dicalcium phosphate dihydrate (DCPD) may be favored, while at higher pH, hydroxyapatite (HAP) is more stable.[1]
-
Solution: Precise control of the solution pH is essential. Use a reliable pH meter and buffer system, or a pH-stat apparatus to maintain a constant pH throughout the experiment.[9]
-
-
Ca/P Molar Ratio: The initial ratio of calcium to phosphate ions in your solution can influence the resulting crystalline phase.[10]
-
Solution: Carefully control the stoichiometry of your reactants to favor the formation of calcium fluorophosphate dihydrate. Experiment with slight variations in the Ca/P ratio to optimize for phase purity.
-
-
Temperature Fluctuations: Temperature can affect the relative solubilities of different calcium phosphate phases.
-
Solution: Maintain a constant and uniform temperature during the crystallization process using a temperature-controlled water bath or incubator.
-
Frequently Asked Questions (FAQs)
Q: What is the role of fluoride in the crystallization of calcium fluorophosphate dihydrate?
A: Fluoride ions play a crucial role in the crystallization of apatite-like structures. They can substitute for hydroxyl groups in the apatite lattice, forming fluorapatite, which is thermodynamically more stable and less soluble than hydroxyapatite.[2] In the context of calcium fluorophosphate dihydrate, the fluoride is an integral part of the crystal lattice. The presence of fluoride ions in the crystallization medium is expected to increase the driving force for the formation of the fluoridated phase and can influence the kinetics of crystallization.[2][11]
Q: Can I use additives to control the crystallization process?
A: Yes, additives are powerful tools for controlling crystallization.[4] For example:
-
Inhibitors: Molecules like citrate or certain proteins can adsorb to crystal surfaces and inhibit growth.[12]
-
Promoters: In some cases, certain ions can promote the transformation of an amorphous precursor to a crystalline phase.[6]
-
Habit Modifiers: Additives can selectively adsorb to certain crystal faces, slowing their growth and thus modifying the overall crystal shape.
It is important to screen a range of additives and concentrations to find the desired effect for your specific system.
Q: What analytical techniques are essential for characterizing my crystals?
A: A combination of techniques is recommended for thorough characterization:
-
X-Ray Diffraction (XRD): To determine the crystalline phase and assess purity.
-
Scanning Electron Microscopy (SEM): To visualize crystal morphology, size, and size distribution.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups and confirm the presence of phosphate and fluoride in your crystals.
-
Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): For accurate determination of the Ca/P ratio.
Experimental Workflow & Troubleshooting Logic
Below is a generalized workflow for optimizing the crystallization of calcium fluorophosphate dihydrate, followed by a troubleshooting decision tree.
General Crystallization Protocol
-
Prepare Stock Solutions: Prepare separate, filtered stock solutions of a soluble calcium salt (e.g., CaCl₂) and a fluorophosphate source.
-
Reaction Setup: In a clean, temperature-controlled vessel, add your buffer solution and any other additives.
-
Reactant Addition: Slowly add the calcium and fluorophosphate solutions to the reaction vessel with constant stirring. A syringe pump is recommended for precise control of the addition rate.
-
pH Control: Monitor the pH continuously and adjust as necessary, or use a pH-stat system.
-
Aging/Incubation: Allow the solution to age for a predetermined time at a constant temperature to allow for crystal nucleation and growth.
-
Isolation and Washing: Separate the crystals from the mother liquor by filtration or centrifugation. Wash the crystals with deionized water and then with a suitable solvent (e.g., ethanol) to remove residual soluble impurities.
-
Drying: Dry the crystals under controlled conditions (e.g., in a desiccator or a low-temperature oven).
-
Characterization: Analyze the dried crystals using the techniques mentioned above.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common crystallization issues.
References
- Time-Dependent Effect of Additives on Crystallization of Amorphous Calcium Phosphate: Faster Nucleation after Dilution. ACS Publications.
- Calcium Orthophosphates: Crystallization and Dissolution. PubMed Central - NIH.
- Influence of Additives on Crystallization of Calcium Phosphates from Prototypes of Blood Plasma. Peertechz Publications.
- Phosphate additive modification of C–S–H and C–A–S–H crystallization pathways. Royal Society of Chemistry.
- Effect of fluorides (KF and NaF) on the growth of dicalcium phosphate dihydrate (DCPD) crystal. ResearchGate.
- Fluorapatite Glass-Ceramics in Dentistry: Synthesis, Properties, Forming Technology, Applications, Challenges, and Future Perspectives. MDPI.
- Use of additives for inhibition and promotion of crystallization. Technobis.
- Preparation and Properties of Calcium Monofluorophosphate Dihydrate. Journal of the American Chemical Society.
- Calcium Fluorophosphate Dihydrate. AMERICAN ELEMENTS.
- CALCIUM FLUOROPHOSPHATE CAS#: 37809-19-1. ChemicalBook.
- The effect of fluoride on apatite structure and growth. PubMed.
- Thermal crystallization of amorphous calcium phosphate combined with citrate and fluoride doping: a novel route to produce. CNR-IRIS.
- Estimation of optimal conditions for crystallization of calcium fluoride for treatment of high-concentration fluorine-containing industrial wastewater. ResearchGate.
- Solution Ca/P ratio affects calcium phosphate crystal phase. ResearchGate.
- Nucleation and Early Stage Crystallization of Fluorapatite in Apatite-Mullite Glass-Ceramics. ResearchGate.
- Molecular mechanisms of crystallization impacting calcium phosphate cements. PubMed Central.
- CAS 37809-19-1 Calcium fluorophosphate. Alfa Chemistry.
- The growth of calcium phosphates on hydroxyapatite crystals. The effect of fluoride and phosphonate. PubMed.
- Calcium fluorophosphate dihydrate. PubChem.
- Growth and characterization of calcium pyrophosphate dihydrate grown in silica gel. Indian Academy of Sciences.
- Solubility of Calcium Phosphates. University of Massachusetts Amherst.
- Calcium phosphate compounds and their solubility product constants at 25°C. ResearchGate.
- 37809-19-1, CALCIUM FLUOROPHOSPHATE Formula. ECHEMI.
- Effect of fluoride on crystal growth of calcium apatites in the presence of a salivary inhibitor. PubMed.
- The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. ResearchGate.
- Fluorapatite. Wikipedia.
- Morphology phase diagrams for DCPD crystallization under various... ResearchGate.
- Optimization of Calcium Fluoride Crystallization Process for Treatment of High-Concentration Fluoride-Containing Semiconductor Industry Wastewater. NIH.
- Calcium fluorophosphate dihydrate,(CAS# 37809-19-1). Sinfoo Biotech.
- Optimization of Calcium Fluoride Crystallization Process for Treatment of High-Concentration Fluoride-Containing Semiconductor Industry Wastewater. MDPI.
- Localized Crystallization of Calcium Phosphates by Light‐Induced Processes. Universidad de Granada.
- Exploring crystal growth dynamics of calcium carbonate and phosphate in silica gels. UCM.
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- 3. The growth of calcium phosphates on hydroxyapatite crystals. The effect of fluoride and phosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Stability of Calcium Fluorophosphate Dihydrate in Aqueous Solutions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with calcium fluorophosphate dihydrate (CaPO₃F·2H₂O). This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the stability challenges of this compound in aqueous environments. Our goal is to equip you with the expertise to anticipate, identify, and resolve common issues encountered during your experiments, ensuring the integrity and reproducibility of your results.
Introduction to the Challenges
Calcium fluorophosphate dihydrate is a sparingly soluble salt, and its behavior in aqueous solutions can be complex and often unpredictable.[1] Instability can manifest as precipitation, hydrolysis, or conversion to other less soluble calcium phosphate phases, compromising the intended concentration and therapeutic efficacy of your formulation. This guide is structured to provide a logical workflow, from understanding the fundamental chemistry to implementing practical troubleshooting steps.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of calcium fluorophosphate dihydrate in aqueous solutions.
Q1: Why is my calcium fluorophosphate dihydrate solution turning cloudy or forming a precipitate?
A1: Cloudiness or precipitation is the most common visual indicator of instability. This can be attributed to several factors:
-
Exceeding Solubility Limit: Calcium fluorophosphate dihydrate has limited aqueous solubility.[2] Attempting to prepare a solution above its saturation point will result in the precipitation of the excess salt.
-
Hydrolysis and Conversion: In an aqueous environment, the monofluorophosphate anion (PO₃F²⁻) can undergo hydrolysis to form fluoride (F⁻) and orthophosphate (HPO₄²⁻/PO₄³⁻) ions.[3][4] These released ions can then react with calcium ions (Ca²⁺) to form less soluble and more thermodynamically stable phases, such as fluorapatite (Ca₅(PO₄)₃F) or even calcium fluoride (CaF₂), especially under acidic conditions.[5]
-
pH Shifts: The solubility of most calcium phosphates is highly pH-dependent, with solubility generally decreasing as the pH increases (becomes more alkaline).[6] Uncontrolled pH shifts in your solution can trigger precipitation.
-
Temperature Fluctuations: Temperature can influence the solubility of calcium salts. For some calcium phosphates, solubility decreases with increasing temperature.[7]
Q2: What are the initial signs of degradation I should look for?
A2: Early detection is key to troubleshooting. Besides overt precipitation, be observant of:
-
Subtle Haze or Opalescence: Before visible particles form, a faint cloudiness may appear, indicating the nucleation of a secondary phase.
-
Changes in pH: Hydrolysis of the monofluorophosphate ion can alter the pH of the solution. Monitoring the pH over time can be an early indicator of degradation.
-
Formation of a thin film: A film may develop on the surface of the solution or at the container interface.
A standard operating procedure for visual inspection is a valuable quality control tool.[8][9][10][11][12]
Troubleshooting Guide: From Observation to Resolution
This section provides a systematic approach to diagnosing and resolving stability issues with your calcium fluorophosphate dihydrate solutions.
Issue 1: Immediate Precipitation Upon Dissolution
Possible Causes & Explanations:
-
Supersaturation: The most straightforward cause is attempting to dissolve the compound beyond its intrinsic solubility in the chosen solvent system.
-
Inappropriate Solvent pH: If the initial pH of your aqueous solution is neutral to alkaline, the solubility of calcium fluorophosphate dihydrate will be significantly lower.[6]
-
Common Ion Effect: The presence of additional calcium or phosphate ions from other components in your formulation will suppress the dissolution of calcium fluorophosphate dihydrate.[13]
Troubleshooting Workflow:
Caption: Troubleshooting immediate precipitation.
Issue 2: Delayed Precipitation or Cloudiness Over Time
Possible Causes & Explanations:
-
Hydrolysis: The monofluorophosphate ion is susceptible to slow hydrolysis, releasing fluoride and orthophosphate ions.[4][14] This gradual increase in orthophosphate concentration can lead to the precipitation of less soluble calcium phosphate phases.
-
pH Drift: Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions, while interactions with container materials can also alter pH over time, impacting stability.
-
Temperature Changes During Storage: Fluctuations in storage temperature can affect solubility and accelerate degradation kinetics.[7]
Troubleshooting Workflow:
Caption: Troubleshooting delayed precipitation.
Experimental Protocols for Stability Assessment
To ensure the trustworthiness of your stability data, self-validating protocols are essential. Here are methodologies for key experiments.
Protocol 1: Visual Inspection of Aqueous Solutions
Objective: To establish a standardized method for the visual detection of particulate matter.
Materials:
-
Calibrated light inspection station with black and white backgrounds.
-
Appropriate laboratory glassware (e.g., clear glass vials).
Procedure:
-
Gently swirl the container to ensure homogeneity, avoiding the introduction of air bubbles.
-
Against the white background, inspect for dark or colored particles.
-
Against the black background, inspect for white or light-colored particles.
-
Hold the container by its top and bottom and gently invert it to observe any particles that may settle.
-
Record observations, including the type, size, and quantity of any particles.[9][10]
Protocol 2: Quantitative Analysis of Soluble Components by Ion Chromatography (IC)
Objective: To quantify the concentration of monofluorophosphate, fluoride, and orthophosphate in solution over time.
Materials:
-
Ion chromatograph with a conductivity detector.
-
Anion-exchange column suitable for separating the target ions.
-
Eluent (e.g., sodium carbonate/sodium bicarbonate buffer).
-
Certified reference standards for monofluorophosphate, fluoride, and orthophosphate.
Step-by-Step Methodology:
-
Sample Preparation: At specified time points, withdraw an aliquot of the test solution. Filter through a 0.22 µm syringe filter to remove any precipitate.
-
Calibration: Prepare a series of calibration standards for each analyte.
-
Analysis: Inject the prepared sample and standards into the IC system.
-
Data Processing: Integrate the peak areas for each analyte and construct a calibration curve to determine the concentration in the sample. A decrease in monofluorophosphate concentration accompanied by an increase in fluoride and/or orthophosphate is indicative of hydrolysis.[15][16][17]
Protocol 3: Characterization of Precipitates by X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases present in any precipitate.
Materials:
-
X-ray diffractometer.
-
Sample holder.
-
Centrifuge.
-
Deionized water.
-
Drying oven or freeze-dryer.
Step-by-Step Methodology:
-
Isolate the Precipitate: Centrifuge the unstable solution to pellet the solid material.
-
Wash the Precipitate: Carefully decant the supernatant and wash the pellet with deionized water to remove any soluble components. Repeat this step.
-
Dry the Precipitate: Dry the washed precipitate in an oven at a low temperature (e.g., 40 °C) or by freeze-drying.
-
XRD Analysis: Gently grind the dried precipitate into a fine powder and mount it on the sample holder. Collect the diffraction pattern over a suitable 2θ range.
-
Phase Identification: Compare the experimental diffraction pattern with reference patterns from a crystallographic database (e.g., ICDD) to identify the crystalline phases (e.g., calcium fluorophosphate dihydrate, fluorapatite, calcium fluoride).[6][18][19][20]
Advanced Insights and Preventative Strategies
Leveraging pH for Enhanced Stability:
As a salt of a weak acid, the solubility of calcium fluorophosphate dihydrate generally increases in more acidic conditions.[6] Preparing stock solutions in a slightly acidic buffer (e.g., pH 5.0-6.5) can significantly enhance stability by keeping the compound in its more soluble form and reducing the driving force for conversion to less soluble apatitic phases.
The Role of Chelating Agents and Stabilizers:
In complex formulations, the use of chelating agents or stabilizers can be a powerful strategy.
-
Citrate: Citric acid and its conjugate base, citrate, can form soluble complexes with calcium ions, effectively increasing the total amount of calcium that can be maintained in solution.[21][22][23][24]
-
Pyrophosphates: Low concentrations of pyrophosphates have been shown to inhibit the crystal growth of calcium phosphate phases, thereby preventing precipitation.[8]
Data Summary Table:
| Parameter | Observation | Implication for Stability | Recommended Action |
| pH | Decreasing pH generally increases solubility.[6] | Higher pH promotes precipitation. | Maintain a slightly acidic to neutral pH (5.0-7.0) using a buffer. |
| Temperature | Increased temperature can decrease solubility for some calcium salts.[7] | Storage at elevated temperatures may induce precipitation. | Store solutions at controlled room temperature or refrigerated, and conduct temperature stress studies. |
| Other Ions | Presence of excess Ca²⁺ or PO₄³⁻.[13] | Common ion effect reduces solubility. | Avoid other sources of calcium and phosphate in the formulation. |
| Hydrolysis | Monofluorophosphate can hydrolyze to F⁻ and PO₄³⁻.[4] | Leads to the formation of less soluble apatite or CaF₂.[5] | Use of stabilizers like pyrophosphates; monitor ion concentrations by IC. |
Conclusion
The stability of calcium fluorophosphate dihydrate in aqueous solutions is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying chemical principles of solubility, hydrolysis, and phase transformation, and by employing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can effectively manage and mitigate stability issues. A proactive approach to formulation development, including careful control of pH and consideration of stabilizing excipients, will ultimately lead to more robust and reliable experimental outcomes.
References
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- Standard Operating Procedure For Visual Inspection Of Filled Vials And Ampoules. (2023). Pharmadocx Consultants.
- Martin, R. I., & Brown, P. W. (1998). Hydrolysis of CaHPO4 in sodium fluoride solutions at 37.4 degrees C. Caries Research, 32(5), 365–377.
- Duff, E. J. (1982). Acid Hydrolysis of Aqueous Sodium Monofluorophosphate Solutions. Caries Research, 16(5), 361–366.
- Vintiner, G. M., & Pearce, E. I. (1990). Effect of monofluorophosphate on calcium phosphate formation in supersaturated solutions. Caries Research, 24(2), 101–106.
- Duff, E. J. (1973). The transformation brushite — fluorapatite (a model for the caries process). Caries Research, 7(1), 70-78.
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- Visual inspection of parenteral products. (n.d.). Slideshare.
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- FTIR spectra of the samples A-D. (n.d.).
- SOP-for-Visual-Inspection-of-Parenteral-Products. (n.d.). PHARMA DEVILS.
- calcium monofluorophosphate dihydr
- Process for the preparation of calcium salt suspensions. (2013).
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- Calcium Fluorophosphate Dihydr
- Establishing a Standard Operating Procedure for Visual Inspection of Parenterals. (n.d.).
- Evolution Study of Calcium Phosphate Precipitation in Hanging Drop Vapour Diffusion by In Situ Raman Microspectroscopy. (n.d.).
- Deng, P., et al. (2009). Direct Determination of Sodium Fluoride and Sodium Monofluorophosphate in Toothpaste by Quantitative 19F-NMR: A Green Analytical Method. Journal of Agricultural and Food Chemistry, 57(5), 1963-1967.
- Xu, J., Butler, I. S., & Gilson, D. F. R. (1999). FT-Raman and high-pressure infrared spectroscopic studies of dicalcium phosphate dihydrate (CaHPO42H2O) and anhydrous dicalcium phosphate (CaHPO4). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(14), 2801–2809.
- Al-Khafaji, R., et al. (2021). Effect of drying temperature of the dicalcium phosphate (DCP) on its X-ray diffraction patterns, spatial structure and solubility, retention of calcium and phosphorus, growth performance, tibia characteristics in broiler chickens fed diets supplemented with phytase. Poultry Science, 100(11), 101438.
- (A) ATR-FTIR spectra and (B) XRD patterns of calcium phosphates... (n.d.).
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- FT-Raman and high-pressure infrared spectroscopic studies of dicalcium phosphate dihydrate (CaHPO42H2O)
- Calcium salt compositions having improved solubility and method for preparing them. (2000).
- calcium monofluorophosphate, 7789-74-4. (n.d.). The Good Scents Company.
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- Solubility of Ionic Compounds. (n.d.).
- Strusińska, E., & Polak, S. (2021). Studies on the pH-Dependent Solubility of Various Grades of Calcium Phosphate-based Pharmaceutical Excipients. Journal of Pharmaceutical Sciences, 110(12), 3866–3873.
- Raman analysis of calcium phosphate powders obtained
- Kressel, G. (2010). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Food and Nutrition Sciences, 1(2), 53-58.
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- Effect of ionic strength (I) on the rate of crystallization of calcium... (n.d.).
- Singhal, P., et al. (2021). Qualitative and Quantitative Evaluation of the Effects of Different Chelating Agents on the Calcium Content of Root Canal Dentin Using Atomic Absorption Spectrophotometer: An In Vitro Study. Journal of Contemporary Dental Practice, 22(5), 534–539.
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- a FTIR spectrum of the biodegradation of chlorpyrifos and its metabolite at standard condition. (n.d.).
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factors affecting the crystal growth and morphology of calcium fluorophosphate dihydrate
Technical Support Center: Crystallization of Calcium Fluorophosphate Dihydrate
Welcome to the technical support center for the crystallization of calcium fluorophosphate dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical insights needed to control the crystal growth and morphology of calcium fluorophosphate dihydrate in your experiments.
A Note on Nomenclature: Calcium fluorophosphate dihydrate is a specific formulation. Much of the foundational research in this area has been conducted on closely related calcium phosphate phases, such as dicalcium phosphate dihydrate (DCPD, brushite) and fluorapatite. The principles governing their crystallization are highly relevant and will be referenced throughout this guide to explain the effects of key parameters.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the crystallization of calcium fluorophosphate dihydrate.
Q1: What are the primary factors influencing the crystal growth and morphology of calcium fluorophosphate dihydrate?
The crystal growth and morphology are sensitive to a variety of experimental parameters. The most critical factors to control are:
-
pH of the solution: The pH dictates the supersaturation of the solution and the stability of different calcium phosphate phases.[1][2]
-
Temperature: Temperature affects solubility, nucleation, and growth kinetics.[3][4]
-
Reactant Concentrations (Ca, PO₄, F): The concentrations of calcium, phosphate, and fluoride ions, and their molar ratios, are fundamental to the crystallization process.[5]
-
Presence of Additives or Impurities: Even small amounts of other ions or molecules can significantly alter crystal habit.[6][7][8]
-
Synthesis Method: The chosen method of crystallization (e.g., precipitation, gel diffusion) will impact the resulting crystals.[9][10][11]
Q2: How does pH affect the crystal phase and morphology?
pH is a dominant factor in calcium phosphate crystallization. Generally, more acidic conditions (pH below ~6.5) favor the formation of dicalcium phosphate dihydrate (DCPD), while neutral to basic conditions promote the formation of hydroxyapatite.[1] The introduction of fluoride can lead to the formation of fluorapatite, which is thermodynamically stable over a wide pH range. Variations in pH alter the protonation state of phosphate ions in the solution, which in turn affects the growth of different crystal faces and the overall morphology.
Q3: What is the expected impact of fluoride ions on the crystallization process?
Fluoride ions have a significant impact on the crystallization of calcium phosphates. They can:
-
Promote the formation of apatitic structures: Fluoride can accelerate the transformation of precursor phases like DCPD into more stable apatite-like crystals.[12][13]
-
Alter crystal morphology: The presence of fluoride can change the shape of the crystals, for example, from plate-like to more needle-like structures.[13]
-
Inhibit or modify growth rates: Fluoride ions can interact with the crystal surfaces, potentially inhibiting or altering the growth kinetics.[14]
Q4: Can organic molecules be used to control crystal morphology?
Yes, organic molecules and other additives are frequently used to modify crystal habit.[15] Molecules like amino acids, citrate, and various polymers can selectively adsorb to specific crystal faces, inhibiting their growth and leading to changes in the overall crystal shape.[7][8] The effectiveness of an additive depends on its molecular structure, charge, and its ability to interact with the ions on the crystal surface.[7]
Part 2: Troubleshooting Guides
This section provides detailed guidance for specific issues you may encounter during your experiments.
Guide 1: Issue - My crystals are too small, aggregated, or have a wide size distribution.
Potential Causes and Solutions:
-
Cause 1: High Supersaturation Leading to Rapid Nucleation. If the initial concentrations of your reactants are too high, it can lead to a burst of nucleation, resulting in many small crystals that may aggregate.
-
Troubleshooting Protocol:
-
Reduce Reactant Concentrations: Systematically decrease the initial concentrations of your calcium, phosphate, and fluoride stock solutions.
-
Slow Addition of Reactants: Instead of mixing the reactants all at once, use a syringe pump to add one reactant solution to the other over a prolonged period. This maintains a lower level of supersaturation.
-
Control pH: Ensure the pH of the reaction solution is stable, as fluctuations can cause uncontrolled precipitation.
-
-
-
Cause 2: Insufficient or Excessive Agitation. The stirring rate affects the homogeneity of the solution.
-
Troubleshooting Protocol:
-
Optimize Stirring Speed: Experiment with different stirring speeds. Too slow may lead to localized high supersaturation and aggregation, while too fast can introduce excessive shear forces, leading to smaller crystals or secondary nucleation.
-
Use a Baffled Reaction Vessel: This can improve mixing efficiency at lower stirring speeds.
-
-
-
Cause 3: Presence of Impurities. Unwanted ions can act as nucleation sites or inhibit growth.
-
Troubleshooting Protocol:
-
Use High-Purity Reagents: Ensure all your chemicals and solvents are of high purity.
-
Clean Glassware Thoroughly: Use a rigorous cleaning protocol for all reaction vessels.
-
-
Guide 2: Issue - I'm observing an unexpected crystal phase.
Potential Causes and Solutions:
-
Cause 1: Incorrect pH. The pH of your solution is likely outside the stability range for calcium fluorophosphate dihydrate.
-
Troubleshooting Protocol:
-
Verify and Calibrate pH Meter: Ensure your pH measurements are accurate.
-
Use a pH-stat or Buffered System: To maintain a constant pH throughout the experiment, use an autotitrator (pH-stat) or a suitable buffer system.[16]
-
Systematically Vary pH: Conduct a series of experiments at different pH values to identify the optimal range for your desired phase. A solubility isotherm diagram for calcium phosphate phases can be a useful reference.[1]
-
-
-
Cause 2: Inappropriate Temperature. The reaction temperature may be favoring a different, more stable phase.
-
Troubleshooting Protocol:
-
Conduct Experiments at Different Temperatures: Systematically vary the reaction temperature to determine its effect on the crystal phase. Higher temperatures can sometimes promote the transformation of metastable phases.[3]
-
Ensure Uniform Temperature Control: Use a water bath or a jacketed reaction vessel to maintain a constant and uniform temperature.
-
-
-
Cause 3: Incorrect Reactant Ratios. The molar ratio of calcium to phosphate (Ca/P) is a critical parameter.
-
Troubleshooting Protocol:
-
Vary the Ca/P Ratio: Experiment with different initial Ca/P ratios in your reactant solutions. It has been shown that the Ca/P ratio can influence the resulting calcium phosphate phase.[5]
-
-
Logical Flow for Troubleshooting Phase Inconsistency
Caption: Troubleshooting flowchart for unexpected crystal phases.
Part 3: Data and Protocols
Table 1: Influence of Key Parameters on Crystal Characteristics
| Parameter | Effect on Crystal Size | Effect on Morphology | Key Considerations |
| pH | Can influence size indirectly through phase stability. | High impact. Different faces grow at different rates depending on pH.[1] | Critical for phase selection.[1] |
| Temperature | Higher temperatures can lead to larger crystals due to increased solubility and slower nucleation. | Can induce phase transformations that alter morphology.[3] | Affects kinetics and phase stability.[3] |
| Supersaturation | Higher supersaturation generally leads to smaller crystals due to rapid nucleation. | Can affect the development of well-defined facets. | Control via reactant concentration and addition rate. |
| Additives (e.g., citrate, amino acids) | Can inhibit growth, leading to smaller crystals.[7] | Can specifically block growth on certain faces, leading to dramatic changes in habit (e.g., from plates to needles).[7][8] | The choice of additive and its concentration are crucial.[7] |
| Fluoride Concentration | Can reduce crystal size.[12] | Can promote the formation of needle-like apatitic crystals over plate-like DCPD.[13] | A key determinant in forming a fluoridated phase. |
Experimental Protocol: Controlled Precipitation of Calcium Fluorophosphate Dihydrate
This protocol provides a starting point for the controlled synthesis. It is recommended to systematically vary the parameters mentioned to achieve the desired crystal morphology.
Materials:
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium fluoride (NaF)
-
Hydrochloric acid (HCl) and Potassium hydroxide (KOH) for pH adjustment
-
High-purity deionized water
-
Jacketed reaction vessel with a magnetic stirrer and pH probe
Procedure:
-
Prepare Stock Solutions:
-
Solution A: Prepare a solution of CaCl₂.
-
Solution B: Prepare a solution of KH₂PO₄ and NaF. The molar ratio of Ca, P, and F should be carefully calculated based on the desired stoichiometry.
-
-
Setup the Reaction:
-
Place Solution A in the jacketed reaction vessel and bring it to the desired temperature (e.g., 37 °C).
-
Begin stirring at a constant rate (e.g., 200 rpm).
-
Calibrate and insert the pH probe. Adjust the initial pH of Solution A to the target value using HCl or KOH.
-
-
Initiate Crystallization:
-
Using a syringe pump, add Solution B to Solution A at a slow, constant rate (e.g., 1 mL/min).
-
Monitor the pH throughout the addition. If not using a pH-stat, manually add small amounts of KOH or HCl to maintain a constant pH.
-
-
Age the Crystals:
-
Once the addition is complete, allow the suspension to stir at the set temperature for a defined aging period (e.g., 24 hours). This allows the crystals to grow and ripen.
-
-
Harvest and Characterize:
-
Filter the suspension to collect the crystals.
-
Wash the crystals with deionized water and then with ethanol to remove any residual soluble ions.
-
Dry the crystals at a low temperature (e.g., 40 °C).
-
Characterize the crystals using techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for phase identification, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups.
-
Relationship Between Synthesis Parameters and Crystal Growth Stages
Caption: Influence of parameters on crystallization stages.
References
- Effect of fluorides (KF and NaF) on the growth of dicalcium phosphate dihydrate (DCPD) crystal. (2025). ResearchGate.
-
The growth of calcium phosphates on hydroxyapatite crystals. The effect of fluoride and phosphonate. (n.d.). PubMed. Retrieved from [Link]
- Part 4: Influence of polymeric additives on calcium fluoride crystal growth and crystal morphology. (2025). ResearchGate.
-
Growth and characterization of calcium pyrophosphate dihydrate grown in silica gel. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
- Factors Influencing Additive Interactions with Calcium Hydrogenphosphate Dihydrate Crystals. (2025). ResearchGate.
-
Calcium fluorophosphate dihydrate. (n.d.). PubChem. Retrieved from [Link]
-
Control of Calcium Phosphate Crystal Nucleation, Growth and Morphology by Polyelectrolytes. (2004). The Hebrew University of Jerusalem. Retrieved from [Link]
-
Effect of Fluoride on the Morphology of Calcium Phosphate Crystals Grown on Acid-Etched Human Enamel. (2009). PMC - NIH. Retrieved from [Link]
-
Optimization of Calcium Fluoride Crystallization Process for Treatment of High-Concentration Fluoride-Containing Semiconductor Industry Wastewater. (n.d.). NIH. Retrieved from [Link]
-
Calcium Orthophosphates: Crystallization and Dissolution. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Calcium Fluorophosphate Dihydrate. (n.d.). AMERICAN ELEMENTS®. Retrieved from [Link]
-
The Influence of Residuals Combining Temperature and Reaction Time on Calcium Phosphate Transformation in a Precipitation Process. (2022). MDPI. Retrieved from [Link]
-
Synthesis of spherical calcium phosphate particles for dental and orthopedic applications. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Modification of crystal habit and its role in dosage form performance. (2001). PubMed. Retrieved from [Link]
-
Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. (2021). NIH. Retrieved from [Link]
-
Crystal modification of calcium sulfate dihydrate in the presence of some surface-active agents. (n.d.). PubMed. Retrieved from [Link]
-
Kinetics of dissolution and growth of calcium fluoride and effects of phosphate. (n.d.). PubMed. Retrieved from [Link]
-
Precipitation Methods Using Calcium-Containing Ores for Fluoride Removal in Wastewater. (n.d.). MDPI. Retrieved from [Link]
- Crystallization kinetics of fluorophosphate glasses: Part I Effect of composition and heating rate. (2025). ResearchGate.
- Growth and characterization of calcium hydrogen phosphate dihydrate crystals from single diffusion gel technique. (2025). ResearchGate.
- Solution Ca/P ratio affects calcium phosphate crystal phase. (2025). ResearchGate.
- Process for the preparation of calcium hydrogen phosphate dihydrate. (n.d.). Google Patents.
-
The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. (n.d.). PubMed. Retrieved from [Link]
- Process for producing calcium hydrogen phosphate dihydrate and fluorine insolubilizer. (n.d.). Google Patents.
-
Calcium orthophosphates. (n.d.). ScienceOpen. Retrieved from [Link]
-
The multiple roles of additives in CaCO3 crystallization : a quantitative case study. (n.d.). e-periodica.ch. Retrieved from [Link]
-
Calcium Fluoride Precipitation and Deposition From 12 mmol/L Fluoride Solutions With Different Calcium Addition Rates. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Morphology Control of Hydroxyapatite Crystal and its Aggregates. (n.d.). Nova Science Publishers. Retrieved from [Link]
-
Effects of Temperature on the Physicochemical Properties of Bioinspired, Synthetic, and Biogenic Hydroxyapatites Calcinated under the Same Thermal Conditions. (2023). PMC - NIH. Retrieved from [Link]
-
Anhydrous Dibasic Calcium Phosphate. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
Sources
- 1. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Temperature on the Physicochemical Properties of Bioinspired, Synthetic, and Biogenic Hydroxyapatites Calcinated under the Same Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. Synthesis of spherical calcium phosphate particles for dental and orthopedic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Calcium Phosphate Precipitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Fluoride on the Morphology of Calcium Phosphate Crystals Grown on Acid-Etched Human Enamel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The growth of calcium phosphates on hydroxyapatite crystals. The effect of fluoride and phosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield and Purity of Calcium Fluorophosphate Dihydrate
Welcome to the Technical Support Center for the synthesis and purification of Calcium Fluorophosphate Dihydrate (CaFPO₃·2H₂O). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to increase the yield and purity of your product through a deeper understanding of the underlying chemical principles.
Introduction
Calcium fluorophosphate dihydrate is a compound of interest in various fields, including dental applications and as a precursor for other materials.[1] Its synthesis via aqueous precipitation requires careful control of several parameters to ensure high yield and purity. This guide provides a comprehensive overview of the synthesis process, potential pitfalls, and strategies for optimization.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the synthesis of calcium fluorophosphate dihydrate.
Q1: What is the most common method for synthesizing calcium fluorophosphate dihydrate?
A1: The most common method is aqueous precipitation, where soluble sources of calcium, fluoride, and phosphate ions are reacted under controlled conditions to precipitate the desired product.[2] A typical reaction involves combining a solution of a calcium salt (e.g., calcium chloride) with a solution containing fluoride and phosphate ions (e.g., from sodium fluoride and a phosphate salt).
Q2: My yield of calcium fluorophosphate dihydrate is consistently low. What are the likely causes?
A2: Low yield can be attributed to several factors:
-
Suboptimal pH: The pH of the reaction mixture is critical for the precipitation of calcium fluorophosphates. If the pH is too acidic, the product may remain soluble. Conversely, a pH that is too high can lead to the precipitation of unwanted calcium hydroxide or other calcium phosphate phases.[3]
-
Incorrect Stoichiometry: An improper molar ratio of calcium, fluoride, and phosphate ions in the reaction mixture can limit the amount of product formed.[4]
-
Incomplete Precipitation: Insufficient reaction time or inadequate mixing can lead to incomplete precipitation of the product.
Q3: I am observing a significant amount of a white, gelatinous precipitate along with my crystalline product. What is it and how can I avoid it?
A3: A gelatinous precipitate often indicates the formation of amorphous calcium phosphate. This can occur due to a rapid increase in pH, leading to localized high supersaturation.[3] To avoid this, it is recommended to add the base solution (e.g., ammonium hydroxide) dropwise with vigorous stirring to ensure a gradual and uniform increase in pH.
Q4: How can I confirm the purity of my calcium fluorophosphate dihydrate sample?
A4: A combination of analytical techniques is recommended for purity assessment:
-
X-ray Diffraction (XRD): To confirm the crystalline phase of your product and identify any crystalline impurities.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the phosphate and fluorophosphate groups.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For elemental analysis to determine the precise ratio of calcium, phosphorus, and fluorine.[6]
-
Ion Chromatography: Can be used to quantify phosphate and fluoride ions.[7]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and detailed steps to resolve them.
Issue 1: Low Product Yield
Symptoms:
-
The final weight of the dried product is significantly lower than the theoretical yield.
-
The supernatant after filtration is not clear, indicating the presence of unprecipitated material.
Root Cause Analysis and Solutions:
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Suboptimal pH | The solubility of calcium fluorophosphate is highly dependent on pH. In acidic conditions, the phosphate and fluoride ions can be protonated, increasing the solubility of the calcium salt. | 1. Monitor pH: Continuously monitor the pH of the reaction mixture using a calibrated pH meter. 2. Adjust pH: Maintain the pH in the neutral to slightly alkaline range (typically pH 7-9) for optimal precipitation.[3] 3. Slow Base Addition: Add a dilute base solution (e.g., 0.1 M NaOH or NH₄OH) dropwise while stirring vigorously to avoid local pH spikes. |
| Incorrect Reactant Ratios | The stoichiometry of the reaction dictates the theoretical yield. An excess or deficiency of one of the reactants (Ca²⁺, F⁻, PO₄³⁻) will limit the amount of product formed. | 1. Verify Calculations: Double-check the molar calculations for all your starting materials. 2. Use Precise Measurements: Employ calibrated analytical balances and volumetric glassware for accurate measurements. 3. Consider a Slight Excess of Precipitating Agents: A small excess (e.g., 5-10%) of the fluoride and phosphate solutions can sometimes drive the reaction to completion. |
| Inadequate Reaction Time or Mixing | Precipitation is a time-dependent process that requires sufficient time for nucleation and crystal growth. Inadequate mixing can lead to concentration gradients and incomplete reaction. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours) with continuous stirring. 2. Optimize Stirring: Use a magnetic stirrer set to a speed that ensures a vortex is formed, indicating good mixing without splashing.[2] |
Issue 2: Product Contamination with Other Calcium Salts
Symptoms:
-
XRD analysis shows peaks corresponding to calcium fluoride (CaF₂), dicalcium phosphate dihydrate (CaHPO₄·2H₂O), or hydroxyapatite.
-
FTIR spectrum shows unexpected peaks.
-
Elemental analysis reveals an incorrect Ca:P:F ratio.
Root Cause Analysis and Solutions:
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Localized High pH | A rapid increase in pH can favor the formation of hydroxyapatite over calcium fluorophosphate. | 1. Controlled Base Addition: As mentioned previously, add the base solution slowly and with efficient stirring. |
| Incorrect pH for the System | Different calcium phosphate phases are stable at different pH ranges. For example, dicalcium phosphate dihydrate (brushite) tends to form at a lower pH (around 5-6), while hydroxyapatite is favored at higher pH values.[8] | 1. Precise pH Control: Maintain the pH within the optimal range for calcium fluorophosphate dihydrate formation throughout the reaction. |
| High Fluoride Concentration at Low pH | A high concentration of fluoride ions in an acidic solution can lead to the preferential precipitation of calcium fluoride.[3] | 1. Staged Addition of Fluoride: Consider adding the fluoride source solution slowly and simultaneously with the phosphate solution to maintain a balanced concentration of all ions. |
| Presence of Carbonate Impurities | Carbonate ions from dissolved CO₂ in the reaction medium can co-precipitate as calcium carbonate. | 1. Use Degassed Water: Prepare all solutions with deionized water that has been boiled and cooled to remove dissolved CO₂. 2. Acid Washing: Wash the final product with a dilute acid (e.g., 0.1 M acetic acid) to dissolve any calcium carbonate impurities, followed by washing with deionized water until the washings are neutral.[9] |
Experimental Protocols
Protocol 1: Synthesis of Calcium Fluorophosphate Dihydrate
This protocol provides a general procedure for the synthesis of calcium fluorophosphate dihydrate via aqueous precipitation.
Materials:
-
Calcium Chloride Dihydrate (CaCl₂·2H₂O)
-
Sodium Fluoride (NaF)
-
Dipotassium Hydrogen Phosphate (K₂HPO₄)
-
Ammonium Hydroxide (NH₄OH) solution (1 M)
-
Deionized water (degassed)
Procedure:
-
Prepare Reactant Solutions:
-
Solution A: Dissolve a calculated amount of CaCl₂·2H₂O in deionized water to achieve the desired molarity (e.g., 0.5 M).
-
Solution B: Dissolve stoichiometric amounts of NaF and K₂HPO₄ in deionized water.
-
-
Reaction Setup:
-
Place Solution A in a beaker with a magnetic stir bar.
-
Begin stirring Solution A at a moderate speed.
-
-
Precipitation:
-
Slowly add Solution B to Solution A dropwise using a burette or a dropping funnel.
-
Simultaneously, monitor the pH of the reaction mixture and maintain it at a constant value (e.g., pH 8) by adding 1 M NH₄OH solution dropwise.
-
-
Aging:
-
After the addition is complete, continue stirring the mixture for at least 2 hours to allow for crystal growth and aging.[10]
-
-
Isolation and Washing:
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any soluble byproducts.
-
Perform a final wash with ethanol to aid in drying.[11]
-
-
Drying:
-
Dry the product in an oven at a low temperature (e.g., 40-50 °C) to avoid dehydration of the dihydrate form.
-
Protocol 2: Purification by Acid Washing
This protocol is for removing acid-soluble impurities like calcium carbonate.
-
Slurry Preparation: Suspend the crude calcium fluorophosphate dihydrate in deionized water.
-
Acidification: While stirring, slowly add dilute acetic acid (0.1 M) until the pH reaches approximately 5. This will dissolve the carbonate impurities without significantly affecting the desired product.
-
Filtration and Washing: Filter the purified product and wash it thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the purified product as described in the synthesis protocol.
Visualization of Key Processes
Workflow for Optimizing Yield and Purity
Caption: A workflow diagram illustrating the key stages for synthesizing and purifying calcium fluorophosphate dihydrate.
Relationship between pH and Potential Products
Sources
- 1. americanelements.com [americanelements.com]
- 2. Precipitation Methods Using Calcium-Containing Ores for Fluoride Removal in Wastewater [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimization of Calcium Fluoride Crystallization Process for Treatment of High-Concentration Fluoride-Containing Semiconductor Industry Wastewater [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CN109775743B - Method for extracting pure calcium fluoride from calcium fluoride sludge - Google Patents [patents.google.com]
- 10. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
preventing agglomeration and particle size control of calcium fluorophosphate dihydrate
Welcome to the Technical Support Center for the synthesis of calcium fluorophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for preventing agglomeration and controlling particle size during the synthesis of calcium fluorophosphate, with a focus on wet chemical precipitation methods.
Introduction to Calcium Fluorophosphate Synthesis
Calcium fluorophosphate, particularly in its apatite form (fluorapatite - Ca₅(PO₄)₃F), is a material of significant interest in biomedical applications due to its similarity to the mineral component of bone and teeth.[1] The successful synthesis of calcium fluorophosphate with controlled particle size and minimal agglomeration is crucial for its performance in various applications. This guide will walk you through common challenges and provide solutions grounded in scientific principles. While the focus is on fluorapatite, the principles discussed are largely applicable to other hydrated forms of calcium fluorophosphate.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of calcium fluorophosphate.
Q1: What is the optimal pH for precipitating calcium fluorophosphate to avoid agglomeration?
A1: The optimal pH for fluorapatite synthesis is generally in the neutral to alkaline range, typically between 7 and 11.[2] Operating within this pH range promotes the formation of the desired apatite phase. However, at very high pH values (e.g., above 11), there is an increased risk of incorporating carbonate and hydroxyl ions, which can affect the purity of your product.[3] For minimizing agglomeration, maintaining a stable pH throughout the precipitation is more critical than the specific value itself. Fluctuations in pH can lead to uncontrolled nucleation and growth, resulting in agglomerated particles.
Q2: How does temperature affect the particle size of calcium fluorophosphate?
A2: Temperature plays a significant role in the crystallization process and, consequently, the particle size. Generally, increasing the reaction temperature can lead to an increase in the crystallinity and particle size of apatites.[4] However, the effect can be complex. In some cases, higher temperatures can also increase the rate of nucleation, which may lead to smaller initial particles. For nanostructured hydroxyapatite, a related material, particle sizes were observed to decrease in one crystallographic plane and increase in another as the temperature was raised from 125 to 160°C.[4] It is crucial to empirically determine the optimal temperature for your desired particle size in your specific experimental setup.
Q3: Can surfactants be used to control the particle size and morphology of calcium fluorophosphate?
A3: Yes, surfactants are commonly used to control the size and shape of nanoparticles during precipitation. Surfactants adsorb to the surface of the newly formed particles, preventing them from aggregating.[5][6] Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and anionic surfactants like sodium dodecyl sulfate (SDS) have been successfully used in the synthesis of hydroxyapatite to produce nanorods, nanofibers, and other morphologies.[6][7][8] The concentration and type of surfactant are critical parameters that need to be optimized for the desired outcome.[6]
Q4: I am observing a broad particle size distribution in my final product. What are the likely causes?
A4: A broad particle size distribution is often a result of inconsistent nucleation and growth rates during precipitation. The primary causes include:
-
Inhomogeneous mixing: Inadequate stirring can create localized areas of high supersaturation, leading to bursts of nucleation and the formation of particles of different sizes.
-
Fluctuations in reactant addition rate: A non-uniform rate of adding precursor solutions can cause variations in the supersaturation level.
-
Temperature gradients: Uneven heating of the reaction vessel can lead to different nucleation and growth rates in different parts of the reactor.
Q5: My XRD analysis shows the presence of calcium fluoride (CaF₂) as an impurity. How can I avoid this?
A5: The formation of calcium fluoride (CaF₂) is a common issue, particularly in acidic conditions and at high fluoride concentrations.[2] To prevent its formation, you should:
-
Maintain a neutral to alkaline pH: The stability of fluorapatite is favored over CaF₂ in this pH range.
-
Control the fluoride concentration: Avoid using a large excess of the fluoride precursor.
-
Slow addition of precursors: Adding the precursor solutions dropwise allows for the controlled formation of the desired fluorapatite phase without localized high concentrations of fluoride ions.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during calcium fluorophosphate synthesis.
Issue 1: Excessive Agglomeration of Particles
Symptoms:
-
Difficulty in dispersing the product in liquid.
-
Large, irregular particles observed under microscopy.
-
Broad peaks or indistinct features in particle size analysis.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| High Supersaturation | Rapid precipitation from a highly supersaturated solution leads to a high nucleation rate and the formation of many small primary particles that quickly agglomerate to reduce surface energy. | Decrease the concentration of precursor solutions. Slow down the rate of addition of the titrant solution.[9] |
| Inadequate Stirring | Poor mixing results in localized areas of high supersaturation and inhomogeneous particle growth, promoting agglomeration. | Use a calibrated magnetic stirrer or overhead stirrer to ensure vigorous and uniform mixing throughout the reaction. |
| Inappropriate pH | A pH outside the optimal range can lead to the formation of unstable intermediate phases that are prone to agglomeration. pH fluctuations can also cause uncontrolled precipitation. | Maintain a stable pH within the neutral to alkaline range (pH 7-11) using a reliable pH controller and dropwise addition of a base (e.g., ammonium hydroxide).[2] |
| Absence of a Dispersing Agent | Without a stabilizing agent, the primary nanoparticles will naturally aggregate to minimize their high surface energy. | Introduce a surfactant (e.g., CTAB, SDS) or a polymer (e.g., polyethylene glycol) to the reaction mixture to sterically or electrostatically stabilize the nanoparticles.[6][8] |
Issue 2: Poor Control Over Particle Size
Symptoms:
-
Inconsistent particle size between batches.
-
Particle size is significantly larger or smaller than desired.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect Reactant Concentration | The concentration of precursors directly influences the level of supersaturation, which in turn affects the nucleation and growth kinetics. Higher concentrations generally lead to smaller primary particles that may then agglomerate. | Systematically vary the concentrations of the calcium, phosphate, and fluoride precursors to find the optimal conditions for the desired particle size. |
| Uncontrolled Temperature | Temperature affects both the solubility of the product and the kinetics of nucleation and growth. | Use a temperature-controlled water bath or heating mantle to maintain a constant and uniform temperature throughout the synthesis.[4] |
| Aging Time and Conditions | The duration and conditions of the post-precipitation aging step can influence the final particle size and crystallinity through processes like Ostwald ripening. | Optimize the aging time and temperature. Longer aging times at elevated temperatures can lead to the growth of larger, more stable crystals at the expense of smaller ones. |
| Ineffective Surfactant | The chosen surfactant may not be effective at the working pH or temperature, or its concentration may be too low or too high. | Screen different types of surfactants (anionic, cationic, non-ionic) and vary their concentrations to find the most effective system for your desired particle size and morphology.[6] |
Experimental Protocols
Protocol 1: Wet Chemical Precipitation of Calcium Fluorophosphate Nanoparticles
This protocol provides a general procedure for the synthesis of calcium fluorophosphate nanoparticles with an emphasis on controlling particle size and minimizing agglomeration.
Materials:
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)
-
Ammonium Fluoride (NH₄F)
-
Ammonium Hydroxide (NH₄OH) for pH adjustment
-
Deionized Water
-
Surfactant (e.g., CTAB) (Optional)
Procedure:
-
Prepare Precursor Solutions:
-
Solution A: Dissolve a calculated amount of Calcium Nitrate Tetrahydrate in deionized water.
-
Solution B: Dissolve calculated amounts of Diammonium Hydrogen Phosphate and Ammonium Fluoride in deionized water. The molar ratio of Ca:P:F should be stoichiometric for fluorapatite (10:6:2).
-
If using a surfactant, add it to Solution A.
-
-
Reaction Setup:
-
Place Solution A in a reaction vessel equipped with a magnetic stirrer and a pH probe.
-
Heat the solution to the desired temperature (e.g., 40-80°C) under continuous stirring.
-
-
Precipitation:
-
Slowly add Solution B to Solution A dropwise using a burette or a syringe pump. A slow and constant addition rate is crucial.
-
Continuously monitor the pH of the reaction mixture. Maintain the desired pH (e.g., pH 9-10) by adding ammonium hydroxide solution as needed.
-
-
Aging:
-
After the complete addition of Solution B, continue stirring the suspension at the same temperature for a set period (e.g., 2-4 hours) to allow for the maturation of the precipitate.
-
-
Washing and Collection:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Perform a final wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the final product in an oven at a suitable temperature (e.g., 80-100°C) or by freeze-drying.
-
Visualization of Experimental Workflow and Troubleshooting
Diagram 1: Experimental Workflow for Controlled Precipitation
Caption: A generalized workflow for the wet chemical precipitation of calcium fluorophosphate.
Diagram 2: Troubleshooting Logic for Agglomeration
Caption: A decision tree for troubleshooting particle agglomeration issues.
Summary of Key Parameters and Their Effects
| Parameter | Effect on Particle Size | Effect on Agglomeration | Key Considerations |
| pH | Can influence morphology and size; stable pH is crucial.[8] | Fluctuations can induce agglomeration. A neutral to alkaline pH is generally preferred.[2] | Maintain a constant pH throughout the precipitation. Avoid localized pH changes. |
| Temperature | Generally, higher temperatures can lead to larger, more crystalline particles.[4] | Can influence the kinetics of agglomeration. | Optimize for desired crystallinity and size. Ensure uniform heating. |
| Reactant Concentration | Higher concentrations can lead to smaller primary particles due to increased nucleation rates. | High concentrations can increase the likelihood of agglomeration. | Lower concentrations and slower addition rates are generally preferred for better control. |
| Stirring Rate | Affects the homogeneity of the reaction mixture, which influences the uniformity of particle size. | Inadequate stirring is a major cause of agglomeration. | Ensure vigorous and consistent stirring. |
| Surfactants/Additives | Can be used to control particle size and morphology (e.g., nanorods, nanofibers).[6] | Effectively prevent agglomeration by stabilizing nanoparticles. | The type and concentration of the surfactant must be optimized. |
| Aging Time | Longer aging can lead to an increase in average particle size due to Ostwald ripening. | Can promote the formation of more stable, less agglomerated crystalline structures. | Optimize aging time and temperature to achieve the desired particle characteristics. |
References
-
Effects of fluoride on the calcium phosphate precipitation method for dentinal tubule occlusion. Journal of Dental Research. [Link]
-
Effect of Fluoride and other Trace Elements on Calcium Phosphate Precipitates. Karger Publishers. [Link]
-
Reaction between calcium phosphate and fluoride in phosphogypsum. ResearchGate. [Link]
-
Synthesis of fluorapatite–hydroxyapatite nanoparticles and toxicity investigations. National Institutes of Health (NIH). [Link]
-
Effect of Surfactants on the Morphology of Hydroxyapatite Fibers. Journal of Inorganic Materials. [Link]
-
Fluoride-Calcium-Phosphate Compositions and Dental Products. Flintbox. [Link]
-
Role of Fluorides in Dental Caries Management. YouTube. [Link]
-
Influence of surfactant concentration on nanohydroxyapatite growth. Indian Academy of Sciences. [Link]
-
Morphology Control of Hydroxyapatite Crystal and its Aggregates. Nova Science Publishers. [Link]
-
Synthesis of Fluorapatite Nanorods and Nanowires by Direct Precipitation from Solution. ResearchGate. [Link]
-
Synthesis of fluorapatite-hydroxyapatite nanoparticles and toxicity investigations. PubMed. [Link]
-
Controllable synthesis of fluorapatite microcrystals decorated with silver nanoparticles and their optical properties. RSC Publishing. [Link]
-
Nano-sized fluorapatite particles by controlled precipitation from heterogeneous systems. ResearchGate. [Link]
-
Effect of Surfactants on the Morphology of Hydroxyapatite Fibers. ResearchGate. [Link]
-
Surfactant Assisted Synthesis and Characterization of Hydroxyapatite Nanorods Under Hydrothermal Condition. ResearchGate. [Link]
-
Hydrothermal Synthesis of Fluorapatite Coatings over Titanium Implants for Enhanced Osseointegration—An In Vivo Study in the Rabbit. National Institutes of Health (NIH). [Link]
-
Calcium Fluorophosphate Dihydrate. AMERICAN ELEMENTS. [Link]
-
Wet or Dry Mechanochemical Synthesis of Calcium Phosphates? Influence of the Water Content on DCPD-CaO Reaction Kinetics. PubMed. [Link]
-
Influence of Synthesis Parameters on the Particle Sizes of Nanostructured Calcium-Hydroxyapatite. ResearchGate. [Link]
-
Thermal treatment effect on the particle size distribution of alkaline earth metals hydroxyapatite. Biblioteka Nauki. [Link]
-
Partial defluoridation of drinking water using fluorapatite precipitation. PubMed. [Link]
-
Coupled effect of particle size of the source materials and calcination temperature on the direct synthesis of hydroxyapatite. National Institutes of Health (NIH). [Link]
-
Precipitation Methods Using Calcium-Containing Ores for Fluoride Removal in Wastewater. MDPI. [Link]
-
Synthesis and Characterization of CaF2 NPs with Co-precipitation and Hydrothermal Methods. Walsh Medical Media. [Link]
-
Hydroxyapatite and Fluoroapatite Behavior with pH Change. ResearchGate. [Link]
-
Synthesis of Calcium Orthophosphates by Chemical Precipitation in Aqueous Solutions: The Effect of the Acidity, Ca/P Molar Ratio, and Temperature on the Phase Composition and Solubility of Precipitates. MDPI. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Fluorapatite Nanorods and Nanowires by Direct Precipitation from Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Surfactants on the Morphology of Hydroxyapatite Fibers [jim.org.cn]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Phosphate Precipitation | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Addressing Inconsistencies in Fluoride Release from Calcium Fluorophosphate Dihydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with calcium fluorophosphate dihydrate (CaPO₃F·2H₂O). This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the common challenge of inconsistent fluoride release. By understanding the underlying mechanisms and critical parameters, you can achieve more reliable and reproducible experimental outcomes.
Introduction: The Challenge of Controlled Fluoride Release
Calcium fluorophosphate dihydrate is a promising biomaterial for applications requiring sustained fluoride delivery, such as in dental materials and orthopedic implants. Fluoride ions are well-known for their ability to promote remineralization of enamel and bone by forming fluorapatite, a more acid-resistant mineral.[1][2] However, achieving a consistent and predictable fluoride release profile from CaPO₃F·2H₂O can be challenging. Researchers often encounter issues like burst release, premature plateauing, and significant batch-to-batch variability. This guide will delve into the root causes of these inconsistencies and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High Initial "Burst" Release of Fluoride Followed by a Rapid Decline
Question: Why am I observing a large, initial burst of fluoride release within the first 24 hours, which then quickly tapers off to a low, sustained release?[1][3][4]
Answer: This is a common phenomenon influenced by several factors related to the material's properties and the experimental environment.
Root Causes & Explanations:
-
Surface-Area-to-Volume Ratio: Smaller particles have a larger surface area exposed to the dissolution medium, leading to a faster initial release rate.[5][6][7][8] This is a primary contributor to the burst effect.
-
Presence of Fines: The synthesis process may produce a population of very fine, loosely bound particles on the surface of larger particles. These "fines" dissolve rapidly, contributing to the initial spike in fluoride concentration.
-
Surface Chemistry: The outermost layer of the synthesized particles may have a different composition or a higher concentration of readily available fluoride ions compared to the bulk material.
Troubleshooting Protocol:
-
Particle Size and Morphology Characterization:
-
Action: Analyze the particle size distribution and morphology of your CaPO₃F·2H₂O powder using techniques like laser diffraction or scanning electron microscopy (SEM).
-
Rationale: This will help you determine if the particle size is uniform and if there's a significant presence of fine particles that could be contributing to the burst release.
-
-
Washing/Pre-treatment of the Material:
-
Action: Gently wash the synthesized powder with deionized water or a suitable buffer before the release study.
-
Rationale: This can help remove any loosely adhered fine particles or surface contaminants that might contribute to the initial burst release.
-
-
Controlled Synthesis:
-
Action: Optimize your synthesis protocol to achieve a more uniform particle size distribution. Techniques like co-precipitation or hydrothermal synthesis can offer better control over particle morphology.[9]
-
Rationale: A more homogenous particle size will lead to a more predictable and controlled dissolution profile.
-
Issue 2: Significant Batch-to-Batch Variability in Fluoride Release Profiles
Question: My fluoride release data is inconsistent across different batches of synthesized calcium fluorophosphate dihydrate, even when I follow the same protocol. What could be causing this?
Answer: Batch-to-batch inconsistency is often rooted in subtle variations in the synthesis and processing of the material.
Root Causes & Explanations:
-
Inconsistent Synthesis Conditions: Minor fluctuations in temperature, pH, stirring rate, and reagent addition speed during synthesis can significantly impact the final product's crystallinity, particle size, and surface chemistry.
-
Aging and Storage: The stability of calcium fluorophosphate dihydrate can be affected by storage conditions.[10] Humidity and temperature can lead to changes in the material's hydration state and surface properties over time.
-
Inhomogeneous Precursor Materials: Variations in the purity or physical properties of the starting calcium, phosphate, and fluoride sources can lead to inconsistencies in the final product.
Troubleshooting Protocol:
-
Standardize and Document Synthesis Parameters:
-
Action: Meticulously control and record all synthesis parameters, including reagent concentrations, temperature, pH, stirring speed, and reaction time.
-
Rationale: Strict adherence to a standardized protocol is crucial for reproducibility.
-
-
Characterize Each Batch:
-
Action: Perform characterization (e.g., X-ray diffraction for phase purity, SEM for morphology) on each new batch of material.
-
Rationale: This allows you to correlate any variations in physical properties with the observed differences in fluoride release.
-
-
Controlled Storage Environment:
-
Action: Store the synthesized CaPO₃F·2H₂O in a desiccator or a controlled humidity and temperature environment.
-
Rationale: This minimizes changes in the material due to environmental factors.
-
Issue 3: Fluoride Release is Highly Dependent on the pH of the Immersion Medium
Question: I've noticed that the rate of fluoride release from my material changes dramatically when I alter the pH of the storage solution. Why does this happen?
Answer: The pH of the surrounding environment plays a critical role in the dissolution kinetics of calcium fluorophosphate dihydrate and the availability of fluoride ions.
Root Causes & Explanations:
-
Acid-Mediated Dissolution: In acidic conditions (lower pH), the solubility of calcium phosphates increases.[11][12][13][14][15] This leads to a faster breakdown of the CaPO₃F·2H₂O matrix and a higher rate of fluoride release. This is particularly relevant in applications like dental materials, where the oral environment can become acidic.[1][15]
-
Formation of Calcium Fluoride (CaF₂): In the presence of calcium ions, released fluoride ions can precipitate as calcium fluoride, which has low solubility.[16] The solubility of CaF₂ is also pH-dependent, increasing in more acidic conditions.[16]
Experimental Protocol to Investigate pH Effects:
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 4.0, 5.5, and 7.0) to mimic different physiological or experimental conditions.[12][14]
-
Immersion Study: Immerse identical samples of your CaPO₃F·2H₂O material in each buffer solution.
-
Fluoride Measurement: At regular time intervals, collect aliquots from each solution and measure the fluoride ion concentration using a fluoride ion-selective electrode (ISE).[17][18]
-
Data Analysis: Plot the cumulative fluoride release over time for each pH condition to visualize the effect of pH on the release kinetics.
Issue 4: Inaccurate or Non-Reproducible Fluoride Ion Measurements
Question: My fluoride concentration readings are fluctuating, and I'm not confident in the accuracy of my measurements. What are the best practices for accurate fluoride quantification?
Answer: Accurate measurement of fluoride ions, especially at low concentrations, requires careful sample preparation and analytical technique. The ion-selective electrode (ISE) is a common and effective method, but it is sensitive to interferences.[18][19]
Best Practices for Fluoride Measurement using an Ion-Selective Electrode (ISE):
| Step | Action | Rationale |
| 1. Sample Preparation | Add a Total Ionic Strength Adjustment Buffer (TISAB) to all samples and standards in a consistent ratio (e.g., 1:1 or 1:10).[17][18] | TISAB maintains a constant ionic strength, complexes interfering ions (like Al³⁺ and Fe³⁺), and buffers the pH to an optimal range for the electrode.[18][19] |
| 2. Calibration | Prepare a series of fresh fluoride standards and create a calibration curve before each set of measurements. | The ISE response can drift over time, so frequent recalibration is necessary to ensure accuracy.[18] |
| 3. Electrode Maintenance | Follow the manufacturer's instructions for proper storage, cleaning, and conditioning of the fluoride ISE. | A well-maintained electrode provides a stable and reproducible signal. |
| 4. Measurement Technique | Ensure constant and gentle stirring during measurements to ensure a representative reading of the bulk solution. | Avoid creating a vortex which can introduce air bubbles and interfere with the electrode's surface. |
Summary of Key Factors Influencing Fluoride Release
| Factor | Influence on Fluoride Release | Key Considerations |
| Particle Size & Morphology | Smaller particles increase the initial release rate due to a larger surface area.[5][6][7][8] | Characterize each batch to ensure consistency. |
| pH of the Medium | Acidic conditions increase the dissolution of CaPO₃F·2H₂O, leading to higher fluoride release.[11][12][13][14][15] | Control and monitor the pH of your experimental medium. |
| Synthesis & Storage Conditions | Variations can lead to differences in crystallinity, purity, and hydration state, affecting release profiles. | Standardize protocols and store the material in a controlled environment. |
| Presence of Interfering Ions | Ions like Ca²⁺ can react with released fluoride, while others like Al³⁺ and Fe³⁺ can interfere with ISE measurements.[16][19] | Use TISAB for accurate fluoride measurements.[18][19] |
Conclusion
Achieving consistent fluoride release from calcium fluorophosphate dihydrate is attainable with a thorough understanding of the material's properties and careful control over experimental variables. By systematically addressing the factors outlined in this guide—from synthesis and characterization to the nuances of the release environment and analytical measurement—researchers can significantly improve the reliability and reproducibility of their results. This will ultimately accelerate the development of innovative biomaterials with predictable and effective fluoride-releasing capabilities.
References
-
U.S. Department of Health and Human Services, Public Health Service, Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]
-
Shetty, S., Shashirekha, H., & Gupta, S. (2021). Measurement of Fluoride Ion Release From Restorative Material Using an Ion-Selective Electrode and Ultraviolet–Visible Light Spectrophotometer. Cureus, 13(12), e20737. Retrieved from [Link]
-
F.D. Eichmiller, G.L. Vogel, L.C. Chow. (2013). Method for the Analysis of Total Fluoride in Fluoride-Releasing Dental Varnishes. The Journal of Clinical Dentistry, 24(1), 19–23. Retrieved from [Link]
-
de Boer, A. H., van der Wijk, A. W., & de Vringer, T. (1995). The effect of particle size and shape on the surface specific dissolution rate of microsized practically insoluble drugs. International Journal of Pharmaceutics, 122(1-2), 17-25. Retrieved from [Link]
-
Cattani-Lorente, M., & Lussi, A. (2023). Evaluation of Factors Affecting Fluoride Release from Fluoride Varnishes: A Systematic Review. Journal of Functional Biomaterials, 14(11), 548. Retrieved from [Link]
-
VLaby. (2023). Effect of Particle Size on Solubility Rate. Retrieved from [Link]
-
Mocquot, C., et al. (2023). Calcium, phosphate and fluoride ionic release from dental restorative materials for elderly population: an in vitro analysis. Frontiers in Dental Medicine, 4, 1254256. Retrieved from [Link]
-
Hecq, J., et al. (2013). Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals. International Journal of Nanomedicine, 8, 2989–2998. Retrieved from [Link]
-
Isaac, A. (2024). Effect of Particle Size on the Dissolution Rate of Solids in Liquids in Ethiopia. European Journal of Physical Sciences, 7(1), 44-54. Retrieved from [Link]
-
Wrzosek, D., et al. (2023). The Influence of Calcium Ions and pH on Fluoride Release from Commercial Fluoride Gels in an In Vitro Study. Gels, 9(11), 846. Retrieved from [Link]
-
University of Birmingham. (n.d.). Synthesis and characterisation of new phosphate and fluorophosphate materials. Retrieved from [Link]
-
Xu, H. H. K., & Moreau, J. L. (2010). Fluoride Releasing Restorative Materials: Effects of pH on Mechanical Properties and Ion Release. Dental Materials, 26(2), e10-e17. Retrieved from [Link]
-
Itai, K., et al. (1998). Highly sensitive and rapid method for determination of fluoride ion concentrations in serum and urine using flow injection analysis with a fluoride ion-selective electrode. Analytical sciences: the international journal of the Japan Society for Analytical Chemistry, 14(1), 133-137. Retrieved from [Link]
-
Wrzosek, D., et al. (2023). The Influence of Calcium Ions and pH on Fluoride Release from Commercial Fluoride Gels in an In Vitro Study. Gels, 9(11), 846. Retrieved from [Link]
-
Ghaffari, A., & Tavakkoli, N. (2018). Recent Developments in Methods of Analysis for Fluoride Determination. Critical Reviews in Analytical Chemistry, 48(2), 149-160. Retrieved from [Link]
-
ResearchGate. (n.d.). Factors affecting fluoride release. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Influence of Calcium Ions and pH on Fluoride Release from Commercial Fluoride Gels in an In Vitro Study. Retrieved from [Link]
-
MDPI. (2023). Evaluation of Factors Influencing Fluoride Release from Dental Nanocomposite Materials: A Systematic Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16212847, Calcium fluorophosphate dihydrate. Retrieved from [Link]
-
Mocquot, C., et al. (2023). Calcium, phosphate and fluoride ionic release from dental restorative materials for elderly population: an in vitro analysis. Frontiers in Dental Medicine, 4, 1254256. Retrieved from [Link]
-
American Elements. (n.d.). Calcium Fluorophosphate Dihydrate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Evaluation of Factors Affecting Fluoride Release from Compomer Restorative Materials: A Systematic Review. Retrieved from [Link]
-
Walsh Medical Media. (2011). Synthesis and Characterization of CaF2 NPs with Co-precipitation and Hydrothermal Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Factors Affecting Fluoride Release from Fluoride Varnishes: A Systematic Review. Retrieved from [Link]
-
Al-Jobory, A. A., & Al-Azawi, R. H. (2017). Fluoride release and re-release from a bioactive restorative material. Journal of clinical and experimental dentistry, 9(12), e1440–e1444. Retrieved from [Link]
-
Collares, F. M., et al. (2023). Degradation of experimental composites containing calcium orthophosphate particles in different immersion media. Journal of the Mechanical Behavior of Biomedical Materials, 144, 105963. Retrieved from [Link]
-
Marovic, D., et al. (2020). Fluoride-Releasing Restorative Materials: The Effect of a Resinous Coat on Ion Release. Materials, 13(18), 4143. Retrieved from [Link]
-
Dorozhkin, S. V. (2012). Calcium orthophosphates. Journal of Materials Science, 47(9), 3827-3866. Retrieved from [Link]
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- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
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- 5. The effect of particle size and shape on the surface specific dissolution rate of microsized practically insoluble drugs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Effect of Particle Size on Solubility Rate [vlaby.com]
- 7. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpojournals.org [ajpojournals.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. echemi.com [echemi.com]
- 11. Calcium, phosphate and fluoride ionic release from dental restorative materials for elderly population: an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoride Releasing Restorative Materials: Effects of pH on Mechanical Properties and Ion Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Calcium, phosphate and fluoride ionic release from dental restorative materials for elderly population: an in vitro analysis [frontiersin.org]
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- 16. The Influence of Calcium Ions and pH on Fluoride Release from Commercial Fluoride Gels in an In Vitro Study [mdpi.com]
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- 18. Method for the Analysis of Total Fluoride in Fluoride-Releasing Dental Varnishes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Method Refinement for Reproducible Synthesis of Calcium Fluorophosphate Dihydrate
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of calcium fluorophosphate dihydrate (CaPO₃F·2H₂O). Recognizing the challenges in achieving consistent and reproducible results, this support center offers a refined synthesis protocol, in-depth troubleshooting guides, and a frequently asked questions (FAQ) section. The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical applicability.
Understanding the Synthesis: Key Principles
The synthesis of calcium fluorophosphate dihydrate is a precipitation reaction that requires careful control over several critical parameters to ensure the desired product is obtained with high purity and crystallinity. The reaction fundamentally involves the controlled combination of a soluble calcium salt with a soluble monofluorophosphate salt.
The core chemical equation for the precipitation is:
Ca²⁺(aq) + PO₃F²⁻(aq) + 2H₂O(l) → CaPO₃F·2H₂O(s)
Success hinges on managing the supersaturation of the solution to favor nucleation and growth of the desired crystalline phase while avoiding the formation of amorphous precipitates or other calcium phosphate species.
Refined Experimental Protocol for Calcium Fluorophosphate Dihydrate Synthesis
This protocol is a refined method based on the foundational work of Rowley and Stuckey, incorporating modern best practices for reproducibility.[1][2]
Reagents and Materials:
-
Sodium monofluorophosphate (Na₂PO₃F), high purity
-
Calcium chloride (CaCl₂), reagent grade
-
Deionized water, high-purity (18.2 MΩ·cm)
-
Standard laboratory glassware (beakers, graduated cylinders, burettes)
-
Magnetic stirrer and stir bars
-
pH meter, calibrated
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Step-by-Step Methodology:
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of sodium monofluorophosphate in deionized water. Ensure the salt is fully dissolved. The purity of the sodium monofluorophosphate is critical, as impurities can interfere with the crystallization process.
-
Prepare a 0.5 M solution of calcium chloride in deionized water. Ensure complete dissolution.
-
-
Precipitation:
-
Place a known volume of the 0.5 M sodium monofluorophosphate solution into a beaker equipped with a magnetic stir bar.
-
Begin stirring the solution at a moderate, consistent speed to ensure homogeneity without creating a deep vortex.
-
Slowly add the 0.5 M calcium chloride solution dropwise from a burette to the stirred sodium monofluorophosphate solution at room temperature. A slow addition rate is crucial to control the supersaturation and promote the growth of well-defined crystals. A rapid addition can lead to the formation of amorphous or poorly crystalline material.
-
A white precipitate of calcium fluorophosphate dihydrate will form immediately.
-
-
Aging the Precipitate:
-
After the complete addition of the calcium chloride solution, continue stirring the slurry for a period of 1 to 2 hours. This "aging" step allows for the crystal structure to mature and for smaller, less stable particles to dissolve and redeposit onto larger crystals, a process known as Ostwald ripening.
-
-
Isolation and Washing:
-
Separate the precipitate from the mother liquor by vacuum filtration using a Büchner funnel and appropriate filter paper.
-
Wash the collected precipitate several times with small volumes of deionized water to remove any soluble unreacted salts or byproducts.
-
Follow the water wash with a final rinse with a water-miscible organic solvent, such as ethanol, to facilitate drying.
-
-
Drying:
-
Carefully transfer the washed precipitate to a watch glass or drying dish.
-
Dry the product in an oven at a low temperature, typically between 40-60°C, until a constant weight is achieved. Higher temperatures should be avoided as they can lead to the loss of water of hydration and potentially decomposition of the product.[1]
-
Workflow Diagram:
Caption: Refined synthesis workflow for calcium fluorophosphate dihydrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete precipitation due to incorrect stoichiometry or insufficient aging. - Loss of product during washing. | - Double-check the concentrations and volumes of your reactant solutions to ensure a 1:1 molar ratio. - Increase the aging time to 2-3 hours to maximize precipitation. - Use smaller volumes of wash solvent and ensure the filter paper is properly seated to prevent product loss. |
| Amorphous or Poorly Crystalline Product | - Addition of reactants was too rapid, leading to high supersaturation. - Inadequate stirring during precipitation. | - Decrease the addition rate of the calcium chloride solution significantly. A peristaltic pump can provide better control. - Ensure consistent and adequate stirring throughout the addition and aging process to maintain a homogeneous suspension. |
| Formation of Impure Phases (e.g., CaF₂, CaHPO₄·2H₂O) | - Impurities in the sodium monofluorophosphate precursor. The presence of free fluoride or phosphate ions can lead to the precipitation of calcium fluoride or dicalcium phosphate dihydrate (DCPD), respectively.[3] - Incorrect pH of the reaction medium. DCPD tends to form in more acidic conditions.[4] | - Use high-purity sodium monofluorophosphate. If purity is uncertain, consider analytical testing of the precursor. - Monitor the pH of the sodium monofluorophosphate solution before starting the addition of calcium chloride. It should be near neutral. Adjust with dilute NaOH or HCl if necessary, though this should be a last resort as it introduces other ions. |
| Product is Difficult to Filter (Gelatinous Precipitate) | - Extremely small particle size due to very high initial supersaturation. | - This is often a result of adding the reactants too quickly. Reduce the addition rate. - Consider performing the precipitation at a slightly elevated temperature (e.g., 30-40°C) to potentially increase the critical nucleus size and result in larger particles. |
| Inconsistent Crystal Morphology | - Variations in stirring speed, temperature, or reactant addition rate between batches. | - Standardize all reaction parameters. Use a digital hotplate stirrer for consistent speed and temperature. Employ a burette or pump for reproducible addition rates. |
| Product Loses Weight Upon Vigorous Drying | - Loss of the two molecules of water of hydration. Calcium fluorophosphate dihydrate is thermally sensitive.[1] | - Dry the product at a lower temperature (≤ 60°C) for a longer period. A vacuum oven at a low temperature can also be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the importance of using high-purity sodium monofluorophosphate?
A1: The purity of the sodium monofluorophosphate (Na₂PO₃F) is paramount because common impurities, such as sodium fluoride (NaF) and sodium phosphate (Na₃PO₄), can lead to the co-precipitation of undesired phases like calcium fluoride (CaF₂) or various calcium phosphates (e.g., dicalcium phosphate dihydrate, CaHPO₄·2H₂O).[3][4] The presence of these impurities will affect the purity, crystallinity, and ultimately the performance of the final product.
Q2: How does pH influence the synthesis?
A2: The pH of the reaction medium is a critical factor in determining which calcium phosphate phase precipitates. While the direct synthesis of calcium fluorophosphate dihydrate from stoichiometric solutions should ideally occur around a neutral pH, deviations can favor other products. For instance, more acidic conditions (pH < 6.5) can favor the formation of dicalcium phosphate dihydrate (DCPD).[4] Therefore, maintaining a near-neutral pH helps to ensure the selective precipitation of the desired product.
Q3: Can I use a different calcium salt, for example, calcium nitrate?
A3: Yes, other soluble calcium salts like calcium nitrate can be used. However, it is important to consider that the counter-ion (in this case, nitrate) will remain in the mother liquor. Ensure that the washing steps are thorough to remove these soluble byproducts from your final product. The choice of calcium salt may also subtly influence the crystal habit and size distribution of the precipitate.
Q4: What are the best analytical techniques to confirm the synthesis of calcium fluorophosphate dihydrate?
A4: A combination of techniques is recommended for unambiguous characterization:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystalline phase of the product. The obtained diffraction pattern should be compared with a reference pattern for CaPO₃F·2H₂O.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrational modes of the monofluorophosphate (PO₃F²⁻) group and the presence of water of hydration.
-
Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for distinguishing the monofluorophosphate ion from the orthophosphate ion (PO₄³⁻).[5]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of the hydrate by observing the weight loss upon heating. The thermal decomposition profile can also provide information about the product's stability.[1]
-
Elemental Analysis (e.g., ICP-OES): Inductively coupled plasma optical emission spectrometry can be used to determine the calcium to phosphorus molar ratio, which should be 1:1 for the desired product.
Q5: What is the expected morphology of the synthesized crystals?
A5: The morphology can vary depending on the precise synthesis conditions. Under controlled, slow precipitation, calcium fluorophosphate dihydrate tends to form monoclinic crystals, which may appear as plate-like or prismatic structures when observed under a scanning electron microscope (SEM).
Characterization Data Summary
| Technique | Expected Results for Calcium Fluorophosphate Dihydrate |
| PXRD | Characteristic diffraction peaks corresponding to the monoclinic crystal structure of CaPO₃F·2H₂O. |
| FTIR | Absorption bands for P-O and P-F stretching and bending modes of the PO₃F²⁻ group, as well as broad bands corresponding to the O-H stretching and H-O-H bending of the water of hydration. |
| Raman | A strong, characteristic peak for the symmetric P-F stretch, which helps to distinguish it from orthophosphates.[5][6] |
| TGA | A weight loss corresponding to two moles of water per mole of CaPO₃F upon heating, typically occurring before significant decomposition of the monofluorophosphate group.[1] |
Chemical Principles Visualization
Caption: Factors influencing the selective precipitation of calcium fluorophosphate dihydrate.
References
-
Rowley, H. H., & Stuckey, J. E. (1956). Preparation and Properties of Calcium Monofluorophosphate Dihydrate. Journal of the American Chemical Society, 78(17), 4262–4263. [Link]
- The Merck Index. (1960). An Encyclopedia of Chemicals and Drugs. 7th ed., p. 194. Rahway, N.J.: Merck & Co.
-
Chow, L. C., & Brown, W. E. (1973). Reaction of Dicalcium Phosphate Dihydrate with Fluoride. Journal of Dental Research, 52(6), 1220–1227. [Link]
-
Tung, M. S., Chow, L. C., & Brown, W. E. (1985). Hydrolysis of dicalcium phosphate dihydrate in the presence or absence of calcium fluoride. Journal of Dental Research, 64(1), 2-5. [Link]
-
Nelson, D. G. A., & Williamson, B. E. (1982). Raman spectra of phosphate and monofluorophosphate ions in several dentally-relevant materials. Caries Research, 16(2), 113-121. [Link]
-
Mills, S. J., Christy, A. G., Schnyder, C., Favreau, G., & Price, J. R. (2016). Discreditation of bobdownsite and the establishment of criteria for the identification of minerals with essential monofluorophosphate (PO3F)2– or (SO3F)− groups. Mineralogical Magazine, 80(4), 689-701. [Link]
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. calcium monofluorophosphate dihydrate [chemister.ru]
- 6. Solid-State NMR and Raman Spectroscopic Investigation of Fluoride-Substituted Apatites Obtained in Various Thermal Conditions | MDPI [mdpi.com]
overcoming challenges in the characterization of calcium fluorophosphate dihydrate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of calcium fluorophosphate dihydrate, Ca(PO₃F)·2H₂O. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analysis and characterization of this compound. As a hydrated salt, its properties are intrinsically linked to its water content, which presents unique analytical hurdles. This hub provides field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the material and its associated challenges.
Q1: What is Calcium Fluorophosphate Dihydrate and why is it important?
Calcium fluorophosphate dihydrate is an inorganic salt with the chemical formula Ca(PO₃F)·2H₂O. It is a source of calcium, phosphate, and fluoride. Its significance spans several fields, including biomaterials, where it is explored for applications in bone cements and dental products due to its biocompatibility and potential to promote bone growth.[1][2] In pharmaceutical formulations, related calcium phosphates are used as excipients, and understanding their stability is critical.[3]
Q2: What are the primary challenges in characterizing Ca(PO₃F)·2H₂O?
The principal challenges stem from the compound's nature as a hydrated salt:
-
Dehydration and Phase Instability: The two water molecules are not strongly bound and can be lost due to changes in temperature, humidity, or even mechanical stress (e.g., grinding). This dehydration can lead to the formation of the anhydrous form or amorphous phases, altering the material's physical and chemical properties.[3][4]
-
Hydrolytic Instability: In aqueous environments, the compound can be susceptible to hydrolysis, potentially leading to the formation of other insoluble species like calcium fluoride or hydroxyapatite, which can complicate analysis and affect product performance.[5]
-
Sample Preparation Artifacts: Standard sample preparation techniques, such as heating to dry a sample or vigorous grinding, can inadvertently trigger dehydration, leading to inaccurate characterization of the original material.
-
Analytical Ambiguity: The presence of multiple phases (dihydrate, anhydrate, amorphous content) can result in complex and difficult-to-interpret data from techniques like X-ray diffraction (XRD) and thermal analysis.[4]
Q3: What is the typical molecular weight of Calcium Fluorophosphate Dihydrate?
The computed molecular weight is approximately 174.08 g/mol .[6]
Part 2: Recommended Analytical Workflow
A systematic approach is crucial for accurate characterization. We recommend a multi-technique workflow to build a comprehensive profile of the material, ensuring that data from one technique validates another.
Caption: Recommended workflow for comprehensive characterization.
Part 3: Troubleshooting Guides by Analytical Technique
3.1 Powder X-Ray Diffraction (PXRD)
PXRD is the primary tool for identifying crystalline phases. However, the instability of Ca(PO₃F)·2H₂O can lead to misleading results.
Q: My XRD pattern has broad, poorly defined peaks and a high, noisy background. What is the cause? A: This typically indicates poor crystallinity or the presence of a significant amorphous phase.[4]
-
Causality: Aggressive sample preparation, particularly grinding, can disrupt the crystal lattice. More importantly, inadvertent dehydration during sample storage or preparation can yield an amorphous intermediate before recrystallization into an anhydrous phase.[4]
-
Troubleshooting Steps:
-
Gentle Preparation: Avoid ball milling. Use a gentle manual grind with an agate mortar and pestle for the minimum time necessary to achieve a fine powder.
-
Controlled Environment: Prepare and store samples in a controlled humidity environment if possible. Avoid leaving samples under a hot microscope light or in a desiccator for extended periods before analysis.
-
Sample Holder: Use a zero-background sample holder (e.g., single crystal silicon) to minimize background noise and confirm that the broad features are from the sample. An example of a well-defined pattern for a similar hydrated calcium phosphate can be seen for reference.[7]
-
Q: I see extra peaks in my diffractogram that don't match the reference pattern for the dihydrate phase. What are they? A: The most common impurity is the anhydrous or a partially hydrated form of calcium fluorophosphate. Other possibilities include starting materials or side-reaction products like calcium fluoride (CaF₂) or other calcium phosphates.[3]
-
Causality: The presence of the anhydrous phase is a direct result of dehydration.[3] The acceleratory effect of the anhydrate on the dehydration of the dihydrate means that even small amounts of this impurity can compromise the bulk sample over time.[3]
-
Troubleshooting Steps:
-
Multi-Phase Analysis: Use Rietveld refinement software to perform a quantitative phase analysis. This will help identify and quantify the different crystalline phases present.
-
Correlate with TGA: Cross-reference your findings with Thermogravimetric Analysis (TGA). If TGA shows a water loss of less than the theoretical value for the dihydrate (approx. 20.7%), it strongly supports the presence of anhydrous impurities.
-
Reference Patterns: Compare your pattern against known database entries for potential phases, such as anhydrous calcium phosphates and CaF₂.[8][9]
-
| Observed XRD Issue | Potential Cause | Recommended Action |
| Broad Peaks / Amorphous Hump | Low crystallinity; dehydration-induced disorder. | Use gentle sample prep; correlate with thermal analysis. |
| Unexpected Peaks | Phase impurity (e.g., anhydrous form, CaF₂). | Perform Rietveld refinement; check synthesis route for side products. |
| Shifting Peak Positions | Lattice strain; solid solution formation. | Check for ionic substitution; use internal standard for calibration. |
Caption: Table summarizing common PXRD troubleshooting scenarios.
3.2 Thermal Analysis (TGA/DSC)
TGA and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability and hydration state.
Q: My TGA curve shows a gradual, multi-step weight loss instead of a single, sharp loss corresponding to two water molecules. Why? A: The dehydration of Ca(PO₃F)·2H₂O is often not a simple, single-step event.
-
Causality: The process is highly dependent on experimental conditions like heating rate and the surrounding atmosphere.[4] A slow heating rate may reveal distinct dehydration steps or the formation of intermediate, less-hydrated phases. In some cases, a continuous weight loss is observed over a broad temperature range (e.g., 120-460°C for similar compounds), indicating a complex decomposition pathway rather than a clean dehydration.[10]
-
Troubleshooting Steps:
-
Vary Heating Rate: Run experiments at different heating rates (e.g., 5, 10, and 20 °C/min). A faster rate may consolidate the dehydration into a more defined step, while a slower rate can help resolve intermediate stages.
-
Control Atmosphere: The presence of water vapor in the purge gas can catalyze dehydration.[4] Compare results run under a dry nitrogen atmosphere versus a humidified one to understand the environmental sensitivity.
-
Examine the Derivative (DTG): The first derivative of the TGA curve (DTG) shows the rate of mass change. Peaks in the DTG curve correspond to the temperatures of maximum decomposition rate and can help resolve overlapping thermal events more clearly.[11]
-
Q: My DSC curve shows an exothermic peak after the initial endotherms. What does this signify? A: The endothermic peaks correspond to energy absorption required for dehydration. An exothermic peak (heat release) following dehydration is a classic sign of the recrystallization of a disordered or amorphous phase that was formed during water loss.[4]
-
Causality: When the water molecules are removed, the crystal lattice can become unstable and collapse into a high-energy amorphous state.[4] Upon further heating, this amorphous phase gains enough thermal energy to rearrange into a more stable crystalline structure (e.g., the anhydrous phase), releasing energy in the process.
-
Troubleshooting Steps:
-
Correlated TGA-DSC: Run a simultaneous TGA-DSC analysis. The endotherms should align with weight loss steps in the TGA. The exotherm should occur at a temperature where there is no significant weight loss.
-
Temperature-Controlled XRD: Perform an XRD experiment where the sample is heated in stages (e.g., before the endotherm, after the endotherm, and after the exotherm). This will allow you to directly observe the phase transitions: from dihydrate to amorphous, and from amorphous to a new crystalline (anhydrous) phase.
-
| Thermal Event | Interpretation | Confirmatory Technique |
| Endotherm (DSC) | Energy absorbed for dehydration or melting. | Correlates with weight loss in TGA. |
| Exotherm (DSC) | Energy released during recrystallization. | Temperature-controlled XRD to identify new phase. |
| Weight Loss (TGA) | Loss of volatile components (H₂O). | Mass spectrometry (TGA-MS) to identify evolved gas. |
Caption: Table for interpreting TGA/DSC data.
3.3 Vibrational Spectroscopy (FTIR & Raman)
FTIR and Raman spectroscopy are powerful, complementary techniques for probing the molecular structure and confirming the presence of key functional groups.[12][13]
Q: How do I use FTIR/Raman to confirm the presence of both the monofluorophosphate (PO₃F²⁻) anion and the water of hydration? A: You need to identify the characteristic vibrational modes for each component.
-
Causality: Molecular bonds vibrate at specific frequencies. Infrared spectroscopy measures the absorption of light corresponding to these frequencies (primarily for polar bonds), while Raman measures the scattering of light (primarily for non-polar bonds).[14]
-
Troubleshooting/Analysis Steps:
-
Identify Water Bands: Look for strong, broad absorption bands in the FTIR spectrum between 3000-3600 cm⁻¹ (O-H stretching) and a bending mode around 1650 cm⁻¹. The broadness is due to hydrogen bonding.[8]
-
Identify Fluorophosphate Bands: The PO₃F²⁻ anion has several characteristic vibrations. Key bands include P-O stretching modes (typically ~1100-1000 cm⁻¹) and the P-F stretching mode (~800-900 cm⁻¹).[15][16]
-
Use Both Techniques: Some modes may be weak in FTIR but strong in Raman, or vice-versa. For instance, symmetric stretches are often more prominent in Raman spectra.[12] Using both provides a more complete picture.
-
Compare Hydrated vs. Dehydrated: If possible, carefully prepare a dehydrated sample (e.g., by heating based on your TGA data) and collect its spectrum. The disappearance or significant sharpening of the O-H bands will confirm their association with the water of hydration.
-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |
| H₂O | O-H Stretch | 3000 - 3600 (Broad) | FTIR |
| H₂O | H-O-H Bend | ~1650 | FTIR |
| PO₃F²⁻ | P-O Asymmetric Stretch | ~1130 | FTIR / Raman |
| PO₃F²⁻ | P-O Symmetric Stretch | ~1010 | Raman |
| PO₃F²⁻ | P-F Stretch | ~800-900 | FTIR / Raman |
Caption: Table of characteristic vibrational bands for Ca(PO₃F)·2H₂O.
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Powder X-Ray Diffraction (PXRD) Analysis for Phase Identification
-
Objective: To identify the crystalline phase(s) and assess the purity of a calcium fluorophosphate dihydrate sample.
-
Sample Preparation:
-
Place a small amount of sample (~200 mg) onto a clean, dry watch glass.
-
If the powder is not fine, gently grind it using an agate mortar and pestle for no more than 30 seconds. Rationale: Over-grinding can induce amorphization or dehydration.
-
Carefully mount the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's edge to prevent height errors.
-
-
Instrument Parameters (Typical):
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage/Current: 40 kV / 40 mA
-
Scan Range (2θ): 5° to 60°
-
Step Size: 0.02°
-
Time per Step: 1-2 seconds
-
-
Data Analysis:
-
Process the raw data to obtain a diffractogram of intensity vs. 2θ.
-
Use a search-match software linked to a crystallographic database (e.g., ICDD PDF-4+) to identify the phases.
-
Compare the experimental pattern to the reference pattern for calcium fluorophosphate dihydrate. Note any additional peaks and attempt to identify them as impurities (e.g., anhydrous phase, CaF₂).
-
SOP 2: Thermogravimetric Analysis (TGA) for Hydration State
-
Objective: To quantify the water content and determine the thermal decomposition profile.
-
Instrument Setup & Calibration:
-
Ensure the microbalance is calibrated according to the manufacturer's protocol.
-
Select appropriate sample pans (e.g., platinum or alumina).
-
-
Sample Preparation:
-
Tare the TGA sample pan.
-
Accurately weigh 5-10 mg of the sample directly into the pan. Rationale: A small sample mass minimizes thermal gradients within the sample.
-
-
Experimental Parameters:
-
Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative side reactions.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a rate of 10 °C/min. Rationale: 10 °C/min is a standard rate that balances resolution and experimental time.
-
-
-
Data Analysis:
-
Plot the sample weight (%) vs. temperature (°C).
-
Calculate the percentage weight loss for each distinct step.
-
Compare the total weight loss below ~250 °C to the theoretical water content of Ca(PO₃F)·2H₂O (2 moles H₂O / 174.08 g/mol ≈ 20.7%). A significantly lower value suggests the presence of anhydrous material.
-
Part 5: References
-
[Reference 2] University of Birmingham. (n.d.). Synthesis and characterisation of new phosphate and fluorophosphate materials. Retrieved from
-
[Reference 4] PubChem. (n.d.). Calcium fluorophosphate dihydrate. National Center for Biotechnology Information. Retrieved from
-
[Reference 5] Al-Achi, A., & Greenwood, R. (2008). Physical characterization of dibasic calcium phosphate dihydrate and anhydrate. Journal of Pharmaceutical Sciences, 97(11), 4857-4866. Retrieved from
-
[Reference 8] ResearchGate. (2023). XRD pattern of CaHPO4·2H2O. Retrieved from
-
[Reference 9] Google Patents. (n.d.). Dicalcium phosphate dihydrate having improved stability and a method for preparing it. Retrieved from
-
[Reference 15] Biointerface Research in Applied Chemistry. (2021). X-Ray Diffraction and Infrared Spectroscopy Data Review Analyses of the Calcium Phosphates. Retrieved from
-
[Reference 16] PubMed. (2013). FTIR and Raman studies of structure and bonding in mineral and organic-mineral composites. Retrieved from
-
[Reference 17] PubMed. (1995). In vivo studies with a dicalcium phosphate dihydrate/MFP system for caries prevention. Retrieved from
-
[Reference 18] ResearchGate. (n.d.). Monofluorophosphates—New Examples and a Survey of the PO3F Anion. Retrieved from
-
[Reference 19] Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy. Retrieved from
-
[Reference 21] Chemistry For Everyone. (2025). What Is The Difference Between FTIR And Raman Spectroscopy?. Retrieved from
-
[Reference 25] MDPI. (n.d.). Monofluorophosphates—New Examples and a Survey of the PO 3 F 2− Anion. Retrieved from
-
[Reference 26] MedCrave online. (2019). X-ray diffraction characterization of the untreated calcium phosphate from two Moroccan mining zones. Retrieved from
-
[Reference 29] ResearchGate. (2022). Physico-chemical and thermal properties of Di-calcium phosphate. Retrieved from
-
[Reference 31] ResearchGate. (n.d.). Thermal decomposition of secondary calcium orthophosphate (CaHPO4) and secondary calcium orthophosphate dihydrate (CaHPO4.2H2O). Retrieved from
-
[Reference 32] Philips. (n.d.). Thermal Analysis. Retrieved from
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- 2. In vivo studies with a dicalcium phosphate dihydrate/MFP system for caries prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical characterization of dibasic calcium phosphate dihydrate and anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0045826A1 - Dicalcium phosphate dihydrate having improved stability and a method for preparing it - Google Patents [patents.google.com]
- 6. Calcium fluorophosphate dihydrate | CaFH4O5P | CID 16212847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. images.philips.com [images.philips.com]
- 12. FTIR and Raman studies of structure and bonding in mineral and organic-mineral composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Calcium Fluorophosphate Dihydrate in Experimental Formulations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Calcium Fluorophosphate Dihydrate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this excipient. While specific literature on Calcium Fluorophosphate Dihydrate is emerging, we can draw significant, actionable insights from the extensive research on its close analogue, Dibasic Calcium Phosphate Dihydrate (DCPD, Brushite). The principles governing the stability of these hydrated calcium phosphate salts are fundamentally linked to their crystal water and interactions within the formulation's microenvironment.
This guide provides in-depth FAQs, troubleshooting protocols, and validated experimental designs to help you proactively address and resolve stability challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of Calcium Fluorophosphate Dihydrate.
Q1: What is Calcium Fluorophosphate Dihydrate and why is its stability a critical concern in formulations?
Calcium Fluorophosphate Dihydrate (CaPO₃F·2H₂O) is a hydrated calcium salt used in various applications, including as a pharmaceutical excipient. Its structure contains two molecules of water of hydration, which are integral to the crystal lattice. The primary stability concern is the loss of this crystal water (dehydration) under certain physical or chemical stresses. This dehydration can lead to significant downstream problems:
-
Release of Free Water: The liberated water can increase moisture content within the formulation, potentially leading to the degradation of moisture-sensitive Active Pharmaceutical Ingredients (APIs).[1]
-
Phase Transformation: Dehydration converts the dihydrate form into its anhydrous or other hydrated forms, altering the material's physical properties.[1][2]
-
Impact on Dosage Form Performance: Changes in the excipient's physical form can affect tablet hardness, disintegration, and dissolution profiles, compromising the final product's quality and efficacy.
Q2: What are the primary degradation pathways for Calcium Fluorophosphate Dihydrate?
The principal degradation pathway is dehydration, which is the loss of its two water molecules. This process is primarily driven by heat and can occur at temperatures as low as 40-60°C.[1] The process can be visualized as a multi-step elimination of water, eventually leading to the formation of an anhydrous form and potentially calcium pyrophosphate at higher temperatures.[1]
Caption: Dehydration pathway of Calcium Fluorophosphate Dihydrate.
Q3: Which environmental and formulation factors most significantly impact stability?
Several factors can accelerate the degradation of Calcium Fluorophosphate Dihydrate:
-
Temperature: Elevated temperatures are the primary driver of water loss. Storage at temperatures above 40°C significantly increases the rate of dehydration.[1][3]
-
Humidity: Low relative humidity (RH) can create a water vapor pressure gradient that pulls crystal water out of the lattice. Conversely, high humidity can facilitate interactions with other excipients.[3]
-
Excipient Compatibility: The microenvironmental pH created by other excipients is crucial. Acidic excipients can promote instability, while certain alkaline excipients may also interact negatively.[4][5] In general, excipients that are hygroscopic can draw water from the dihydrate, promoting its conversion.
-
Mechanical Stress: Processes like high-shear mixing or compaction during tableting can introduce mechanical energy that may disrupt the crystal lattice and facilitate dehydration.[3]
Section 2: Troubleshooting Guide for Common Stability Issues
This guide provides a problem-oriented approach to resolving stability issues encountered during formulation development.
Problem: My API is degrading, and I suspect hydrolysis. How can I confirm if the dihydrate excipient is the source of moisture?
Answer: This is a common issue when formulating with hydrated excipients. The water released from the dihydrate can hydrolyze sensitive APIs.
Troubleshooting Workflow:
Caption: Workflow to identify the dihydrate excipient as a moisture source.
Causality: By comparing the stability of the API in the presence of the dihydrate versus an anhydrous excipient under accelerated conditions, you can isolate the effect of the crystal water. Anhydrous dibasic calcium phosphate is a suitable control material for this experiment.[6] A significant increase in degradation in the dihydrate blend directly implicates the crystal water as the cause.
Q2: I'm observing changes in tablet hardness and dissolution over time. Could this be related to the dihydrate's stability?
Answer: Absolutely. The conversion of the dihydrate form to an anhydrous form involves a change in crystal structure and density. This transformation within a finished tablet can disrupt the carefully engineered inter-particle bonding established during compaction, leading to a loss of hardness (friability) or altered dissolution characteristics.
Troubleshooting Steps:
-
Characterize the Polymorphic State: Use X-ray Powder Diffraction (XRPD) to analyze tablets from different stability time points. A shift in diffraction peaks will confirm a phase transformation from the dihydrate to the anhydrous form.
-
Quantify Water Content: Employ Thermogravimetric Analysis (TGA) to measure the water content of the tablets over time. A progressive decrease in the percentage weight loss corresponding to water indicates ongoing dehydration.
-
Correlate Physical and Chemical Changes: Plot the changes in tablet hardness and dissolution rate against the changes observed in XRPD and TGA data to establish a clear correlation.
Q3: How can I improve the stability of Calcium Fluorophosphate Dihydrate in my formulation?
Answer: Stabilization can be achieved by either controlling environmental conditions or by adding chemical stabilizers to the formulation.
Key Strategies:
-
Environmental Control:
-
Low Temperature Processing: Maintain processing temperatures below the onset of dehydration (ideally < 40°C).
-
Humidity Control: Process and store the material in a controlled humidity environment to prevent moisture loss or gain. A dry argon atmosphere has been shown to be effective for similar calcium phosphates.[3]
-
-
Chemical Stabilization:
-
Pyrophosphates: The addition of a small percentage (e.g., 0.4-0.9% by weight) of pyrophosphates, such as tetrasodium pyrophosphate, is a well-established method for stabilizing dicalcium phosphate dihydrate.[7][8] These molecules are thought to adsorb to the crystal surface, inhibiting the nucleation and growth of the anhydrous phase.
-
Magnesium Salts: Incorporating magnesium compounds, such as dimagnesium phosphate or magnesium-ammonium phosphate, can significantly enhance stability.[7][8] These ions can interfere with the dehydration process, possibly by being incorporated into the crystal lattice or altering the surface energy.
-
pH Modifiers: For APIs sensitive to pH changes that might occur upon dehydration, incorporating buffering agents can help maintain a stable microenvironment.[4]
-
Comparative Data on Stabilizers for Dicalcium Phosphate Dihydrate: Note: This data is illustrative and based on principles from DCPD literature. Efficacy should be confirmed for your specific formulation.
| Stabilizer | Typical Concentration (w/w) | Proposed Mechanism of Action | Key Considerations |
| Tetrasodium Pyrophosphate | 0.5 - 1.0% | Surface adsorption, inhibition of phase transformation.[7][8] | Can slightly increase the pH of the formulation. |
| Magnesium-Ammonium Phosphate | 0.2 - 0.4% (as MgO content) | Crystal lattice stabilization, surface energy modification.[7] | Requires careful control of co-precipitation or mixing. |
| 3-amino-1-hydroxypropane-1,1-diphosphonic acid | 0.03 - 2.0% | Surface treatment in aqueous suspension at pH 6-8.[9] | Effective against hydrolysis-induced instability. |
Section 3: Key Experimental Protocols
Protocol 1: Excipient Compatibility Screening
Objective: To assess the solid-state compatibility of Calcium Fluorophosphate Dihydrate with an API and other selected excipients under accelerated conditions.
Methodology:
-
Prepare Binary Mixtures: Accurately weigh and prepare 1:1 (w/w) binary mixtures of the dihydrate with the API and with each other proposed excipient. Use a low-shear blending method (e.g., Turbula mixer for 10 minutes) to avoid mechanical stress.[4]
-
Prepare a Control: Prepare a sample of the pure dihydrate and a sample of the pure API.
-
Storage Conditions: Place all samples in open vials (to allow for moisture exchange) and in closed vials (to trap any released water) under accelerated stability conditions (e.g., 50°C/20% RH or 40°C/75% RH).[4]
-
Analysis Timepoints: Analyze the samples at T=0 and after 2 and 4 weeks.
-
Analytical Techniques:
-
Visual Observation: Note any changes in color, clumping, or deliquescence.
-
HPLC: Quantify the API to detect any degradation. The appearance of new peaks should be investigated.
-
Differential Scanning Calorimetry (DSC): Look for changes in the dehydration endotherm of the dihydrate, which can indicate an interaction.
-
XRPD: Check for any changes in the crystalline structure of the API or the excipient.
-
Protocol 2: Evaluating the Efficacy of a Chemical Stabilizer
Objective: To determine if the addition of a stabilizer, such as tetrasodium pyrophosphate, improves the stability of a formulation containing Calcium Fluorophosphate Dihydrate.
Methodology:
-
Formulation Preparation:
-
Control Formulation: Prepare a placebo formulation containing the dihydrate and other excipients (without the stabilizer).
-
Test Formulation: Prepare the same formulation but include the selected stabilizer (e.g., 0.8% w/w tetrasodium pyrophosphate) during the blending step.
-
-
Manufacturing: Manufacture tablets or fill capsules using a consistent and controlled process for both batches.
-
Stability Study: Place both batches on an accelerated stability study (e.g., 40°C/75% RH).
-
Analysis Timepoints: Pull samples at T=0, 1, 3, and 6 months.
-
Analytical Techniques:
-
Physical Testing: Measure tablet hardness, friability, and dissolution at each time point.
-
TGA: Quantify the amount of water loss to directly measure the extent of dehydration.
-
API Assay and Impurities: Use a validated HPLC method to monitor the API's potency and degradation products.
-
Self-Validation: A successful stabilization strategy will result in the Test Formulation showing significantly less change in physical properties, a slower rate of water loss (TGA), and lower API degradation compared to the Control Formulation.
References
-
Vemavarapu, C., & Suryanarayanan, R. (2006). Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. Pharmaceutical Research, 23(11), 2617-2627. [Link]
- Uhlig, H., & Bornand, J. (1968). Process for the stabilization of dicalciumphosphate dihydrate. U.S.
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U.S. Pharmacopeia. Anhydrous Dibasic Calcium Phosphate. [Link]
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van der Veen, A., van der Goot, A. J., & de Boer, A. H. (2000). Orthophosphates. XIII. Thermal decomposition of secondary calcium orthophosphate (CaHPO4) and secondary calcium orthophosphate dihydrate (CaHPO4.2H2O). ResearchGate. [Link]
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Schmidt, P. C., & Herzog, R. (1993). Calcium phosphates in pharmaceutical tableting. 1. Physico-pharmaceutical properties. PubMed. [Link]
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Gisep, A., Korber, M., & Schaer, A. (2005). Factors influencing calcium phosphate cement shelf-life. PubMed. [Link]
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National Center for Biotechnology Information. (2024). Calcium fluorophosphate dihydrate. PubChem Compound Summary for CID 16212847. [Link]
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Tadikamalla, P., & Rudraraju, V. (2017). Potential Reactivity of Calcium Phosphate Excipients with Carbamate Functionality of Active Pharmaceutical Ingredients. ResearchGate. [Link]
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Kim, H. J., Lee, J. H., & Kim, J. H. (2020). New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography. Foods, 9(3), 263. [Link]
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Ruksantip, W., & Damrongrattana, S. (2012). The morphology and thermal behavior of Calcium dihydrogen phosphate monohydrate (Ca(H2PO4)2•H2O) obtained by a rapid precipita. ResearchGate. [Link]
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Dorozhkin, S. V. (2012). Calcium orthophosphates. Journal of Materials Science, 47(9), 3747-3788. [Link]
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Oyi, A. R., Allagh, T. S., & Olayemi, O. J. (2011). Use of anhydrous calcium phosphate and selected binders in the tablet formulation of a deliquescent crude plant extract. African Journal of Pharmacy and Pharmacology, 5(7), 847-852. [Link]
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Validation & Comparative
A Comparative Guide to the Bioavailability of Calcium Supplements: Validating Calcium Fluorophosphate Dihydrate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the bioavailability of calcium supplements, with a specific focus on the validation of a novel compound, calcium fluorophosphate dihydrate. We will delve into the established methodologies for assessing calcium bioavailability, compare the performance of common calcium supplements, and outline the necessary experimental data required to validate a new calcium source.
Introduction: The Critical Role of Calcium and the Quest for Optimal Bioavailability
Calcium is indispensable for numerous physiological processes, including bone mineralization, nerve transmission, and muscle contraction. While dietary intake is the primary source, supplementation is often necessary to meet daily requirements and mitigate the risk of conditions like osteoporosis. The efficacy of a calcium supplement, however, is not solely determined by its elemental calcium content but critically by its bioavailability – the fraction of ingested calcium that is absorbed and becomes available for metabolic use.
This guide will explore the validation of calcium fluorophosphate dihydrate as a potentially bioavailable calcium source. We will compare it against commonly used supplements such as calcium carbonate, calcium citrate, and calcium phosphate, providing the scientific rationale and detailed protocols for a comprehensive evaluation.
Understanding Calcium Absorption: A Multi-Step Journey
The intestinal absorption of calcium is a complex process involving both transcellular and paracellular pathways, primarily occurring in the small intestine.[1][2] The transcellular pathway is an active, saturable process regulated by vitamin D, while the paracellular pathway is a passive, non-saturable diffusion process.[2] For any calcium salt to be absorbed, it must first be solubilized in the gastrointestinal tract to release free calcium ions.[3][4]
Factors influencing calcium bioavailability include:
-
Solubility: The extent to which a calcium salt dissolves in the varying pH environments of the gut.[4]
-
Presence of Inhibitors and Enhancers: Dietary components like phytates and oxalates can inhibit absorption, while substances like vitamin D and certain prebiotics can enhance it.[3][5]
-
Host-related Factors: Age, vitamin D status, and underlying physiological conditions can impact absorption efficiency.[3]
Comparative Analysis of Common Calcium Supplements
A thorough understanding of the bioavailability of existing calcium supplements provides a benchmark for evaluating new compounds.
| Calcium Salt | Elemental Calcium (%) | Solubility | Key Bioavailability Characteristics |
| Calcium Carbonate | ~40%[5] | Low, requires acidic environment for solubilization[6] | Absorption is enhanced when taken with food.[5][6] May be less effectively absorbed in individuals with low stomach acid.[6] |
| Calcium Citrate | ~21%[5] | More soluble than calcium carbonate, less dependent on stomach acid.[5][7] | Generally considered to have higher bioavailability than calcium carbonate, especially when taken on an empty stomach.[5][7] |
| Calcium Phosphate | Varies (e.g., tricalcium phosphate ~38%) | Generally low solubility.[8] | Bioavailability can be influenced by the specific phosphate salt. Some studies suggest it is a viable supplement option.[9] |
| Calcium Fluorophosphate Dihydrate | ~23% (Calculated) | Water-insoluble [10] | Bioavailability data is currently limited. The presence of phosphate and fluoride may influence its interaction with bone tissue, but its low solubility presents a potential challenge for calcium release and absorption. |
Experimental Validation of Calcium Fluorophosphate Dihydrate: A Phased Approach
To rigorously validate calcium fluorophosphate dihydrate as a bioavailable calcium supplement, a multi-tiered experimental approach is essential, progressing from fundamental physicochemical characterization to in vitro and in vivo studies.
Phase 1: Physicochemical Characterization and Solubility Profiling
The initial step involves the synthesis and thorough characterization of calcium fluorophosphate dihydrate to confirm its identity, purity, and solid-state properties.
-
Synthesis: A potential synthesis route involves a precipitation reaction between a soluble calcium salt (e.g., calcium chloride) and a fluorophosphate source.
-
Characterization Techniques:
-
X-Ray Diffraction (XRD): To confirm the crystalline phase and purity of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the phosphate and fluoride groups.
-
Thermogravimetric Analysis (TGA): To determine the water of hydration content.
-
Elemental Analysis (e.g., ICP-OES): To confirm the elemental composition (Ca, P, F).
-
This protocol aims to determine the solubility of calcium fluorophosphate dihydrate across a range of pH values simulating the gastrointestinal environment.[4]
-
Prepare a series of buffers with pH values representative of the stomach (pH 1-3), proximal small intestine (pH 6.0-6.5), and distal small intestine (pH 7.0-7.5).
-
Add an excess amount of calcium fluorophosphate dihydrate to each buffer.
-
Agitate the samples at 37°C until equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the calcium concentration in the filtrate using methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[11]
Phase 2: In Vitro Assessment of Bioaccessibility and Intestinal Permeability
In vitro models provide a controlled environment to assess the potential bioavailability of a nutrient without the complexities of a full biological system.[3]
-
Caption: Workflow for in vitro digestion and bioaccessibility assessment. */
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of cells that mimic the intestinal epithelium, providing a valuable model for studying nutrient absorption.[12][13][14]
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14]
-
Transport Study:
-
Add the digest from the in vitro digestion of calcium fluorophosphate dihydrate to the apical (upper) side of the Transwell®.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the basolateral (lower) compartment at specified time points.
-
-
Calcium Quantification: Measure the calcium concentration in the basolateral samples to determine the rate of transport across the cell monolayer.[11]
-
Controls: Include positive (e.g., calcium chloride) and negative (e.g., a poorly absorbed calcium source) controls for comparison.
-
Caption: Caco-2 cell permeability assay workflow. */
Phase 3: In Vivo Validation of Bioavailability and Efficacy
Animal models are crucial for assessing the systemic effects of a calcium supplement, including its impact on bone health.[15] The laboratory rat is a commonly used model for osteoporosis research.[16]
-
Animal Model: Use an established model, such as the ovariectomized (OVX) rat, which mimics postmenopausal osteoporosis.[16]
-
Dietary Groups:
-
Control Group: Standard diet.
-
OVX Control Group: Standard diet.
-
Calcium Fluorophosphate Dihydrate Group: OVX rats with diet supplemented with calcium fluorophosphate dihydrate.
-
Comparative Supplement Groups: OVX rats with diets supplemented with calcium carbonate and calcium citrate.
-
-
Supplementation Period: Administer the supplemented diets for a sufficient duration (e.g., 12 weeks).
-
Bioavailability Assessment:
-
Conduct metabolic balance studies to determine calcium intake and excretion (fecal and urinary).
-
Measure serum calcium levels at various time points after a single oral dose of the supplement.[17]
-
-
Efficacy on Bone Health:
Accurate quantification of calcium in biological samples is paramount.
| Method | Principle | Application |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free calcium atoms in a flame.[11] | Highly sensitive for determining calcium levels in serum, urine, and digested samples. |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Measures the light emitted by excited calcium atoms in a plasma. | Suitable for multi-element analysis and widely used for calcium quantification in various matrices. |
| Colorimetric Assays | Utilize dyes like o-cresolphthalein complexone (CPC) that form a colored complex with calcium, which can be measured spectrophotometrically.[20][21] | Useful for high-throughput screening of calcium in serum and urine. |
| EDTA Titration | A complexometric titration method where EDTA chelates calcium ions, with an indicator signaling the endpoint.[22] | A classic and cost-effective method for determining calcium concentration in solutions. |
Conclusion and Future Directions
The validation of calcium fluorophosphate dihydrate as a bioavailable calcium supplement requires a systematic and rigorous scientific approach. While its chemical composition suggests potential benefits, particularly with the inclusion of fluoride, its low aqueous solubility presents a significant hurdle that must be thoroughly investigated. The experimental framework outlined in this guide, progressing from fundamental characterization to sophisticated in vivo models, provides a robust pathway for its evaluation.
The data generated from these studies will be critical in determining if calcium fluorophosphate dihydrate can be a viable and effective alternative to existing calcium supplements. A direct comparison with well-established sources like calcium carbonate and calcium citrate is essential to ascertain its relative bioavailability and efficacy. Future research should also explore the long-term effects on bone metabolism and the potential synergistic effects of calcium, phosphate, and fluoride from this single compound.
References
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Sakhaee, K., Bhuket, T., Adams-Huet, B., & Rao, D. S. (1999). Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate. American journal of therapeutics, 6(6), 313–321. [Link]
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Etcheverry, P., Grusak, M. A., & Fleige, L. E. (2012). Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. Frontiers in physiology, 3, 317. [Link]
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Jee, W. S., & Yao, W. (2001). The laboratory rat as an animal model for osteoporosis research. Journal of musculoskeletal & neuronal interactions, 1(3), 193–207. [Link]
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Perales, S., Barberá, R., Lagarda, M. J., & Farré, R. (2005). Bioavailability of calcium from milk-based formulas and fruit juices containing milk and cereals estimated by in vitro methods (solubility, dialyzability, and uptake and transport by caco-2 cells). Journal of agricultural and food chemistry, 53(9), 3721–3726. [Link]
- American Elements. (n.d.).
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Sheikh, M. S., Schiller, L. R., & Fordtran, J. S. (1990). In vivo intestinal absorption of calcium in humans. Mineral and electrolyte metabolism, 16(2-3), 130–146. [Link]
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Christakos, S. (2012). Vitamin D and Intestinal Calcium Absorption. Endocrinology and Metabolism, 27(1), 22-27. [Link]
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Busca, K., et al. (2022). In vitro calcium absorption study using Caco-2 cell line model. ResearchGate. [Link]
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Patwardhan, A. A., et al. (2001). Calcium bioavailability: An in vivo assessment. ResearchGate. [Link]
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Heaney, R. P., Recker, R. R., & Weaver, C. M. (1990). Absorbability of calcium sources: the limited role of solubility. Calcified tissue international, 46(5), 300–304. [Link]
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PerkinElmer. (2021, July 6). Using microCT to Assess Bone Loss in Preclinical Models. YouTube. [Link]
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Cao, Y., et al. (2018). Effects of casein phosphopeptides on calcium absorption and metabolism bioactivity in vitro and in vivo. Food & function, 9(10), 5142-5149. [Link]
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Al-Asmari, A. K., et al. (2018). A Review of Animal Models for Studying Bone Health in Type-2 Diabetes Mellitus (T2DM) and Obesity. Molecules, 23(11), 2821. [Link]
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Bronner, F., & Pansu, D. (1999). Nutritional aspects of calcium absorption. Journal of nutrition, 129(1), 9-12. [Link]
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Turner, C. H. (2002). Animal models for osteoporosis. Methods in molecular medicine, 67, 233–249. [Link]
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PubChem. (n.d.). Calcium fluorophosphate dihydrate. [Link]
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Boivin, G., Delmas, P. D., & Meunier, P. J. (1990). [Fluoride bioavailability from sodium fluoride alone or in association with different calcium salts]. Pathologie-biologie, 38(6), 624–628. [Link]
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Medical News Today. (2022, January 21). Calcium phosphate: What is it and what are the risks?[Link]
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A Comparative Guide to the Biocompatibility of Calcium Fluorophosphate Dihydrate and Other Calcium Phosphates for Biomedical Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of bone regenerative medicine, the selection of an appropriate biomaterial is paramount to clinical success. Calcium phosphates (CaPs) have long been at the forefront of this field, prized for their chemical similarity to the mineral phase of bone, excellent biocompatibility, and osteoconductive properties. This guide provides a comprehensive comparison of the biocompatibility of a novel CaP, calcium fluorophosphate dihydrate (CFPD), with established materials: Hydroxyapatite (HA), Tricalcium Phosphate (TCP), and Biphasic Calcium Phosphate (BCP).
Due to the limited direct comparative studies on CFPD, this guide will leverage data on Dicalcium Phosphate Dihydrate (DCPD), a closely related compound, to provide a robust and scientifically grounded comparison. The inclusion of fluoride in the lattice is a key variable, and its influence on cellular behavior will be a central theme of this analysis. We will delve into the critical aspects of in vitro and in vivo biocompatibility, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Spectrum of Calcium Phosphates: A Primer on Material Properties
The biological performance of a calcium phosphate scaffold is intrinsically linked to its physicochemical properties. Factors such as crystal structure, solubility, and ion release kinetics dictate the cellular response and the ultimate fate of the implant.
-
Calcium Fluorophosphate Dihydrate (CFPD)/Dicalcium Phosphate Dihydrate (DCPD): DCPD is a metastable phase of calcium phosphate that can convert to more stable phases like octacalcium phosphate (OCP) and HA in vivo[1]. This conversion can lead to an acidic microenvironment, which may influence the initial inflammatory response[2]. The incorporation of fluoride to form CFPD is hypothesized to enhance stability and modulate cellular activity, as fluoride ions are known to promote osteoblast proliferation and differentiation[3][4][5].
-
Hydroxyapatite (HA): As the most stable calcium phosphate, HA exhibits low solubility and slow resorption rates[6][7]. This stability provides a long-lasting scaffold for bone ingrowth. However, its slow degradation can sometimes hinder the complete replacement of the graft with new bone tissue[8].
-
Tricalcium Phosphate (TCP): In its beta-polymorph (β-TCP), this material is more soluble and resorbable than HA[7][9]. This property allows for a more rapid replacement by newly formed bone, though the resorption rate can sometimes outpace bone formation, leading to a loss of mechanical support[10].
-
Biphasic Calcium Phosphate (BCP): BCP is a composite of HA and β-TCP, designed to balance the stability of HA with the resorbability of β-TCP[11][12]. The ratio of HA to β-TCP can be tailored to control the overall resorption rate and biological response[12].
In Vitro Biocompatibility: A Cellular Perspective
The initial interaction of a biomaterial with host cells is a critical determinant of its long-term success. In vitro assays provide a controlled environment to dissect these complex interactions, focusing on cytotoxicity, cell proliferation, and osteogenic differentiation.
Cytotoxicity: Ensuring a Non-Toxic Interface
A fundamental requirement for any biomaterial is the absence of cytotoxic effects. The ISO 10993-5 standard provides a framework for these assessments, typically involving the exposure of cell lines to material extracts.
| Material | Assay | Cell Line | Results | Source |
| DCPD | Extract Cytotoxicity | G292 Osteoblasts | No cytotoxic effects observed. | [13] |
| HA | MTT Assay | L929 Fibroblasts | >90% cell viability at concentrations up to 2% v/v. | [14] |
| β-TCP | MTT Assay | MG-63 Osteoblasts | High cell viability, comparable to control. | [4] |
| BCP | MTT Assay | Human Osteoblasts | Non-cytotoxic. | [15] |
These data indicate that all the compared calcium phosphates are generally non-cytotoxic and provide a suitable substrate for cell survival.
Cell Proliferation: Paving the Way for Tissue Growth
Beyond mere survival, a biomaterial should actively support cell proliferation to facilitate tissue regeneration. The incorporation of fluoride in CFPD is of particular interest here, as fluoride has been shown to have a mitogenic effect on osteoblast precursor cells[16].
| Material | Assay | Cell Line | Key Findings | Source |
| DCPD | Picogreen Assay | G292 Osteoblasts | Enhanced cell proliferation in scaffolds with 20-40 wt% DCPD. | [13] |
| Fluoridated HA | Tritiated-thymidine uptake | Human Mesenchymal Stem Cells | Fluoride-treated surfaces supported greater proliferation. | [17] |
| HA | MTT Assay | MC3T3-E1 Pre-osteoblasts | Significant increase in proliferation over time. | [18] |
| β-TCP | MTT Assay | Osteoblasts | Enhanced cellular proliferation compared to pure collagen. | [19] |
| BCP | MTT Assay | Human Osteoblasts | Promotes osteoblast proliferation. | [15] |
The collective evidence suggests that all these calcium phosphates support osteoblast proliferation. The presence of fluoride in CFPD may offer an additional advantage by stimulating the expansion of the osteoprogenitor cell population, a critical step in bone formation.
Osteogenic Differentiation: The Blueprint for Bone Formation
The ultimate goal of a bone graft substitute is to promote the differentiation of progenitor cells into mature, bone-forming osteoblasts. This process is typically assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and the deposition of a mineralized matrix, visualized by Alizarin Red S staining.
| Material | Assay | Key Findings | Source |
| DCPD-coated β-TCP | ALP Activity, Gene Expression (RUNX2, Osterix) | Significantly enhanced ALP, Osterix, and RUNX2 expression in ADMSCs. | [20][21] |
| Fluoridated HA | ALP Activity | Higher ALP activity compared to pure HA after 2 weeks. | [3][4] |
| HA | ALP Activity | Promotes osteogenic differentiation. | [22] |
| β-TCP | ALP Activity | 10% alginate/β-TCP scaffolds showed the highest ALP activity. | [4][14] |
| BCP | ALP Activity, Gene Expression | Marked increase in ALP activity and upregulation of osteogenesis-related genes. | [15] |
In Vivo Biocompatibility: The Host Response
While in vitro studies provide valuable mechanistic insights, the in vivo response to a biomaterial is the ultimate test of its biocompatibility. This involves a complex interplay of inflammation, tissue integration, and material resorption.
Inflammatory Response: A Double-Edged Sword
The implantation of any foreign material elicits an inflammatory response. A mild, transient inflammation is a normal part of the healing process and can even be beneficial for bone regeneration[23]. However, a chronic or excessive inflammatory response can lead to fibrous encapsulation and implant failure.
| Material | Animal Model | Key Findings | Source |
| DCPD | Rat subcutaneous implantation | Promoted angiogenesis with minimal inflammation. | [23] |
| HA | Rat subcutaneous implantation | Provoked the most severe inflammatory response, including tissue necrosis. | [23] |
| β-TCP | Rabbit tibia | No signs of inflammation. | [24] |
| BCP | Mouse air pouch model | Increased polymorphonuclear neutrophil (PMN) recruitment. | [11] |
Under inflammatory conditions, DCPD appears to elicit a more favorable response compared to HA, which can provoke a severe inflammatory reaction[23]. The inflammatory response to BCP can be modulated by its composition and microstructure[11][23]. The fluoride in CFPD may also play a role in modulating the inflammatory cascade.
Bone Formation and Material Resorption
The ideal bone graft substitute should be gradually resorbed and replaced by new, healthy bone tissue. The resorption rate should ideally match the rate of bone formation to maintain mechanical stability throughout the healing process.
| Material | Animal Model | Bone Formation | Material Resorption | Source |
| DCPD | Sheep bone defects | Replaced by new bone. | High resorption. | [24] |
| HA | Rabbit tibia | 52.7% bone infiltration at 24 weeks. | 27.5% degradation at 24 weeks. | [7][25] |
| β-TCP | Rabbit tibia | 44.7% bone infiltration at 24 weeks. | 46.4% degradation at 24 weeks. | [7][25] |
| BCP | Rat calvaria | Abundant osseous extracellular matrix formation. | Resorption dependent on HA/β-TCP ratio. | [26] |
DCPD and β-TCP exhibit higher resorption rates compared to HA, which is more stable[7][24][25]. BCP offers a tunable resorption profile based on its composition[26]. The resorption kinetics of CFPD are expected to be influenced by the presence of fluoride, which generally decreases the solubility of calcium phosphates.
Experimental Protocols: A Guide for the Bench
To ensure the reproducibility and validity of biocompatibility studies, standardized protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT-based)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Material Extraction: Prepare material extracts according to ISO 10993-12 guidelines. Briefly, immerse the sterilized test material in a culture medium at a specific surface area or mass to volume ratio (e.g., 0.2 g/mL) for 24 hours at 37°C.
-
Cell Seeding: Seed osteoblast-like cells (e.g., MG-63 or Saos-2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extracts: Replace the culture medium with the prepared material extracts (and appropriate dilutions) and control media (fresh medium as a negative control, and a medium containing a cytotoxic agent like 0.1% Triton X-100 as a positive control).
-
MTT Assay: After 24 hours of incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5[27].
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteogenic differentiation.
-
Cell Culture: Seed osteoprogenitor cells on the test materials (or in the presence of material extracts) in an osteogenic differentiation medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone).
-
Cell Lysis: At specific time points (e.g., 7, 14, and 21 days), wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Assay: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP in the lysate will hydrolyze pNPP to p-nitrophenol (pNP), which is yellow.
-
Quantification: Stop the reaction with a stop solution (e.g., NaOH) and measure the absorbance of pNP at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content or cell number in each sample to account for differences in cell proliferation.
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to visualize and quantify calcium deposition, a hallmark of late-stage osteogenic differentiation.
-
Cell Culture: Culture cells on the test materials in an osteogenic medium for an extended period (e.g., 21-28 days) to allow for matrix mineralization.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes.
-
Staining: Stain the fixed cells with a 40 mM Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Washing: Gently wash the stained cells with deionized water to remove excess stain.
-
Qualitative Assessment: Visualize the red-orange mineralized nodules under a microscope.
-
Quantification: To quantify the mineralization, destain the samples using a 10% acetic acid or 10% cetylpyridinium chloride solution. Measure the absorbance of the extracted stain at a wavelength of 405-550 nm[25][28][29].
Visualizing the Concepts
To further elucidate the complex biological processes and experimental workflows discussed, the following diagrams are provided.
Concluding Remarks and Future Directions
The choice of a calcium phosphate biomaterial for bone regeneration is a multifaceted decision that requires a thorough understanding of the material's interaction with the biological environment. While established materials like HA, TCP, and BCP have a long history of clinical use, the development of novel compositions such as Calcium Fluorophosphate Dihydrate holds promise for enhanced therapeutic outcomes.
Based on the available evidence for its close analogue, DCPD, and the known effects of fluoride on bone cells, CFPD is expected to exhibit excellent biocompatibility, with the potential for enhanced osteoblast proliferation and differentiation. Its resorbability is likely to be intermediate between that of HA and β-TCP, offering a balanced profile for many applications.
Future research should focus on direct, head-to-head comparative studies of CFPD with other calcium phosphates to provide definitive quantitative data on its performance. Furthermore, long-term in vivo studies are needed to fully elucidate its resorption kinetics and the quality of the regenerated bone tissue. As our understanding of the intricate interplay between biomaterials and the host response continues to grow, so too will our ability to design the next generation of truly regenerative therapies.
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Dehydration Kinetics and Long-Term Predictions for Calcium Hydrogen Phosphate Dihydrate. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]
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- Osteoinductivity performance dicalcium phosphate dihydrate-coated porous β-tricalcium phosphate granules in adipose-derived mesenchymal stem cells. (2021).
- Biomineralization of calcium phosphates functionalized with hydroxyapatite-binding peptide. (2018). Materials Science and Engineering: C, 93, 58-66.
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- Could Pro-Inflammatory Cytokines Levels IL-6, IL-8, TNFα, Total Antioxidant Status and Lactate Dehydrogenase Be Associated with Peri-Implant Bone Loss? A Pilot Study. (2021). Medicina, 57(11), 1185.
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A Comparative Guide to the Analytical Purity Assessment and Validation of Calcium Fluorophosphate Dihydrate
For researchers and professionals in drug development, the purity and quality of an active pharmaceutical ingredient (API) or a key excipient are non-negotiable. Calcium fluorophosphate dihydrate (CaPO₃F·2H₂O), a compound of interest for various pharmaceutical and dental applications, is no exception.[1] Its efficacy and safety are directly linked to its chemical integrity, crystalline form, and the absence of impurities.
This guide provides an in-depth comparison of the core analytical methodologies required for the comprehensive purity assessment and validation of calcium fluorophosphate dihydrate. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to ensure a robust, reliable, and compliant analytical strategy.
The Analytical Imperative: A Multi-Faceted Approach
No single analytical technique can fully elucidate the purity profile of a complex inorganic hydrate like calcium fluorophosphate dihydrate. A successful assessment relies on an orthogonal approach, where multiple techniques with different scientific principles are employed to build a complete and trustworthy picture of the material. Each method provides a unique piece of the puzzle, from crystal structure and molecular vibrations to elemental composition and hydration state.
The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch of calcium fluorophosphate dihydrate, ensuring both identity and purity are rigorously confirmed.
Caption: Integrated workflow for the analysis of Calcium Fluorophosphate Dihydrate.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique must be deliberate, based on the specific question being asked. Here, we compare four foundational methods for characterizing calcium fluorophosphate dihydrate.
| Technique | Principle | Application for CaPO₃F·2H₂O | Strengths | Limitations |
| X-Ray Diffraction (XRD) | Measures the scattering of X-rays by the crystalline lattice of a solid. | - Primary Identification: Confirms the unique crystal structure of the dihydrate phase.[2][3]- Polymorph/Phase Purity: Detects the presence of anhydrous or other crystalline impurities.[4] | - Definitive for crystal structure.- Highly specific and reproducible.- Can quantify crystalline phases. | - Insensitive to amorphous impurities.- Requires a crystalline sample.- Lower sensitivity for minor crystalline phases (<1-2%). |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular bonds, creating a unique vibrational fingerprint. | - Functional Group ID: Confirms the presence of PO₃F²⁻ and H₂O groups.[5][6]- Impurity Screening: Detects impurities with different functional groups (e.g., carbonates, other phosphates).[7] | - Fast and non-destructive.- Highly specific to chemical structure.- Cost-effective. | - Primarily qualitative without extensive calibration.- Complex spectra can be difficult to interpret.- Less sensitive to impurities than chromatographic methods. |
| ICP-MS / ICP-OES | Atomizes the sample in a high-temperature plasma and measures the resulting ions (MS) or emitted light (OES) to quantify elements. | - Assay: Accurately quantifies Ca and P content.- Stoichiometry: Verifies the correct elemental ratio.- Trace Impurities: Detects heavy metals and other elemental impurities at ppm/ppb levels.[8][9] | - Extremely high sensitivity (especially ICP-MS).[10]- Quantitative and highly accurate.- Multi-element capability.[11] | - Destructive technique.- Does not provide structural information.- Can be subject to isobaric interferences (ICP-MS) that require careful method development.[12] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | - Water Content: Quantifies the two molecules of water of hydration.[13][14]- Thermal Stability: Determines the decomposition profile. | - Direct and accurate measurement of water content.[15]- Provides information on thermal stability and decomposition pathways. | - Non-specific; any volatile component will cause mass loss.- Can be affected by sample preparation and atmospheric conditions. |
Hypothetical Batch Analysis Data
The following table presents typical, acceptable results for a high-purity batch of calcium fluorophosphate dihydrate, demonstrating how data from these techniques converge to confirm quality.
| Analysis | Parameter | Specification | Result | Interpretation |
| XRD | Peak Positions (2θ) | Matches reference pattern for CaPO₃F·2H₂O | Conforms | The material has the correct crystalline identity. No other crystalline phases detected. |
| FTIR | Key Bands (cm⁻¹) | ~3500-3300 (O-H), ~1650 (H-O-H bend), ~1100-900 (P-O, P-F stretch) | Conforms | The characteristic functional groups for the molecule and its water of hydration are present. |
| ICP-OES | Calcium (Ca) Assay | 22.5 - 23.5 % w/w | 23.0% | The calcium content is within the expected stoichiometric range. |
| ICP-OES | Phosphorus (P) Assay | 17.5 - 18.5 % w/w | 17.8% | The phosphorus content is within the expected stoichiometric range. |
| TGA | Loss on Ignition | 20.2 - 21.2 % w/w | 20.7% | The mass loss corresponds to two molecules of water, confirming the dihydrate form. |
| ICP-MS | Lead (Pb) | ≤ 1 ppm | 0.2 ppm | The level of this heavy metal impurity is well below the acceptable limit. |
| ICP-MS | Arsenic (As) | ≤ 1 ppm | < 0.1 ppm | The level of this heavy metal impurity is well below the acceptable limit. |
The Cornerstone of Reliability: Analytical Method Validation
Generating data is not enough; we must prove that the methods generating the data are suitable for their intended purpose. This is the role of analytical method validation, a systematic process that provides documented evidence of a method's reliability.[16][17][18] For pharmaceutical applications, the International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard.[19][20][21]
Validation ensures that the analytical procedures used for quality control are accurate, precise, and specific, guaranteeing that they can reliably assess the quality of the drug substance.[22][23]
Caption: Key parameters for method validation based on ICH Q2(R1).
Key Validation Parameters in Practice:
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components.
-
Causality: For XRD, specificity is demonstrated by showing that the diffraction pattern is unique to the dihydrate phase and is not interfered with by potential impurities like calcium carbonate or anhydrous forms. For an ICP-based assay, it involves proving that other ions in the matrix do not cause signal enhancement or suppression for Ca and P.
-
-
Accuracy: The closeness of test results to the true value.
-
Causality: For the ICP assay of Calcium, accuracy is determined by spiking the sample matrix with a known quantity of a certified calcium standard and calculating the percent recovery. A high recovery (e.g., 98-102%) demonstrates the method's accuracy.
-
-
Precision: The agreement among a series of measurements.
-
Causality: Assessed at two levels: Repeatability (same analyst, same lab, short interval) and Intermediate Precision (different analysts, different days). This ensures the method is rugged and provides consistent results under normal operational variability. For TGA, this would involve multiple preparations of the same sample yielding a low relative standard deviation (RSD) for the percent mass loss.
-
-
Linearity & Range: The ability to obtain results that are directly proportional to the concentration of the analyte within a given range.
-
Causality: Essential for quantitative impurity methods or assays. For an ICP analysis, a calibration curve is prepared using multiple standards of known concentration. A high correlation coefficient (R² > 0.999) demonstrates linearity, ensuring that the concentration of an unknown can be reliably interpolated.
-
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with built-in checks and rationales that ensure trustworthy data generation.
Protocol 1: Phase Identification by X-Ray Powder Diffraction (XRPD)
-
Objective: To confirm the crystalline identity of calcium fluorophosphate dihydrate.
-
Rationale: Each crystalline solid has a unique XRPD pattern, acting as its fingerprint. This method definitively confirms the correct solid-state form.
-
Methodology:
-
Sample Preparation: Gently grind approximately 200 mg of the sample using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects. Avoid aggressive grinding, which could induce phase changes or amorphization.
-
Sample Mounting: Pack the powdered sample into a zero-background sample holder. Ensure the surface is flat and level with the holder's rim to prevent errors in peak position.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Set the instrument to scan over a 2θ range of 5° to 60°.
-
Data Acquisition: Use a step size of 0.02° and a dwell time of 1 second per step. A slow scan rate is crucial for high-resolution data, especially for detecting minor impurity peaks.
-
Data Analysis: Process the raw data to remove background noise. Identify the peak positions (2θ) and intensities.
-
Validation Check: Compare the experimental pattern against a reference pattern from a database (e.g., ICDD) or an in-house primary reference standard. The positions and relative intensities of all major peaks must align within a narrow tolerance (e.g., ±0.2° 2θ).
-
Protocol 2: Water Content by Thermogravimetric Analysis (TGA)
-
Objective: To quantify the water of hydration.
-
Rationale: The dihydrate form contains a stoichiometric amount of water (~20.7% w/w) that is lost upon heating. TGA provides a direct measurement of this mass loss.
-
Methodology:
-
Instrument Calibration: Calibrate the TGA's temperature and mass balance using certified reference materials (e.g., calcium oxalate monohydrate for mass loss). This is a critical step for data integrity.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a pre-tared alumina or platinum pan. A smaller sample size minimizes thermal gradients within the sample.
-
Instrument Program:
-
Equilibrate the furnace at 30°C.
-
Ramp the temperature from 30°C to 300°C at a rate of 10°C/min. A controlled heating rate ensures a clear separation of thermal events.
-
Use a nitrogen purge gas (flow rate ~50 mL/min) to provide an inert atmosphere and prevent oxidative side reactions.
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. The dehydration of CaPO₃F·2H₂O should show a distinct, single-step weight loss. Calculate the percentage weight loss corresponding to this step.
-
Validation Check: The calculated weight loss must fall within the theoretical range for two water molecules (20.2% - 21.2%).
-
Protocol 3: Elemental Assay and Impurity Analysis by ICP-OES/MS
-
Objective: To quantify the Calcium and Phosphorus content and measure trace elemental impurities.
-
Rationale: ICP techniques offer unparalleled accuracy and sensitivity for elemental analysis, making them ideal for both assay (high concentration) and trace impurity (low concentration) measurements.
-
Methodology:
-
Sample Digestion: Accurately weigh approximately 100 mg of the sample into a clean digestion vessel. Add 5 mL of trace-metal grade nitric acid. Gently heat the sample until fully dissolved.
-
Dilution: Quantitatively transfer the digested sample to a 100 mL volumetric flask and dilute to volume with 18.2 MΩ·cm deionized water. This brings the analyte concentration into the linear range of the instrument. A further dilution may be required for the assay.
-
Instrument Calibration: Prepare a series of multi-element calibration standards from certified stock solutions, bracketing the expected concentration of the analytes. The calibration blank and standards must be matrix-matched (i.e., contain the same concentration of acid) with the samples.
-
Data Acquisition: Aspirate the blank, standards, and samples into the ICP. Monitor specific, interference-free emission lines (OES) or mass-to-charge ratios (MS) for each element (e.g., Ca 317.933 nm, P 213.618 nm).
-
Data Analysis: Use the instrument software to generate a calibration curve and calculate the concentration of each element in the sample solutions. Back-calculate to determine the percentage by weight in the original solid sample.
-
Validation Check: Analyze a Quality Control (QC) standard prepared from a different source than the calibration standards. The result must be within a defined acceptance criterion (e.g., ±5% of the true value) to validate the analytical run.
-
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][19][21][24]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][20]
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Validating Analytical Methods in Pharmaceuticals. [Link][16]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][25]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link][22]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link][17]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][23]
-
Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link][18]
-
Fourier-Transform Infrared (FTIR) spectroscopy analysis of seven wisconsin biosolids. [Link][5]
-
FTIR spectra of Iron (II) phosphate and hydroxyapatite. [Link][6]
-
Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. [Link][26]
-
Quantitative identification of phosphate using X-Ray diffraction and Fourier transform infra red (FTIR) spectroscopy. [Link][7]
-
Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. [Link][13]
-
THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES. [Link][27]
-
Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF. [Link][15]
-
Thermogravimetric analysis (TGA) overlay of channel hydrates. [Link][28]
-
Calcium Fluorophosphate Dihydrate | AMERICAN ELEMENTS ®. [Link][1]
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Calcium fluorophosphate dihydrate | CaFH4O5P | CID 16212847 - PubChem. [Link][29]
-
ANALYTICAL TECHNIQUES FOR ANALYSIS OF INORGANIC ELEMENTS – A REVIEW. [Link][8]
-
Analytical Techniques for Analysis and Design Of Inorganic Elements – A Review. [Link][11]
-
X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method. [Link][3]
-
X-Ray Diffraction and Infrared Spectroscopy Data Review Analyses of the Calcium Phosphates. [Link][4]
-
x-ray diffraction characterization of the untreated calcium phosphate from two Moroccan mining zones. [Link][30]
-
High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. [Link][12]
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A Researcher's Guide to Confirming Fluoride Content in Synthesized Calcium Fluorophosphate Dihydrate
For researchers, scientists, and drug development professionals working with calcium phosphate-based biomaterials, the precise quantification of fluoride in synthesized calcium fluorophosphate dihydrate (CaPO₃F·2H₂O) is a critical parameter. The degree of fluoride incorporation can significantly influence the material's physicochemical properties, including its solubility, bioactivity, and therapeutic efficacy. This guide provides an in-depth comparison of key analytical techniques for confirming fluoride content, offering insights into the causality behind experimental choices to ensure data integrity and reproducibility.
The Critical Role of Fluoride in Calcium Fluorophosphate Dihydrate
Calcium fluorophosphate dihydrate is a material of significant interest in various biomedical applications, including bone cements, dental remineralizing agents, and drug delivery vehicles. The incorporation of fluoride ions into the calcium phosphate structure can enhance its stability and modulate its interaction with biological systems. Therefore, the ability to accurately and reliably measure the fluoride content is paramount for quality control, batch-to-batch consistency, and ultimately, the performance of the final product. This guide will compare three widely used analytical techniques: Ion-Selective Electrode (ISE) Potentiometry, X-ray Photoelectron Spectroscopy (XPS), and Energy-Dispersive X-ray Spectroscopy (EDS).
Ion-Selective Electrode (ISE) Potentiometry: The Gold Standard for Quantitative Analysis
Ion-Selective Electrode (ISE) potentiometry is a robust and widely adopted technique for the quantitative determination of fluoride ions in aqueous solutions. Its high selectivity and sensitivity make it a preferred method for accurate fluoride quantification.
Expertise & Experience: The Rationale Behind the ISE Method
The fluoride ISE operates based on the potential difference that develops across a lanthanum fluoride (LaF₃) crystal membrane, which is selectively permeable to fluoride ions.[1] This potential difference is proportional to the activity of fluoride ions in the sample solution, as described by the Nernst equation.[1] For solid samples like calcium fluorophosphate dihydrate, a complete dissolution of the material is a prerequisite to liberate the fluoride ions into solution for measurement. The choice of dissolution method is critical to ensure that all fluoride is accessible for analysis and not lost due to volatilization. An acid digestion approach is typically employed for phosphate-based materials.[2]
Furthermore, to ensure accurate and reproducible measurements, the ionic strength and pH of the sample and standard solutions must be controlled. This is achieved by the addition of a Total Ionic Strength Adjustment Buffer (TISAB).[3] TISAB serves three crucial functions: it maintains a constant high ionic strength, ensuring that the electrode responds to concentration rather than activity; it buffers the pH to a range where the fluoride ion is the predominant species and interference from hydroxide ions is minimized; and it contains a chelating agent to complex with interfering polyvalent cations like Al³⁺ and Fe³⁺ that can bind to fluoride.[4]
Trustworthiness: A Self-Validating Protocol
The reliability of the ISE method is underpinned by a rigorous calibration process and the proper use of control samples. A multi-point calibration curve should be generated using a series of fluoride standards prepared with the same TISAB solution as the samples. The linearity of this curve (typically a plot of millivolts vs. the logarithm of the fluoride concentration) is a key indicator of the electrode's performance.
Experimental Protocol: Fluoride Determination by ISE
A. Sample Dissolution (Acid Digestion)
-
Accurately weigh approximately 50 mg of the synthesized calcium fluorophosphate dihydrate powder into a clean, dry polyethylene beaker.
-
Carefully add 10 mL of 5 M hydrochloric acid (HCl) to the beaker.[2]
-
Gently stir the mixture with a magnetic stirrer until the sample is completely dissolved. This may take several minutes.
-
Quantitatively transfer the dissolved sample solution to a 100 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. This solution is now ready for analysis.
B. ISE Measurement
-
Prepare a series of fluoride standard solutions (e.g., 0.1, 1, 10, and 100 ppm F⁻) from a certified stock solution.
-
For each standard and the prepared sample solution, pipette 10 mL into a separate polyethylene beaker.
-
Add 10 mL of TISAB solution to each beaker and stir to ensure homogeneity.[5]
-
Immerse the fluoride ISE and the reference electrode into the solution.
-
Record the stable millivolt (mV) reading.
-
Between measurements, rinse the electrodes thoroughly with deionized water and gently blot dry.
-
Construct a calibration curve by plotting the mV readings of the standards against the logarithm of their concentrations.
-
Determine the fluoride concentration in the sample solution from the calibration curve and calculate the weight percentage of fluoride in the original solid sample.
Visualization: ISE Workflow
Caption: Workflow for surface analysis of fluoride using X-ray Photoelectron Spectroscopy (XPS).
Energy-Dispersive X-ray Spectroscopy (EDS): Elemental Analysis with Spatial Resolution
EDS is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with a scanning electron microscope (SEM), allowing for elemental mapping of the sample's surface.
Expertise & Experience: The Role of EDS
EDS analysis is based on the detection of characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam. Each element has a unique atomic structure and therefore emits a unique set of X-ray peaks. While EDS is excellent for qualitative and semi-quantitative elemental analysis and can provide spatial distribution maps, it has limitations for the accurate quantification of light elements like fluorine. The low energy of the F Kα X-ray line makes it susceptible to absorption within the sample and the detector window. Furthermore, peak overlaps with the L-lines of transition metals like iron (Fe) can be a challenge if such elements are present as impurities.
Trustworthiness: Ensuring Reliable EDS Data
For dependable EDS results, proper calibration of the instrument with a standard of known composition is essential. The analysis should be performed on a flat, polished surface to minimize topographical effects. For powder samples, pressing them into a pellet or mounting them on a conductive adhesive and applying a conductive coating (e.g., carbon) can improve results. Multiple point analyses and area mapping should be performed to assess the homogeneity of fluoride distribution.
Experimental Protocol: EDS Analysis
-
Mount the calcium fluorophosphate dihydrate powder onto an SEM stub using conductive carbon tape.
-
If necessary, apply a thin conductive coating (e.g., carbon) to the sample to prevent charging under the electron beam.
-
Introduce the sample into the SEM chamber and evacuate to high vacuum.
-
Obtain a clear secondary electron or backscattered electron image of the sample.
-
Select points or areas of interest for EDS analysis.
-
Acquire the EDS spectrum for a sufficient duration to obtain good signal-to-noise ratio.
-
Process the spectrum using the EDS software to identify and quantify the elements present.
-
Perform elemental mapping to visualize the distribution of Ca, P, O, and F.
Visualization: EDS Workflow
Caption: Workflow for elemental analysis and mapping using Energy-Dispersive X-ray Spectroscopy (EDS).
Comparative Summary of Analytical Techniques
| Feature | Ion-Selective Electrode (ISE) | X-ray Photoelectron Spectroscopy (XPS) | Energy-Dispersive X-ray Spectroscopy (EDS) |
| Principle | Potentiometric measurement of F⁻ activity | Analysis of core-level electron binding energies | Detection of characteristic X-rays |
| Analysis Type | Bulk, Quantitative | Surface, Quantitative, Chemical State | Near-surface, Semi-quantitative, Elemental Mapping |
| Sample Form | Solution (requires dissolution of solid) | Solid (powder, thin film) | Solid (powder, bulk) |
| Destructive? | Yes (sample is dissolved) | No (minor potential for beam damage) | No (minor potential for beam damage) |
| Sensitivity | High (sub-ppm) | High (0.1 atomic %) | Moderate (0.1 - 0.5 wt%) |
| Precision | High (typically < 5% RSD) | Moderate (5-10% RSD) | Lower for light elements (10-20% RSD) |
| Key Advantage | High accuracy and precision for bulk analysis | Provides chemical state information | Spatial distribution and elemental mapping |
| Key Limitation | Requires sample dissolution; indirect | Surface sensitive (top 1-10 nm) | Lower accuracy for light elements; peak overlaps |
| Ease of Use | Moderate | Complex | Moderate |
| Cost | Low | High | Moderate |
Conclusion and Recommendations
The choice of analytical technique for confirming the fluoride content in synthesized calcium fluorophosphate dihydrate depends on the specific information required.
-
For accurate bulk quantification , Ion-Selective Electrode (ISE) potentiometry is the most reliable and cost-effective method. Its high precision and accuracy make it the gold standard for determining the overall fluoride content, which is crucial for quality control and formulation development.
-
X-ray Photoelectron Spectroscopy (XPS) is the ideal choice for surface analysis and confirming the chemical incorporation of fluoride . It can distinguish between fluoride integrated into the phosphate lattice and surface-adsorbed fluoride or the presence of separate fluoride phases.
-
Energy-Dispersive X-ray Spectroscopy (EDS) , coupled with SEM, is invaluable for assessing the homogeneity of fluoride distribution within the sample. While not the most accurate for quantification, its elemental mapping capabilities provide crucial insights into the material's microstructure.
For a comprehensive characterization of synthesized calcium fluorophosphate dihydrate, a multi-technique approach is often the most effective. ISE should be used for accurate bulk fluoride determination, while XPS and EDS can provide complementary information on the surface chemistry and elemental distribution, respectively. This integrated approach ensures a thorough understanding of the material's properties and performance.
References
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Total ionic strength adjustment buffer. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]
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Fluoride selective electrode. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]
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Ion-Selective Electrodes. Chemistry LibreTexts. Published August 29, 2023. Accessed January 20, 2026. [Link]
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Edmond CR. Direct Determination of Fluoride in Phosphate Rock Samples Using Specific Ion Electrode. Anal Chem. 1969;41(10):1327-1328. doi:10.1021/ac60279a042. [Link]
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Comparison of total ionic strength adjustment buffers III and IV in the measurement of fluoride concentration of teas. J Insan. 2015;4(1):1-6. [Link]
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DETERMINATION OF FLUORIDE ANIONS BY ION- SELECTIVE ELECTRODE. University of Pécs. Accessed January 20, 2026. [Link]
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Principle of ion-selective electrode (I.S.E.). The Hong Kong University of Science and Technology. Accessed January 20, 2026. [Link]
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Fluoride Ion Selective Electrode - User Guide. Cole-Parmer. Accessed January 20, 2026. [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Published September 2003. Accessed January 20, 2026. [Link]
-
Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode. US EPA. Published December 1996. Accessed January 20, 2026. [Link]
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A Comparative Guide to Validating the Osteoconductive Properties of Fluorapatite Scaffolds
For researchers, scientists, and drug development professionals dedicated to advancing bone tissue engineering, the selection of an appropriate scaffold material is paramount. An ideal scaffold should not only provide mechanical support but also actively promote the regeneration of new bone tissue. This guide offers an in-depth technical comparison of fluorapatite (FAP) scaffolds, a promising alternative to more conventional calcium phosphate ceramics, and provides the experimental frameworks necessary to validate their osteoconductive properties.
Introduction to Osteoconduction in Bone Regeneration
Osteoconduction is the process by which a bone graft material serves as a scaffold for the ingrowth of new bone.[1] It is a critical property for any biomaterial designed for bone regeneration, as it provides a permissive surface for the attachment, proliferation, and differentiation of osteogenic cells.[2][3] This process is distinct from osteoinduction, which is the active stimulation of undifferentiated cells to become bone-forming cells, and osteogenesis, which is the formation of new bone by cells native to the graft material.[4]
The ideal osteoconductive scaffold should possess a three-dimensional, porous architecture with interconnected pores to facilitate cell infiltration, nutrient transport, and vascularization.[5] The surface chemistry and topography of the scaffold also play a crucial role in mediating cellular responses and promoting osseointegration.[5]
Fluorapatite: A Promising Alternative in Bone Scaffolding
While hydroxyapatite (HA), the primary mineral component of bone, has been the gold standard for bone graft substitutes, its in vivo degradation rate and mechanical properties are not always optimal.[6][7] Fluorapatite (FAP), a fluoridated form of hydroxyapatite, has emerged as a compelling alternative due to its enhanced chemical stability and lower solubility.[8][9] The incorporation of fluoride ions into the apatite lattice is believed to stimulate osteoblast proliferation and differentiation, leading to enhanced bone formation.[10][11]
This guide will focus on the experimental validation of the osteoconductive properties of FAP scaffolds in comparison to other commonly used materials.
Comparative Analysis of Scaffold Materials
The selection of a scaffold material is a critical decision in the design of bone tissue engineering strategies. This section provides a comparative overview of fluorapatite against other widely used alternatives.
| Material | Composition | Key Advantages | Key Disadvantages |
| Fluorapatite (FAP) | Ca₁₀(PO₄)₆F₂ | Enhanced stability, lower solubility than HA, potential to stimulate osteoblasts.[8][9][12] | May have slower resorption rates than desired for some applications. |
| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | Excellent biocompatibility, osteoconductive, similar to natural bone mineral.[6][7] | Can be brittle, slow and sometimes unpredictable resorption rate.[6] |
| β-Tricalcium Phosphate (β-TCP) | Ca₃(PO₄)₂ | Biodegradable, resorbs more quickly than HA, replaced by new bone. | Rapid degradation can sometimes outpace new bone formation, lower mechanical strength. |
| Bioactive Glass | SiO₂-Na₂O-CaO-P₂O₅ | Bonds to both hard and soft tissue, releases ions that can stimulate osteogenesis. | Can be brittle, mechanical properties may not be suitable for all load-bearing applications. |
In Vitro Validation of Osteoconductivity
A series of in vitro assays are essential to assess the biocompatibility and osteoconductive potential of a scaffold material before proceeding to more complex in vivo studies.
Cell Culture
Osteoblast-like cell lines, such as Saos-2 (human) or MC3T3-E1 (murine), are commonly used for these assays.
Protocol: Saos-2 Cell Culture on Scaffolds
-
Cell Seeding:
-
Sterilize the FAP scaffolds using an appropriate method (e.g., ethylene oxide, gamma irradiation, or autoclaving, if the material is stable at high temperatures).
-
Place the sterile scaffolds into the wells of a multi-well culture plate.
-
Trypsinize and count Saos-2 cells from a sub-confluent culture flask.[13]
-
Prepare a cell suspension in complete culture medium (e.g., McCoy's 5A with 15% FBS and 1% penicillin/streptomycin) at a desired density (e.g., 1 x 10⁵ cells/mL).[14]
-
Carefully pipette the cell suspension onto the scaffolds, ensuring the entire surface is covered.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
-
Culture Maintenance:
-
Allow the cells to adhere to the scaffolds for a few hours before adding more culture medium to the wells.
-
Change the culture medium every 2-3 days.[13]
-
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol: MTT Assay on Scaffolds
-
Reagent Preparation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Prepare a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol).[15]
-
-
Assay Procedure:
-
At the desired time points (e.g., 1, 3, and 7 days), remove the culture medium from the wells containing the cell-seeded scaffolds.
-
Add fresh culture medium and MTT solution (at a 1:10 dilution) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[15]
-
Transfer the colored solution to a 96-well plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Osteogenic Differentiation
ALP is an early marker of osteoblast differentiation.
Protocol: Alkaline Phosphatase (ALP) Activity Assay
-
Cell Lysis:
-
At selected time points (e.g., 7 and 14 days), wash the cell-seeded scaffolds with PBS.
-
Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate to lyse the cells.
-
-
ALP Assay:
-
Prepare a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Add the cell lysate and the pNPP solution to the wells of a 96-well plate.
-
Incubate at 37°C to allow the ALP in the lysate to convert the pNPP to p-nitrophenol (a yellow product).
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
Alizarin Red S staining is used to detect the deposition of calcium, a late marker of osteogenic differentiation.
Protocol: Alizarin Red S Staining
-
Fixation:
-
At a late time point (e.g., 21 or 28 days), wash the cell-seeded scaffolds with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[17]
-
-
Staining:
-
Wash the fixed scaffolds with deionized water.
-
Add a 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[18]
-
Gently wash the scaffolds with deionized water to remove excess stain.[18]
-
Visualize the red-orange mineralized nodules under a microscope.
-
-
Quantification (Optional):
In Vivo Assessment of Osteoconductivity
In vivo studies are crucial for evaluating the performance of a scaffold in a physiological environment. Common animal models for assessing osteoconductivity include the rat calvarial defect and the rabbit femoral condyle defect models.
Animal Models
-
Rat Calvarial Defect Model: A critical-sized defect is created in the rat's skull, which will not heal on its own. This model is useful for evaluating bone formation in a non-load-bearing site.[20]
-
Rabbit Femoral Condyle Defect Model: A defect is created in the femoral condyle of a rabbit, representing a load-bearing site. This model is more clinically relevant for orthopedic applications.[21][22]
Protocol: Rat Calvarial Defect Surgery
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the surgical site on the scalp.[23]
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the calvarium.
-
Create a critical-sized, circular defect (typically 5-8 mm in diameter) in the parietal bone using a trephine burr under constant saline irrigation.[20]
-
Carefully place the sterilized FAP scaffold into the defect.
-
Suture the periosteum and the scalp in layers.[6]
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Monitor the animal for any signs of infection or distress.
-
Analysis of Bone Regeneration
Micro-CT is a non-destructive imaging technique that allows for the three-dimensional visualization and quantification of new bone formation within the scaffold.
Protocol: Micro-CT Analysis
-
Sample Preparation:
-
After a predetermined healing period (e.g., 4, 8, or 12 weeks), euthanize the animals and retrieve the calvaria or femoral condyles containing the scaffolds.
-
Fix the samples in 10% neutral buffered formalin.
-
-
Scanning:
-
Scan the samples using a high-resolution micro-CT scanner.
-
-
Data Analysis:
-
Reconstruct the 3D images from the scans.
-
Define a region of interest (ROI) that encompasses the defect site.
-
Segment the images to differentiate between the scaffold material, new bone, and soft tissue based on their different X-ray attenuations.
-
Quantify parameters such as bone volume (BV), total volume (TV), and bone volume fraction (BV/TV).
-
Histology provides detailed information about the cellular and tissue response to the implanted scaffold.
Protocol: Histological Processing and Staining
-
Decalcification and Embedding:
-
Decalcify the bone samples using a decalcifying solution (e.g., EDTA).
-
Dehydrate the samples through a graded series of ethanol.
-
Clear the samples with xylene and embed them in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 5 µm) from the paraffin blocks using a microtome.
-
Mount the sections on microscope slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the overall tissue morphology and cellular infiltration.
-
Use Masson's trichrome staining to differentiate between collagen (blue/green), cytoplasm (red/pink), and nuclei (dark brown/black), which is useful for assessing new bone matrix formation.[24][25]
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope to evaluate new bone formation, vascularization, and the inflammatory response to the scaffold.
-
Mechanistic Insights: Signaling Pathways in Osteoconduction
The osteoconductive properties of scaffold materials are mediated by their influence on key signaling pathways that regulate osteoblast differentiation and function.
BMP/Smad Pathway
Bone Morphogenetic Proteins (BMPs) are potent growth factors that induce osteoblast differentiation. The binding of BMPs to their receptors on the cell surface activates the Smad signaling cascade, leading to the transcription of osteogenic genes such as Runx2.[22]
Caption: The canonical Wnt/β-catenin signaling pathway in osteogenesis.
Conclusion
The validation of the osteoconductive properties of novel scaffold materials like fluorapatite requires a systematic and multi-faceted approach. By combining rigorous in vitro cell-based assays with well-designed in vivo animal models, researchers can gain a comprehensive understanding of a material's potential for bone regeneration. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and engineers working to develop the next generation of bone graft substitutes. The superior stability and bioactivity of fluorapatite make it a highly promising candidate for clinical applications, and its continued investigation is warranted.
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Role and Application of Wnt/β-catenin Signaling Pathway in Osteogenic Differentiation of Bone Marrow Mesenchymal Stem Cells - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Porous fluorapatite and hydroxyapatite scaffolding with human osteoblast cells bone graft: a pilot study | Institutional Repository | J. Willard Marriott Digital Library. (n.d.). Retrieved January 21, 2026, from [Link]
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Wnt family members regulating osteogenesis and their origins - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. (n.d.). Retrieved January 21, 2026, from [Link]
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Optimization of Fluorapatite/Bioactive Glass Nanocomposite Foams as Bone Tissue Scaffold: An in Vivo Study - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Hydroxyapatite or Fluorapatite—Which Bioceramic Is Better as a Base for the Production of Bone Scaffold?—A Comprehensive Comparative Study - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Three-Dimensional Bioprinted Controlled Release Scaffold Containing Mesenchymal Stem/Stromal Lyosecretome for Bone Regeneration: Sterile Manufacturing and In Vitro Biological Efficacy - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
- Borkowski, L., et al. (2023). Comparing the Healing Abilities of Fluorapatite and Hydroxyapatite Ceramics in Regenerating Bone Tissue: An In Vivo Study.
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Design and characterization of calcium phosphate ceramic scaffolds for bone tissue engineering - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Histopathological analysis of new bone formation after scaffold... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Biomimetic Mineralization on 3D Printed PLA Scaffolds: On the Response of Human Primary Osteoblasts Spheroids and In Vivo Implantation - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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Fabrication and biocompatibility evaluation of hydroxyapatite–polycaprolactone–gelatin composite nanofibers as a bone scaffold - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
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Design and Characterization of Calcium Phosphate Ceramic Scaffolds for Bone Tissue Engineering - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Histological analysis. H&E and Masson's trichrome staining of skull... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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Design of bone scaffolds with calcium phosphate and its derivatives by 3D printing: A review. (n.d.). Retrieved January 21, 2026, from [Link]
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Reconsidering Osteoconduction in the Era of Additive Manufacturing - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
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Calcium Phosphate Scaffolds Combined with Bone Morphogenetic Proteins or Mesenchymal Stem Cells in Bone Tissue Engineering - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Diagram showing mechanisms of osteoconduction, osteoinduction, and osteogenesis. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Saos-2 Cell Line - AMSBIO. (n.d.). Retrieved January 21, 2026, from [Link]
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SaOs-2 cell cultures on the different substrates and geometry; D, T,... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Alkaline phosphatase (ALP) activity of cells seeded on scaffolds after... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Properties of osteoconductive biomaterials: calcium phosphates - PubMed - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Properties of Osteoconductive Biomaterials: Calcium Phosphates - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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A Head-to-Head Comparison of Fluoride Release Profiles from Different Fluoride Compounds: A Guide for Researchers
In the realm of preventative medicine and dentistry, the efficacy of topical fluoride treatments is intrinsically linked to the release kinetics of the fluoride ion. The selection of a fluoride compound for a specific application hinges on a nuanced understanding of its release profile—balancing the initial burst effect with sustained, long-term delivery. This guide provides a comprehensive, head-to-head comparison of the fluoride release profiles of four commonly utilized fluoride compounds: Sodium Fluoride (NaF), Stannous Fluoride (SnF2), Amine Fluoride (AmF), and Titanium Tetrafluoride (TiF4).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to delve into the causality behind experimental design and the clinical implications of different release patterns. The information presented herein is grounded in published experimental data to ensure scientific integrity and trustworthiness.
The Criticality of Fluoride Release Profiles
The therapeutic window for fluoride is well-defined; optimal efficacy is achieved through a sustained low level of fluoride in the oral or physiological environment. This promotes remineralization of hard tissues and inhibits demineralization.[1][2] An initial "burst" of fluoride can be beneficial for immediate surface saturation, while a prolonged, lower-level release is crucial for long-term preventative action.[3] The choice of fluoride compound and its delivery vehicle are therefore paramount in designing effective therapeutic and preventative strategies.
Experimental Protocol for Comparative Analysis of Fluoride Release
To ensure a robust and reproducible comparison of fluoride release, a standardized in vitro protocol is essential. The following methodology is a synthesis of best practices and is aligned with principles outlined in standards such as ISO 17730 for fluoride varnishes.[4][5]
I. Specimen Preparation
-
Selection of Delivery Vehicle: For a direct comparison, it is crucial to incorporate each fluoride compound into an identical delivery vehicle (e.g., a varnish, gel, or dental cement) at equimolar concentrations of fluoride. This eliminates the confounding variable of the matrix material's properties.
-
Fabrication of Specimens: Create standardized disc-shaped specimens of the fluoride-containing material. A typical dimension is 10 mm in diameter and 2 mm in thickness.[6] Ensure a consistent surface area for each specimen.
-
Curing and Conditioning: Follow the manufacturer's instructions for curing the specimens. After curing, lightly rinse the specimens with deionized water to remove any unreacted components and then blot dry.
II. Fluoride Release Measurement
-
Immersion Media: Immerse each specimen in a fixed volume of an appropriate immersion medium in a sealed polyethylene vial. Common media include deionized water and artificial saliva.[7][8] The choice of medium should be dictated by the intended application and the desire to simulate physiological conditions.
-
Time Intervals: Measure the fluoride concentration in the immersion medium at predetermined time intervals. A typical schedule would include early time points to capture the burst effect (e.g., 0.5, 1, 3, 6, and 12 hours) and later time points to assess long-term release (e.g., 1, 7, 14, and 28 days).[6][7]
-
Sample Collection and Replenishment: At each time point, remove the specimen from the vial, rinse it with a small, fixed volume of deionized water, and add the rinse water to the collected immersion solution to ensure all released fluoride is captured.[8] The specimen is then placed in a new vial with fresh immersion medium.
-
Fluoride Ion Analysis: The concentration of fluoride in the collected solutions is most commonly determined using a fluoride ion-selective electrode (ISE) coupled with a potentiometer.[7][9] It is imperative to add a Total Ionic Strength Adjustment Buffer (TISAB) to both the standards and the samples to decomplex fluoride ions and provide a constant ionic strength for accurate measurement.[8] Ion chromatography is another precise method for fluoride quantification.[6]
III. Data Analysis
-
Calculation of Fluoride Release: Calculate the amount of fluoride released at each time point and express it as micrograms of fluoride per unit surface area of the specimen (µg/cm²).
-
Cumulative Release Profile: Plot the cumulative fluoride release over time for each fluoride compound to visualize and compare their release profiles.
Head-to-Head Comparison of Fluoride Release Profiles
The following table summarizes the typical fluoride release characteristics of NaF, SnF2, AmF, and TiF4 based on available literature. It is important to note that direct, all-inclusive comparative studies are limited, and these profiles are synthesized from multiple sources.
| Fluoride Compound | Initial Burst Release (First 24 hours) | Long-Term Release Profile | Key Characteristics & Influencing Factors |
| Sodium Fluoride (NaF) | High initial burst.[10][11] | Rapid decline after the initial burst, followed by a sustained low-level release.[11] | The most common and well-researched fluoride compound. Release is influenced by the hydrophilicity of the delivery vehicle.[10] |
| Stannous Fluoride (SnF2) | High initial burst, often reported to be higher than NaF at early time points.[12] | Declines significantly after the initial release.[12] | In addition to fluoride release, it offers antibacterial properties due to the stannous ion.[13] Can cause staining.[13] |
| Amine Fluoride (AmF) | Moderate to high initial burst. | Can provide a more sustained release compared to NaF due to its organic moiety, which may have a greater affinity for surfaces.[14][15] | The amine component may enhance fluoride uptake and retention on tooth surfaces.[15] Release is less affected by other ions in the solution compared to NaF.[14] |
| Titanium Tetrafluoride (TiF4) | Very high initial burst, often significantly greater than NaF in the first few hours.[7][9] | Release peaks within the first 6 hours and then declines.[7] | Forms a protective, acid-resistant layer on tooth surfaces.[16] Its low pH may contribute to a higher initial release.[7] |
Interpreting the Release Profiles: Clinical and Research Significance
The distinct release profiles of these fluoride compounds have significant implications for their application.
-
Sodium Fluoride (NaF) serves as the benchmark due to its extensive clinical history. Its high initial release is beneficial for rapid topical effects, though the subsequent lower release rate may be a consideration for long-term, high-risk applications.
-
Stannous Fluoride (SnF2) offers a dual benefit of high fluoride release and antibacterial action. This makes it a compelling choice for applications where both caries prevention and control of gingivitis are desired.[17] The high initial burst is a notable feature.[12]
-
Amine Fluoride (AmF) presents an interesting profile with the potential for more sustained release. Its chemical structure may promote better adhesion to oral surfaces, theoretically prolonging the therapeutic effect.[14][15]
-
Titanium Tetrafluoride (TiF4) demonstrates a particularly robust initial fluoride release, which is advantageous for creating a rapid, protective effect.[7][9] The formation of a titanium-containing surface layer is a unique mechanism of action that warrants further investigation for its long-term durability and efficacy.[16]
Conclusion
The selection of a fluoride compound for research and development should be a deliberate process based on a thorough understanding of its release kinetics. While NaF remains a gold standard, SnF2, AmF, and TiF4 offer unique properties and release profiles that may be advantageous in specific applications. TiF4, in particular, shows promise with its high initial fluoride release and unique surface interaction. Future research should focus on direct, head-to-head comparisons of these compounds in standardized delivery systems to further elucidate their relative performance and guide the development of next-generation fluoride therapies.
References
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Cardoso, L. P. C., Magalhães, A. C., & Buzalaf, M. A. R. (2014). Evaluation of fluoride release from experimental TiF4 and NaF varnishes in vitro. Journal of Applied Oral Science, 22(2), 138–143. [Link]
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Chaitra, T. R., Shobha, K. S., & Nandlal, B. (2021). Fluoride Ion Release Characteristics of Fluoride-Containing Varnishes—An In Vitro Study. Materials, 14(4), 808. [Link]
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Wiegand, A., Bichsel, D., Magalhães, A. C., Becker, K., & Attin, T. (2009). Effect of sodium, amine and stannous fluoride at the same concentration and different pH on in vitro erosion. Journal of Dentistry, 37(8), 591–595. [Link]
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Dentsply Sirona. (n.d.). Evaluation of Fluoride Release of Fluoride Varnishes. Retrieved from [Link]
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Piesiak-Pańczyszyn, D., Zakrzewski, W., Piszko, A., Piszko, P. J., & Dobrzyński, M. (2023). Review on fluoride varnishes currently recommended in dental prophylaxis. Polymers in Medicine, 53(4), 225–234. [Link]
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Cardoso, L. P. C., Magalhães, A. C., & Buzalaf, M. A. R. (2014). Evaluation of fluoride release from experimental TiF4 and NaF varnishes in vitro. PubMed, 22(2), 138–143. [Link]
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Brajdić, D., Krznarić, O. M., Azinović, Z., & Macan, D. (2008). Comparison of Fluoride Ion Release from Fluoride Gel in Various Solvents. Acta Stomatologica Croatica, 42(4), 343-349. [Link]
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Piesiak-Pańczyszyn, D., Zakrzewski, W., Piszko, A., Piszko, P. J., & Dobrzyński, M. (2025). Evaluation of Factors Affecting Fluoride Release from Fluoride Varnishes: A Systematic Review. National Institutes of Health, 17(19), 4885. [Link]
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International Organization for Standardization. (2020). Dentistry — Fluoride varnishes (ISO 17730:2020). [Link]
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de Oliveira, P. R. G., de Medeiros, M. P. P., & da Silva, R. A. (2001). FLUORIDE RELEASE OF SIX RESTORATIVE MATERIALS IN WATER AND pH-CYCLING SOLUTIONS. Brazilian Dental Journal, 12(1), 15-19. [Link]
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da Silva, R. C., Zuanon, A. C. C., & Spolidorio, D. M. P. (2021). Protective effect of titanium tetrafluoride and silver diamine fluoride on radiation-induced dentin caries in vitro. ResearchGate. [Link]
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Piati, G. C., Silva, D. B. G., Delbem, A. C. B., Martorano, A. S., Raucci, L. M. S. C., de Oliveira, P. T., Zucolotto, V., Dias, B. J. M., Brighenti, F. L., & de Oliveira, A. B. (2024). Fluoride Release from Pediatric Dental Restorative Materials: A Laboratory Investigation. Journal of Functional Biomaterials, 15(6), 143. [Link]
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Intertek Inform. (2020). Dentistry - Fluoride varnishes (ISO 17730:2020). [Link]
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Steinberg, D., Rozen, R., & Friedman, M. (2002). Formulation, Development and Characterization of Sustained Release Varnishes Containing Amine and Stannous Fluorides. Caries Research, 36(6), 417–422. [Link]
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Karlinsey, R. L. (n.d.). Short-Term Enamel Fluoride Uptake Potential of Fluoride Varnishes Utilizing an in-Vitro Flow Model and Aqueous Fluoride Release Rate. MMC Library. [Link]
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Svatun, B., & Attramadal, A. (1978). Effect of amine fluoride/stannous fluoride-containing toothpaste and mouthrinsings on dental plaque, gingivitis, plaque and enamel F-accumulation. Scandinavian Journal of Dental Research, 86(4), 211–218. [Link]
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Ganss, C., Lussi, A., & Schlueter, N. (2012). Effect of NaF, SnF2, and TiF4 Toothpastes on Bovine Enamel and Dentin Erosion-Abrasion In Vitro. Caries Research, 46(6), 561–568. [Link]
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Nicholson, J. W. (2020). Fluoride-releasing dental restorative materials: An update. ResearchGate. [Link]
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Comar, L. P., Wiegand, A., Moron, B. M., Rios, D., & Buzalaf, M. A. R. (2018). Effect of a Titanium Tetrafluoride Varnish in the Prevention and Treatment of Carious Lesions in the Permanent Teeth of Children Living in a Fluoridated Region: Protocol for a Randomized Controlled Trial. JMIR Research Protocols, 7(1), e22. [Link]
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Wiegand, A., Bichsel, D., Magalhães, A. C., Becker, K., & Attin, T. (2009). Effect of sodium, amine and stannous fluoride at the same concentration and different pH on in vitro erosion. ZORA. [Link]
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Patil, R. U. (2005). COMPARATIVE EVALUATION OF FLUORIDE RELEASE FROM TEETH AFTER TOPICAL APPLICATION OF NaF, SnF 2 & APF AND ITS ANTIMICROBIAL ACTIVITY ON MUTANS STREPTOCOCCI-AN INVITRO STUDY. ResearchGate. [Link]
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Nigam, A. G., Jaiswal, J., & Tewari, N. (2012). Estimation of Fluoride Release from Various Dental Materials in Different Media—An In Vitro Study. International Journal of Clinical Pediatric Dentistry, 5(1), 1–7. [Link]
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Elkerbout, T. A., & Slot, D. E. (2020). Comparison of new formulas of stannous fluoride toothpastes with other commercially available fluoridated toothpastes: A systematic review. International Journal of Dental Hygiene, 18(4), 346–357. [Link]
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Intertek Inform. (2025). Dentistry - Fluoride varnishes (ISO 17730:2025). [Link]
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Skartveit, L., Gjerdet, N. R., & Selvig, K. A. (1991). Release of fluoride and metal ions from root surfaces after topical application of TiF4, SnF2, and NaF in vitro. Acta Odontologica Scandinavica, 49(3), 127–132. [Link]
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Al-Jobair, A., & Al-Haj-Ali, S. (2023). Fluoride release by restorative materials after applying surface coating agents. Bioinformation, 19(4), 436–440. [Link]
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Greater Boston Dental Center. (2020, April 27). Sodium Fluoride vs. Stannous Fluoride: Which is Best for Me?. [Link]
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Shashikiran, N. D., Reddy, V. V. S., & Raju, U. P. (2006). Evaluation of fluoride release from teeth after topical application of NaF, SnF2 and APF and antimicrobial activity on mutans streptococci. The Journal of Clinical Pediatric Dentistry, 30(3), 233–237. [Link]
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Wiegand, A., Bichsel, D., Magalhães, A. C., Becker, K., & Attin, T. (2009). Effect of sodium, amine and stannous fluoride at the same concentration and different pH on in vitro erosion. PubMed, 37(8), 591–595. [Link]
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Nakajo, K., Imazato, S., Takahashi, Y., Kiba, W., Ebisu, S., & Tanaka, T. (2009). Differences in the Amount of Fluoride Release among Fluoride-Releasing Cements. International Journal of Prosthodontics and Restorative Dentistry, 22(5), 443–449. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Calcium Fluorophosphate Dihydrate
This guide provides a detailed, procedural framework for the safe and compliant disposal of calcium fluorophosphate dihydrate. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to instill a deep understanding of the chemical's hazard profile and the critical reasoning behind each step of the disposal process. Our objective is to ensure operational safety, maintain regulatory compliance, and foster a culture of proactive chemical stewardship within the laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Calcium fluorophosphate dihydrate is not a benign substance; its disposal requires careful consideration of its inherent hazards. Understanding these risks is the first step in a self-validating safety protocol, as it informs every subsequent action, from the selection of personal protective equipment to the final disposal pathway.
The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.[1][2]
| Hazard Class | GHS Hazard Statement | Nature of Risk |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant health issues. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Skin absorption can cause systemic toxicity. |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | Direct contact can cause irreversible damage to skin and eyes. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Inhaling dust can lead to respiratory tract irritation and harm. |
These classifications mandate that calcium fluorophosphate dihydrate be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA) in the United States, generators of hazardous waste are responsible for its management from "cradle-to-grave," ensuring it is properly identified, managed, and treated prior to disposal.[3][4] Never dispose of this chemical down the drain or in regular solid waste streams.[5][6]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling calcium fluorophosphate dihydrate for disposal, all personnel must be equipped with the appropriate PPE to mitigate the risks of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and absorption, protecting against burns and toxicity.[7][8] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against dust particles causing severe eye damage.[8][9] |
| Skin and Body | Fully-buttoned laboratory coat. | Provides a barrier against accidental spills and dust contamination on clothing.[7] |
| Respiratory | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator may be required. | Minimizes the risk of inhaling harmful dust.[8] |
Step-by-Step Disposal Procedure
This protocol ensures that waste calcium fluorophosphate dihydrate is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Identification and Containerization
-
Do Not Mix Waste: Keep calcium fluorophosphate dihydrate waste separate from other chemical waste streams to prevent unknown and potentially dangerous reactions.[10]
-
Use Original or Approved Containers: Whenever possible, store the waste in its original container. If not feasible, use a new, clean, and chemically compatible container that is in good condition with no leaks or cracks.[5][11] The container must have a secure, tight-fitting lid.[5]
Step 2: Hazardous Waste Labeling
-
Immediate Labeling: As soon as the first particle of waste enters the container, it must be labeled.
-
Required Information: The label must clearly state the words "Hazardous Waste" and identify the contents as "Calcium Fluorophosphate Dihydrate."[6] It should also include relevant hazard pictograms (e.g., corrosive, health hazard).[6][10]
Step 3: Segregation and Accumulation
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[6][12]
-
Segregate Incompatibles: Ensure the container is stored separately from incompatible materials. While specific incompatibility data for this compound is limited, a conservative approach is to segregate it from strong acids, bases, and reactive chemicals.[10][11]
-
Secondary Containment: Place the waste container in a clean, compatible secondary containment tray or bin to contain any potential leaks or spills.[5]
-
Keep Containers Closed: The waste container must remain closed at all times except when waste is being added.[5][12]
Step 4: Arranging Final Disposal
-
Contact Environmental Health & Safety (EH&S): Do not attempt to dispose of the material yourself. Your institution's EH&S department (or equivalent) is responsible for the collection and management of hazardous waste.[12]
-
Schedule a Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. This is typically done through an online system or by direct contact.[5] The EH&S team will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition in accordance with all federal, state, and local regulations.[4][13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of calcium fluorophosphate dihydrate.
Caption: Decision workflow for the safe disposal of Calcium Fluorophosphate Dihydrate.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[5][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][8]
-
Small Spills: For minor spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled hazardous waste container. All contaminated cleanup materials must also be managed as hazardous waste.[5]
-
Large Spills: Evacuate the area and contact your institution's emergency response line or EH&S department immediately.[5]
Waste Minimization
A core principle of laboratory safety and environmental stewardship is waste minimization.[12]
-
Order Appropriately: Purchase only the quantity of chemical required for your experiments to avoid surplus.[11][12]
-
Maintain Inventory: Keep an accurate inventory of your chemicals to prevent ordering duplicates.[11][12]
-
Substitute When Possible: Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.[12]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of calcium fluorophosphate dihydrate, protecting themselves, their colleagues, and the environment.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
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National Center for Biotechnology Information. (n.d.). Calcium fluorophosphate dihydrate. PubChem Compound Database. Retrieved from [Link]
- Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers?
- ECHEMI. (n.d.). CALCIUM FLUOROPHOSPHATE SDS, 37809-19-1 Safety Data Sheets.
- Sigma-Aldrich. (2025, August 26). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Central Drug House (P) Ltd. (n.d.). di-Calcium Phosphate Dihydrate CAS No 7789-77-7 Material Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- American Elements. (n.d.). Calcium Fluorophosphate Dihydrate.
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Navigating the Safe Handling of Calcium Fluorophosphate Dihydrate: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Calcium fluorophosphate dihydrate (CaPO₃F·2H₂O), moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of Calcium Fluorophosphate Dihydrate
Calcium fluorophosphate dihydrate is a solid, crystalline substance. While not overtly volatile, the primary risks associated with its handling stem from the potential for inhalation of dust particles, direct skin or eye contact, and accidental ingestion.[1][2] The fluoride ion, in particular, presents a significant toxicological concern. Once absorbed, it can interfere with calcium metabolism and enzyme function.[3]
GHS Hazard Classification:
According to the Aggregated GHS information provided by the European Chemicals Agency (ECHA), Calcium fluorophosphate dihydrate is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
It is crucial to recognize that the dihydrate form indicates the presence of water molecules within the crystal structure. While this does not fundamentally alter the core hazards of the fluorophosphate moiety, it can influence the material's physical properties, such as its dustiness.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment (PPE), the implementation of robust engineering controls is the most effective way to minimize exposure.
-
Ventilation: All handling of Calcium fluorophosphate dihydrate powder should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the powder, a certified chemical fume hood is mandatory. This captures airborne particles at the source, preventing their inhalation by the operator.
-
Enclosure: When possible, use enclosed systems for handling larger quantities of the powder to minimize the potential for dust generation and release into the laboratory environment.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with Calcium fluorophosphate dihydrate. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended, especially during prolonged handling, to protect against potential tears or micropores in the outer glove. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from airborne dust particles and accidental splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved N95 (or better) particulate respirator | Essential when handling the powder outside of a fume hood or when dust generation is likely. This prevents the inhalation of harmful fluoride-containing particles. |
| Protective Clothing | Laboratory coat | Provides a removable barrier to protect personal clothing from contamination. |
Safe Handling and Operational Plan
A systematic approach to handling Calcium fluorophosphate dihydrate is essential for maintaining a safe laboratory environment.
Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of Calcium fluorophosphate dihydrate.
Sources
- 1. Calcium fluorophosphate dihydrate | CaFH4O5P | CID 16212847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CALCIUM FLUOROPHOSPHATE | 37809-19-1 [chemicalbook.com]
- 3. Fluoride contamination, consequences and removal techniques in water: a review - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D1VA00039J [pubs.rsc.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
